3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Beschreibung
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Eigenschaften
IUPAC Name |
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLVPYZQVLTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (CAS No. 1221791-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it delves into the expected spectroscopic characterization, potential reactivity, and diverse applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling protocols for this class of halogenated compounds are also addressed to ensure safe laboratory practices.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] This scaffold's unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with various biological targets. The strategic placement of multiple halogen atoms, as seen in 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, offers medicinal chemists a powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic properties. The bromine, chlorine, and iodine substituents provide distinct sites for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3]
The presence of different halogens on the imidazo[1,2-a]pyridine ring system allows for selective and sequential functionalization, a key strategy in modern synthetic chemistry for the efficient construction of complex molecules. This triply halogenated derivative, therefore, represents a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.[1][3]
Chemical Identity and Physicochemical Properties
CAS Number: 1221791-77-0
This unique identifier is assigned to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, ensuring its unambiguous identification in chemical databases and scientific literature.
| Property | Value | Source |
| Molecular Formula | C7H3BrClIN2 | Calculated |
| Molecular Weight | 357.37 g/mol | Calculated |
| Appearance | Expected to be a solid | [4] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [4] |
| Stability | Expected to be stable under normal conditions, but may decompose at high temperatures or in the presence of strong oxidizing agents. | [5] |
Synthesis and Elucidation of Structure
A potential synthetic pathway is outlined below:
Figure 1: A plausible synthetic route to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-amino-5-chloro-3-iodopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of bromoacetaldehyde.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling patterns of these protons would provide valuable information about their positions on the ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached halogens, with carbons bonded to more electronegative halogens appearing at a lower field.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound, with additional peaks at M+2 and M+4 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Reactivity and Potential Applications
The three distinct halogen substituents on the 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine scaffold provide a versatile platform for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective and sequential functionalization, enabling the synthesis of a wide range of derivatives.
Figure 2: A representative workflow for the sequential functionalization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
This strategic functionalization is of paramount importance in drug discovery, where the introduction of various substituents can fine-tune the biological activity and pharmacokinetic profile of a lead compound. The imidazo[1,2-a]pyridine core itself is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Therefore, derivatives of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine are promising candidates for the development of new therapeutic agents.
Safety and Handling
As a halogenated aromatic compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Inhalation, ingestion, and skin contact should be avoided. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its tri-halogenated structure provides multiple points for diversification, making it an ideal starting material for the synthesis of novel compounds with a wide range of potential applications. The insights provided in this technical guide are intended to support researchers and scientists in harnessing the full potential of this promising chemical entity in their drug discovery and materials science endeavors.
References
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Pipzine Chemicals. (n.d.). 3-bromo-8-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135453538, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. Retrieved from [Link]
- Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
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- Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia, 71(4), 1017-1027.
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Pipzine Chemicals. (n.d.). 3-Bromo-6-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
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Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Potential of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
An In-Depth Technical Guide to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs.[1] This scaffold is recognized for its wide range of pharmacological activities, including hypnotic, anxiolytic, anti-tumor, and cardiotonic properties.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.
This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine . The strategic placement of three distinct halogen atoms (bromine, chlorine, and iodine) at the 3, 6, and 8 positions, respectively, makes this molecule a uniquely valuable building block for organic synthesis and drug discovery. The differential reactivity of these halogens offers a platform for sequential and site-selective chemical modifications, providing a powerful tool for generating diverse molecular libraries and developing novel therapeutic agents.
Physicochemical Properties
The physical and chemical characteristics of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine are fundamental to its handling, storage, and application in synthetic chemistry. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 1221791-77-0 | [2] |
| Molecular Formula | C₇H₃BrClIN₂ | [2] |
| Molecular Weight | 357.37 g/mol | [2] |
| Appearance | Solid (Predicted) | [3] |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform (Predicted).[3][4] | [3][4] |
| Storage | Sealed in a dry environment at 2-8°C.[2] | [2] |
| Stability | Stable under recommended storage conditions. May decompose under high heat or in the presence of strong oxidizing agents.[3] | [3] |
The presence of multiple halogen atoms contributes to the molecule's relatively high molecular weight and its predicted solid state at room temperature.[4] Its heterocyclic nature and the presence of halogens suggest a low solubility in polar solvents like water, but good solubility in various organic solvents, which is advantageous for its use in synthetic reactions.[3][4]
Chemical Structure and Reactivity
The unique arrangement of bromo, chloro, and iodo substituents on the imidazo[1,2-a]pyridine core dictates the reactivity of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. Each halogenated position presents an opportunity for distinct chemical transformations, primarily through cross-coupling and nucleophilic substitution reactions. The differing reactivity of the C-I, C-Br, and C-Cl bonds allows for selective functionalization, a highly desirable trait in complex molecule synthesis.
The general order of reactivity for halogens in many catalytic cross-coupling reactions is I > Br > Cl. This differential reactivity enables a chemist to selectively react one position while leaving the others intact for subsequent transformations. For instance, a Suzuki or Sonogashira coupling could potentially be performed selectively at the more reactive 8-iodo position, followed by a subsequent reaction at the 3-bromo position under different conditions.
Conceptual Synthetic Workflow
For the target molecule, a plausible synthetic route would start with a highly substituted 2-aminopyridine precursor.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
Given that this molecule is a halogenated heterocyclic compound, a common subsequent reaction would be a nucleophilic aromatic substitution (SNAr). The following is a representative, conceptual protocol for such a reaction, based on general procedures for similar substrates.
Objective: To substitute the chlorine atom at the C6 position with an amine.
Materials:
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3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1 equivalent)
-
A desired primary or secondary amine (2-3 equivalents)
-
A suitable base, such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃) (2 equivalents)
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A high-boiling point polar aprotic solvent, such as DMSO or DMF
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, the chosen amine, and the base.
-
Add the solvent and stir the mixture at room temperature to ensure homogeneity.
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Heat the reaction mixture to a temperature between 100-130°C. The optimal temperature will depend on the specific amine used.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired C6-aminated product.
This protocol illustrates how the chloro-substituent can be selectively targeted for nucleophilic displacement, paving the way for the introduction of a wide range of functional groups.
Applications in Research and Drug Discovery
The true value of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine lies in its role as a versatile intermediate in organic synthesis.[5][6] The development of novel synthetic methodologies is critical for medicinal chemists to expand the available drug-like chemical space.[7]
This compound serves as an excellent starting point for:
-
Fragment-Based Drug Discovery (FBDD): The core scaffold can be elaborated at the three halogenated positions to explore the chemical space around a biological target.
-
Structure-Activity Relationship (SAR) Studies: The ability to selectively modify each of the three positions allows for systematic studies of how different substituents affect biological activity.
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Synthesis of Complex Molecules: It can be used as a key building block in the total synthesis of more complex natural products or designed molecules.
The imidazo[1,2-a]pyridine scaffold itself is found in drugs with diverse applications, and this tri-halogenated intermediate provides a rapid route to novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.[1]
Conclusion
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a highly functionalized and synthetically versatile molecule. Its key attributes—a privileged core scaffold and three differentially reactive halogen atoms—make it an invaluable tool for researchers in organic synthesis and drug discovery. Understanding its physical properties, reactivity, and potential synthetic applications allows scientists to leverage this compound to its fullest potential in the quest for new and improved therapeutics.
References
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An In-Depth Technical Guide to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, synthesis, and potential applications, offering a technical resource for professionals in the field.
Core Compound Characteristics
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.[1] This core is found in several commercially available drugs, highlighting its therapeutic potential.[1][2][3] The strategic placement of three different halogen atoms (bromine, chlorine, and iodine) on this scaffold provides multiple reactive sites for further chemical modification, making it a versatile building block in the synthesis of novel compounds.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClIN₂ | [4] |
| Molecular Weight | 357.37 g/mol | [4] |
| CAS Number | 1221791-77-0 | [4] |
| Canonical SMILES | C1=C(C=C2C(=C1I)N(C=N2)C=C1Br)Cl | N/A |
| InChI Key | Not Available | N/A |
| Physical Form | Solid (Predicted) | [5] |
| Solubility | Low in water; soluble in common organic solvents like dichloromethane and chloroform (Expected). | [5] |
| Storage | Sealed in a dry environment at 2-8°C. | [4] |
The presence of the halogen atoms significantly influences the compound's physical properties, such as increasing its melting and boiling points due to enhanced intermolecular forces.[5]
Synthesis and Chemical Reactivity
The synthesis of halogenated imidazo[1,2-a]pyridines typically involves the cyclization of an appropriately substituted 2-aminopyridine with a halogenating agent. The specific regiochemistry of the halogenation is a critical aspect of the synthesis, often controlled by the reaction conditions and the nature of the starting materials.
Conceptual Synthesis Workflow:
A plausible synthetic route to 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine would likely begin with a pre-halogenated 2-aminopyridine derivative. The imidazo[1,2-a]pyridine core is then formed, followed by subsequent halogenations at the desired positions. The reactivity of the different positions on the imidazo[1,2-a]pyridine ring allows for a degree of selective functionalization.
A conceptual workflow for the synthesis of the target compound.
The bromo and chloro positions on the molecule are reactive towards nucleophilic substitution reactions, offering avenues for further derivatization.[5] The direct functionalization of the imidazo[1,2-a]pyridine scaffold is a key strategy for creating diverse derivatives.[6]
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic rings. The chemical shifts of the protons and carbons would be influenced by the electronegativity of the adjacent halogen atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] These include anticancer, antituberculosis, antibacterial, antiviral, and anti-inflammatory properties.[3]
The tri-halogenated nature of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine makes it a particularly interesting starting point for the development of novel therapeutic agents. The different halogens can be selectively replaced or used as handles for cross-coupling reactions to introduce diverse functionalities, allowing for the fine-tuning of a compound's pharmacological profile.
Potential Therapeutic Targets and Applications:
Potential application areas for derivatives of the core compound.
The unique electronic properties conferred by the halogens can also enhance a molecule's ability to interact with biological targets. Furthermore, this class of compounds has shown potential in the development of new pesticides, aiming for high efficacy and environmental friendliness.[5]
Safety, Handling, and Storage
Given the highly functionalized and potentially reactive nature of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, appropriate safety precautions are paramount. While specific toxicity data is not available, halogenated heterocyclic compounds should be handled with care.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Containment: For handling highly potent active pharmaceutical ingredients (HPAPIs), specialized containment solutions are necessary to protect workers.[7] State-of-the-art containment involves creating a physical barrier between the substance and the manufacturing personnel.[8]
-
Storage: As recommended, store the compound in a tightly sealed container in a dry place, refrigerated at 2-8°C.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information. Regular review of material safety data and toxicological literature is crucial for ensuring a safe working environment.[7]
Conclusion
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine represents a valuable and versatile building block for chemical synthesis and drug discovery. Its tri-halogenated structure provides a platform for the creation of diverse molecular libraries with the potential for a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of new therapeutics and other advanced chemical applications.
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Spectroscopic data for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework is a key component in numerous pharmaceuticals. The introduction of multiple halogen substituents, such as in the novel compound 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, offers a pathway to modulate the electronic and steric properties of the parent scaffold, potentially leading to new therapeutic agents or functional materials.
Given the novelty of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, this guide provides a comprehensive overview of the predicted spectroscopic data that would be expected upon its synthesis and purification. This includes a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines the standard experimental protocols for acquiring this data, serving as a valuable resource for researchers venturing into the synthesis and characterization of this and similar novel compounds.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine based on established principles of spectroscopy and the known effects of halogen substituents on the imidazo[1,2-a]pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR will be crucial for confirming its structure.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard numbering for the imidazo[1,2-a]pyridine ring system is used.
Caption: Structure of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine with atom numbering.
¹H NMR Predictions
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to H-2, H-5, and H-7. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. Aromatic protons in the parent imidazo[1,2-a]pyridine typically resonate between δ 6.5 and 8.0 ppm.[1]
-
H-2: This proton is on the imidazole ring and is expected to be a singlet. Its chemical shift will be influenced by the adjacent bromine at C-3.
-
H-5: This proton is on the pyridine ring and is expected to be a doublet. It is ortho to the chlorine at C-6, which will cause a downfield shift.
-
H-7: This proton is also on the pyridine ring and is expected to be a doublet, coupled to H-5. It is situated between the bridgehead nitrogen and the chlorine at C-6.
Table 1: Predicted ¹H NMR Data for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | s | - |
| H-5 | 7.4 - 7.8 | d | 8.0 - 9.0 |
| H-7 | 7.0 - 7.4 | d | 8.0 - 9.0 |
¹³C NMR Predictions
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbons in the aromatic ring are typically found between 110 and 140 ppm.[1] The carbons directly attached to the halogens will be significantly affected.
-
C-2 and C-3: These carbons are part of the imidazole ring. C-3, being directly attached to bromine, will show a significant shift.
-
C-5, C-6, C-7, C-8: These carbons belong to the pyridine ring. C-6 and C-8, bonded to chlorine and iodine respectively, will have their chemical shifts influenced by the electronegativity and heavy atom effects of these halogens.
-
C-8a: This is the bridgehead carbon.
Table 2: Predicted ¹³C NMR Data for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-3 | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 125 - 135 |
| C-7 | 115 - 125 |
| C-8 | 90 - 100 |
| C-8a | 140 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-X (halogen) bonds.
-
Aromatic C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.[2]
-
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds will appear in the 1400-1600 cm⁻¹ region.[1]
-
C-X stretching: The carbon-halogen stretching vibrations will be observed in the fingerprint region. The C-Cl stretch typically appears around 600-800 cm⁻¹, the C-Br stretch around 500-600 cm⁻¹, and the C-I stretch below 500 cm⁻¹.[3]
Table 3: Predicted IR Absorption Bands for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
| C-I Stretch | < 500 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will be essential for determining the molecular weight and confirming the elemental composition of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][5] This will result in a complex cluster of peaks for the molecular ion. The most abundant peak will correspond to the molecule containing ⁷⁹Br and ³⁵Cl.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of halogen atoms and the cleavage of the heterocyclic ring. The stability of the resulting fragment ions will dictate the observed fragmentation pathway. Common fragmentation patterns for similar heterocyclic compounds can provide insights into the expected fragments.
Table 4: Predicted Mass Spectrometry Data for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Ion | Predicted m/z | Notes |
| [M]⁺ | 427.78 (for ¹²C₇¹H₄⁷⁹Br³⁵Cl¹²⁷I¹⁴N₂) | The molecular ion peak will be a cluster due to Br and Cl isotopes. |
| [M-Br]⁺ | 348.89 | Loss of a bromine radical. |
| [M-Cl]⁺ | 392.81 | Loss of a chlorine radical. |
| [M-I]⁺ | 300.91 | Loss of an iodine radical. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a novel synthetic compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6] Deuterated chloroform (CDCl₃) is often a good starting point for many organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the depth gauge to ensure correct positioning.[7]
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32-64 scans, appropriate relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the definitive assignment of proton and carbon signals.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in the appropriate mass range. ESI is a soft ionization technique, so the molecular ion (or a protonated/adducted version) should be readily observable.[9]
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
While experimental data for 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is not yet publicly available, this guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data, based on established chemical principles, offer a reliable reference for researchers who synthesize this compound. By following the detailed experimental protocols outlined herein, scientists and drug development professionals can confidently acquire and interpret the necessary spectroscopic data to confirm the structure and purity of this novel and potentially valuable molecule. The combination of predictive analysis and standardized methodologies presented in this guide ensures a high degree of scientific integrity and provides a solid foundation for future research on this and related compounds.
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Lab Manager. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
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The Therapeutic Potential of Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted imidazo[1,2-a]pyridines, with a focus on their applications in oncology, infectious diseases, and virology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental protocols for evaluating their efficacy, and elucidate the underlying mechanisms of action through key signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the versatile imidazo[1,2-a]pyridine core for the discovery of novel therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Gateway to Diverse Bioactivity
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine nucleus creates a unique bicyclic heteroaromatic system with a distinct electronic and structural profile. This scaffold's inherent drug-like properties, including its metabolic stability and ability to engage in various intermolecular interactions, have made it a cornerstone in the development of several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem.[1] Beyond its well-established role in central nervous system disorders, the strategic substitution of the imidazo[1,2-a]pyridine core has unlocked a vast landscape of therapeutic possibilities.[2] This guide will systematically explore these activities, providing the technical insights necessary to navigate this promising area of drug discovery.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted imidazo[1,2-a]pyridines have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][5]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines, highlighting key SAR observations.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Key SAR Insights | Reference |
| IP-5 | H | H | Substituted Phenyl | HCC1937 (Breast) | 45 | Phenyl substitution at C3 is crucial for activity. | [3] |
| IP-6 | H | H | Substituted Phenyl | HCC1937 (Breast) | 47.7 | Variations in phenyl substitution fine-tune potency. | [3] |
| Compound 6 | Varied | Varied | Varied | A375 (Melanoma) | 9.7 | Compound 6 shows broad-spectrum activity. | [4] |
| Compound 6 | Varied | Varied | Varied | WM115 (Melanoma) | ~15 | [4] | |
| Compound 6 | Varied | Varied | Varied | HeLa (Cervical) | ~20 | [4] | |
| Compound 12b | Varied | Varied | Varied | Hep-2 (Laryngeal) | 11 | The 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine scaffold shows promise. | [6][7] |
| Compound 12b | Varied | Varied | Varied | HepG2 (Liver) | 13 | [6][7] | |
| Compound 12b | Varied | Varied | Varied | MCF-7 (Breast) | 11 | [6][7] | |
| Compound 12b | Varied | Varied | Varied | A375 (Melanoma) | 11 | [6][7] | |
| Compound 9d | Varied | 1,2,3-triazole | Varied | HeLa (Cervical) | 10.89 | Hybridization with 1,2,3-triazole enhances potency. | [8] |
| Compound 9d | Varied | 1,2,3-triazole | Varied | MCF-7 (Breast) | 2.35 | [8] | |
| Compound 5b | Varied | Varied | Varied | Jurkat (Leukemia) | 0.06 | Potent tubulin polymerization inhibitor. | [9] |
| Compound 5b | Varied | Varied | Varied | B16-F10 (Melanoma) | 0.38 | [9] | |
| Compound 5b | Varied | Varied | Varied | HCT116 (Colon) | 0.138 | [9] | |
| Compound 6c | N-linked benzoheterobicyclic | Varied | Varied | HeLa (Cervical) | Potent | N-linked benzoheterobicyclic hybrids are effective. | [10] |
Key Mechanisms of Anticancer Action
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pathway.[4][11] These compounds often act by binding to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors such as phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[4]
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly linked to the development of several cancers, particularly colorectal cancer.[12] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, likely by interfering with the transcriptional activity of β-catenin.[13]
Caption: Disruption of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridines.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-site binding agents.[9][10] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis.[9]
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) for 48 hours.[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[14][15]
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compounds for a specified duration.
-
Trypsinize the cells and plate a known number of cells (e.g., 500-1000 cells) into 6-well plates.[16]
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[15]
-
Fix the colonies with 70% ethanol and stain with a solution of crystal violet.[17]
-
Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction.
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key proteins involved in apoptosis and cell cycle regulation.[18][19]
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, cleaved caspase-3, PARP) overnight at 4°C.[5][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Antitubercular Activity: A New Frontier in Combating a Global Threat
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the development of new therapeutic agents.[21] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of antitubercular agents, with some compounds demonstrating exceptional potency against both replicating and non-replicating mycobacteria.[21][22]
SAR and In Vitro Efficacy against Mycobacterium tuberculosis
The antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides is significantly influenced by substituents on both the heterocyclic core and the carboxamide side chain.
| Compound ID | R1 (on Imidazo[1,2-a]pyridine) | R2 (on Carboxamide) | M. tuberculosis Strain | MIC (µM) | Key SAR Insights | Reference |
| IPA-6 | Varied | Varied | H37Rv | 0.05 µg/mL | Molecular hybridization strategy yielded potent compounds. | [22] |
| IPA-9 | Varied | Varied | H37Rv | 0.4 µg/mL | [22] | |
| IPS-1 | Varied | Varied | H37Rv | 0.4 µg/mL | Sulfonamide derivatives also show good activity. | [22] |
| Compound 18 | 7-methyl | 4'-fluoro-biphenyl-4-yl | H37Rv | 0.004 | Bulky, lipophilic biaryl ethers enhance potency. | [3] |
| Compound 18 | 7-methyl | 4'-fluoro-biphenyl-4-yl | MDR/XDR strains | Potent | Outperforms clinical candidate PA-824. | [3] |
| Compound 4 | Varied | Biaryl ethers | MDR/XDR strains | ≤0.03-0.8 | Lipophilic biaryl ethers are key for nanomolar potency. | [21] |
Mechanism of Action: Targeting Cellular Respiration
A key mechanism of action for antitubercular imidazo[1,2-a]pyridines is the inhibition of the cytochrome bcc complex (complex III) of the electron transport chain, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.[21] Specifically, these compounds target the QcrB subunit of the cytochrome bcc complex.[21]
Antiviral, Antibacterial, and Antifungal Activities
Beyond their impressive anticancer and antitubercular properties, substituted imidazo[1,2-a]pyridines have also demonstrated a broad spectrum of antimicrobial and antiviral activities.
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[23][24][25] The presence of a thioether side chain at the C3 position appears to be a key structural feature for this activity.[23]
| Compound ID | R1 (on Imidazo[1,2-a]pyridine) | Virus | EC50 (µM) | Key SAR Insights | Reference |
| Compound 4 | 7-methyl, 3-phenethylthiomethyl | HCMV | Potent | Phenethylthio side chain is favorable. | [23] |
| Compound 15 | 8-methyl, 3-phenethylthiomethyl | HCMV | Potent | Position of the methyl group influences activity. | [23] |
| Compound 21 | 7-chloro, 3-phenethylthiomethyl | HCMV | Potent | Halogen substitution can enhance activity. | [23] |
| Compound 7 | Bromo-substituted | RSV | 21 | Bromo-substitution shows selective activity against RSV. | [1] |
| Compound 17 | para-cyano-substituted | RSV | 58 | Cyano-substitution also confers RSV activity. | [1] |
Antibacterial and Antifungal Activity
Several series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[26]
| Compound ID | R1 | R2 | Microorganism | MIC (µM) | Key SAR Insights | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 14 | Bromo-substituted, 2-imidazolinyl | Varied | E. coli | 32 | Moderate activity against Gram-negative bacteria. |[1] | | Compound 10i | 2-chloro | 4-amino on phenyl | Candida albicans | 41.92 | Introduction of a chlorine atom can enhance antifungal potency. |[27] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their anticancer, antitubercular, antiviral, and antimicrobial properties has revealed key structure-activity relationships and mechanisms of action. The continued exploration of this privileged structure, guided by rational drug design and a deeper understanding of its interactions with biological targets, holds immense potential for addressing unmet medical needs. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.
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A Comprehensive Technical Guide to Multi-halogenated Imidazo[1,2-a]Pyridine Scaffolds for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]Pyridine Core and the Transformative Power of Halogenation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] This nitrogen-fused heterocyclic system offers a unique three-dimensional architecture that allows for versatile interactions with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5]
The strategic incorporation of halogen atoms onto this privileged core has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of imidazo[1,2-a]pyridine derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth exploration of multi-halogenated imidazo[1,2-a]pyridine scaffolds, covering their synthesis, characterization, and burgeoning applications in modern drug discovery.
Synthetic Strategies for Multi-halogenated Imidazo[1,2-a]Pyridines
The synthesis of multi-halogenated imidazo[1,2-a]pyridines can be broadly approached through two main strategies: direct halogenation of a pre-formed imidazo[1,2-a]pyridine core or the use of halogenated starting materials in the initial ring-forming reactions.
Direct Halogenation of the Imidazo[1,2-a]pyridine Scaffold
Direct C-H halogenation is a common and efficient method for introducing halogen atoms onto the imidazo[1,2-a]pyridine ring. The regioselectivity of these reactions is influenced by the electronic properties of the scaffold and the choice of halogenating agent and reaction conditions.
The most reactive position for electrophilic substitution on the imidazo[1,2-a]pyridine ring is typically the C3 position, followed by the C8 and C6 positions. This allows for a stepwise approach to achieve multi-halogenation.
Visualizing Synthetic Pathways: Direct Halogenation
Caption: Stepwise direct halogenation of the imidazo[1,2-a]pyridine core.
A facile method for the regioselective C-H halogenation of imidazo[1,2-a]pyridines utilizes sodium chlorite or sodium bromite as the halogen source in the presence of an acid.[6] This transition-metal-free approach provides an efficient route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines.[6]
Synthesis from Halogenated Starting Materials
Alternatively, multi-halogenated imidazo[1,2-a]pyridines can be constructed by employing halogen-substituted 2-aminopyridines or α-haloketones in classical condensation reactions. This strategy offers excellent control over the final halogenation pattern.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] By utilizing halogenated 2-aminopyridines and/or halogenated aldehydes, multi-halogenated derivatives can be readily accessed.[4]
Visualizing Synthetic Pathways: GBB Reaction
Caption: Synthesis of multi-halogenated imidazo[1,2-a]pyridines via GBB reaction.
Experimental Protocols
General Procedure for the Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) portionwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
General Procedure for the Synthesis of a 6,8-Dibromo-3-nitro-2-(substituted)imidazo[1,2-a]pyridine Derivative
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine can be prepared and subsequently reacted under SRN1 conditions with various nucleophiles to introduce diversity at the 2-position.[7]
Characterization of Multi-halogenated Imidazo[1,2-a]Pyridines
The structural elucidation of multi-halogenated imidazo[1,2-a]pyridines relies on a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Chemical shifts and coupling constants of the aromatic protons provide information on the substitution pattern. Halogen substitution generally leads to downfield shifts of adjacent protons. |
| ¹³C NMR | The chemical shifts of the carbon atoms directly attached to halogens are significantly affected, providing clear evidence of halogenation. |
| Mass Spectrometry | The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) atoms provides a characteristic signature for the number of halogen atoms in the molecule. |
| X-ray Crystallography | Provides unambiguous determination of the three-dimensional structure, including the precise location of the halogen atoms and intermolecular interactions in the solid state.[6][8] |
The Impact of Multi-halogenation on Biological Activity
The introduction of multiple halogen atoms onto the imidazo[1,2-a]pyridine scaffold has profound effects on its biological activity. This is often attributed to a combination of steric and electronic effects, as well as the ability of halogens to participate in halogen bonding.
Anticancer Activity
Multi-halogenated imidazo[1,2-a]pyridines have shown significant promise as anticancer agents.[9][10] The position and nature of the halogen substituents can dramatically influence their potency and selectivity. For example, a structure-activity relationship (SAR) study of a series of imidazo[1,2-a]pyridine derivatives revealed that the presence of halogen atoms at specific positions is crucial for their anticancer activity.[11]
Kinase Inhibition
The imidazo[1,2-a]pyridine core is a versatile scaffold for the design of kinase inhibitors. Multi-halogenation can enhance the binding affinity and selectivity of these inhibitors for their target kinases. For instance, a 6-methylpyridone-bearing imidazo[1,2-a]pyridine derivative demonstrated potent dual inhibition of c-Met and VEGFR2 kinases, with IC₅₀ values in the nanomolar range.[12]
Structure-Activity Relationship (SAR) Insights
-
Position of Halogenation: The location of the halogen atoms on the imidazo[1,2-a]pyridine ring is critical for biological activity. Halogenation at the C3, C6, and C8 positions has been extensively explored.
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) can influence the compound's properties. For example, fluorine substitution can enhance metabolic stability and binding affinity, while bromine and iodine can introduce halogen bonding capabilities.
-
Number of Halogens: Increasing the number of halogen substituents can lead to increased lipophilicity, which may affect cell permeability and off-target effects. However, it can also enhance binding to specific hydrophobic pockets in target proteins.
Physicochemical Properties and Drug Development Considerations
Multi-halogenation significantly impacts the physicochemical properties of imidazo[1,2-a]pyridines, which are critical for their development as drug candidates.
-
Lipophilicity: Halogenation generally increases the lipophilicity (logP) of a molecule. This can improve membrane permeability but may also lead to increased metabolic clearance and potential toxicity.
-
Solubility: The introduction of multiple halogen atoms can decrease aqueous solubility, which can be a challenge for oral bioavailability.
-
Metabolic Stability: Halogenation, particularly with fluorine, at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of the compound.[13]
Conclusion
Multi-halogenated imidazo[1,2-a]pyridine scaffolds represent a rich and promising area of research in medicinal chemistry. The strategic incorporation of multiple halogen atoms provides a powerful avenue for fine-tuning the pharmacological and physicochemical properties of this privileged heterocyclic system. The synthetic methodologies are well-established, and the growing body of evidence supporting their potent biological activities, particularly in oncology, underscores their therapeutic potential. A thorough understanding of the structure-activity relationships and the impact of multi-halogenation on drug-like properties will be crucial for the successful development of novel and effective therapeutic agents based on this versatile scaffold.
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The Imidazo[1,2-a]Pyridine Scaffold: A Technical Guide to Synthesis and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and rigid bicyclic structure make it a privileged pharmacophore, capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and synthesis of novel imidazo[1,2-a]pyridine derivatives. We will traverse classical and contemporary synthetic methodologies, delve into the mechanistic underpinnings of these transformations, and explore the vast therapeutic landscape of this remarkable scaffold, with a focus on its applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of imidazo[1,2-a]pyridine chemistry in their research endeavors.
The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound resulting from the fusion of an imidazole and a pyridine ring.[2][3] This arrangement confers a unique set of physicochemical properties, including aromaticity, planarity, and a rich electronic landscape with both electron-donating and electron-withdrawing regions. These features are crucial for establishing specific and high-affinity interactions with biological macromolecules.
The therapeutic relevance of this scaffold is well-established, with several marketed drugs featuring the imidazo[1,2-a]pyridine core. Notable examples include Zolpidem and Alpidem, widely prescribed for the treatment of insomnia and anxiety, respectively, and Zolimidine, used for its gastroprotective effects.[1][2][4] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][4] This versatility underscores the scaffold's status as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of new derivatives with tailored pharmacological profiles.
Synthetic Strategies for the Construction of the Imidazo[1,2-a]Pyridine Nucleus
The synthesis of the imidazo[1,2-a]pyridine core has been a subject of intense investigation for decades, leading to a diverse arsenal of synthetic methodologies.[3] These can be broadly categorized into classical condensation reactions and modern, more efficient strategies such as multicomponent reactions and those employing green chemistry principles.
Classical Condensation Reactions: The Tschitschibabin Legacy
The cornerstone of imidazo[1,2-a]pyridine synthesis is the Tschitschibabin reaction, first reported in 1925.[5] This classical method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial SN2 reaction between the pyridine ring nitrogen and the α-halocarbonyl, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
A significant advancement in this area is the catalyst- and solvent-free approach developed by Zhu and colleagues, where 2-aminopyridines react with α-bromo/chloroketones at a modest temperature of 60°C.[3] This method highlights a move towards more sustainable synthetic practices. The fundamental mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine.[3]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reactant Preparation: In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Reaction Execution: Heat the reaction mixture at 60°C with constant stirring for the time indicated by TLC monitoring (typically 2-4 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Modern Synthetic Methodologies: Efficiency and Diversity
While classical methods remain valuable, the demand for rapid access to large and diverse libraries of imidazo[1,2-a]pyridine derivatives has spurred the development of more efficient and versatile synthetic strategies.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are exceptionally well-suited for generating molecular diversity.[6][7] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, providing a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7][8] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[7][8][9]
The mechanism of the GBB reaction is thought to proceed through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine, leading to a spiro intermediate which subsequently rearranges to the final 3-aminoimidazo[1,2-a]pyridine product.[7]
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][5] The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. For instance, the reaction of 2-aminopyridines with α-haloketones can be significantly accelerated under microwave irradiation.[3] Similarly, multicomponent reactions, such as the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide, can be efficiently conducted in methanol under microwave irradiation.[3]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyridine Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8-12 hours | 10-30 minutes | [3] |
| Yield | 60-75% | 85-95% | [3] |
| Solvent | High-boiling point solvents (e.g., DMF, dioxane) | Low-boiling point solvents (e.g., ethanol, methanol) | [8] |
| Energy Consumption | High | Low | [8] |
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods.[1][8] The synthesis of imidazo[1,2-a]pyridines has been at the forefront of this movement, with numerous "green" protocols being reported. These include the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts.[1][8][10] For example, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides an eco-friendly route to imidazo[1,2-a]pyridines.[10]
Therapeutic Applications of Novel Imidazo[1,2-a]Pyridine Derivatives
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold has enabled the generation of a vast number of derivatives with a wide range of biological activities.[2]
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[4] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB compounds.[4] Notably, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against M. tuberculosis.[3][4] Structure-activity relationship (SAR) studies have revealed that bulky and lipophilic biaryl ethers at certain positions can lead to nanomolar potency against the pathogen.[4] Some front-runner compounds have demonstrated excellent activity against MDR and XDR Mtb strains, with promising in vivo pharmacokinetic profiles.[4]
Anticancer Activity
The development of novel anticancer agents is a cornerstone of modern drug discovery. Imidazo[1,2-a]pyridine derivatives have been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and histone deacetylases (HDACs).[1] The ability to readily modify the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of activity against specific cancer-related targets.
Antimicrobial and Antifungal Activity
In addition to their antitubercular properties, imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3] Certain derivatives linked to secondary amines have shown remarkable potency against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[3] Furthermore, significant efficacy against fungal strains such as Candida albicans and Aspergillus niger has been observed.[3]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing development of novel, efficient, and sustainable synthetic methodologies will undoubtedly accelerate the exploration of this privileged chemical space. Future research will likely focus on:
-
Expansion of Chemical Diversity: The use of advanced synthetic techniques, such as flow chemistry and automated synthesis, will enable the rapid generation of large and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening.
-
Target-Focused Design: A deeper understanding of the structure-activity relationships and mechanisms of action of existing derivatives will guide the rational design of new compounds with improved potency and selectivity for specific biological targets.
-
Exploration of New Therapeutic Areas: While the applications of imidazo[1,2-a]pyridines in oncology and infectious diseases are well-documented, their potential in other areas, such as neurodegenerative and metabolic diseases, remains largely untapped.
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3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a research chemical with limited publicly available safety and toxicological data. The information and recommendations herein are synthesized from its chemical structure, data on structurally related compounds, and established principles of laboratory safety. A comprehensive, substance-specific risk assessment must be performed by the end-user before handling this compound.
Introduction
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (CAS No. 1221791-77-0) is a complex, polyhalogenated heterocyclic compound.[1] Its structural motif, featuring an imidazo[1,2-a]pyridine core substituted with three different halogens, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and materials.[2][3][4] The high degree of functionalization provides multiple reaction sites for medicinal chemists to explore structure-activity relationships.
However, the very features that make this compound synthetically attractive also necessitate a cautious and well-informed approach to its handling. There is no comprehensive Material Safety Data Sheet (MSDS) specifically for this molecule widely available. Therefore, this guide provides a framework for its safe use by extrapolating data from analogous structures, such as other halogenated imidazopyridines and pyridines, to infer potential hazards and establish robust safety protocols.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While exhaustive experimental data for this specific molecule is not available, the following table summarizes known and predicted information.
| Property | Value | Source |
| CAS Number | 1221791-77-0 | [1] |
| Molecular Formula | C₇H₃BrClIN₂ | [1] |
| Molecular Weight | 357.37 g/mol | [1] |
| Appearance | Likely a solid (e.g., crystalline powder) at room temperature.[2][4] | Predicted |
| Solubility | Predicted to have low solubility in water and better solubility in common organic solvents like dichloromethane and chloroform.[2][3][4] | Predicted |
| Stability | Stable under recommended storage conditions (cool, dry, sealed).[3][4] May decompose under high heat.[4] | Predicted |
| Storage Temperature | 2-8°C, sealed in a dry environment.[1] | Recommended |
Section 2: Hazard Identification and Inferred Toxicological Profile
Due to the absence of specific toxicological studies, a conservative hazard assessment is warranted based on structure-activity relationships with similar chemical classes.
Basis for Hazard Assessment: The toxicological profile is inferred from the hazards associated with its core structure and halogen substituents:
-
Imidazo[1,2-a]pyridine Core: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and are often irritants to the skin, eyes, and respiratory system.[5][6]
-
Multiple Halogenation (Br, Cl, I): Halogenated organic compounds are frequently classified as irritants and can have significant acute toxicity.[6] They can cause skin and eye irritation or burns.[7] Inhalation is a critical route of exposure, potentially causing respiratory irritation or more severe toxic effects.[6]
-
Combustion Products: In a fire, this compound is expected to decompose and release highly toxic and corrosive gases, including hydrogen halides (HBr, HCl, HI) and nitrogen oxides (NOx).[8]
Inferred GHS Classification: Based on data for analogous compounds, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine should be handled as if it meets the criteria for the following GHS hazard classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[6][9] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin.[5][6] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][5][6][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][6][9] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][9] |
Section 3: Mandatory Risk Assessment and Hierarchy of Controls
Before any work with this compound begins, a formal, documented risk assessment is required. The following workflow, illustrated in the diagram below, provides a systematic approach to identifying and mitigating risks.
Caption: Risk Assessment Workflow for Novel Research Chemicals.
Hierarchy of Controls:
-
Elimination/Substitution: Given its specific research application, elimination is unlikely. Substitution with a less hazardous reagent should be considered if chemically feasible.
-
Engineering Controls: These are non-negotiable. All handling of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, including weighing, transfers, and reactions, must occur inside a certified chemical fume hood to prevent inhalation exposure.[10][11]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for the specific experiment. Clearly demarcate the work area. Ensure all personnel are trained on the SOP and the hazards outlined in this guide. Do not work alone.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. The minimum required PPE is detailed in the following section.
Section 4: Safe Handling, Storage, and PPE Protocols
Standard Handling Protocol:
-
Preparation: Before removing the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Weighing: If possible, weigh the solid compound within the fume hood. If using an external balance, weigh it in a disposable container, which should be closed immediately after weighing and transported securely to the fume hood for the transfer.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Avoid creating dust.[8][10]
-
Housekeeping: Clean the work area thoroughly after each use. Decontaminate surfaces with an appropriate solvent and wipe clean.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[7]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum). | Inspect gloves for tears or holes before use.[10] For prolonged work or when handling solutions, consult a glove compatibility chart. Double-gloving is recommended. Change gloves immediately if contamination occurs.[12] Use proper removal technique to avoid skin contact.[10] |
| Eye/Face Protection | Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant) or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder.[10][13] |
| Skin/Body Protection | Full-length, buttoned laboratory coat. | Wear a lab coat that is appropriate for chemical use. Ensure it is clean and fully fastened.[10][11] |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. | If engineering controls fail or for major spill cleanup, a respirator with appropriate cartridges (e.g., P100/organic vapor) would be necessary.[8] |
Storage Conditions:
-
Store in a cool, dry, well-ventilated place, away from heat and direct sunlight.[6][10] A recommended temperature is 2-8°C.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[5][6][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][6]
Section 5: Emergency Procedures
Immediate and correct response is critical in any laboratory incident.
First Aid Measures:
| Exposure Route | Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with copious amounts of soap and lukewarm water for at least 15 minutes.[8][12] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[8] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[6][7] |
Spill Cleanup Protocol (for small, solid spills):
-
Evacuate: Alert others in the immediate area and restrict access.
-
Assess: Ensure the spill is manageable and that you have the correct PPE and materials to clean it up. If the spill is large or you are unsure, evacuate the lab and contact your institution's emergency response team.
-
Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain: Gently cover the spill with an absorbent material or a damp paper towel to avoid raising dust.[8]
-
Clean: Carefully sweep the material into a suitable, labeled container for hazardous waste.[8][10] Do not dry sweep, as this can create airborne dust.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Place all contaminated materials (gloves, wipes, etc.) into a sealed bag and dispose of as hazardous waste.[10]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8][13]
-
Hazards: Fire may produce toxic and corrosive gases (HBr, HCl, HI, NOx).[8]
-
Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[8][13][14]
Section 6: Disposal Considerations
All waste containing 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in properly sealed and labeled containers.
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.
References
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- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- CymitQuimica. (n.d.). 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine.
- Generic SDS. (2018, August 20). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3-Bromo-6-chloro-2-methoxypyridine SDS.
- Material Safety Data Sheet. (2011, August 29). PYRIDINE.
- MSDS of 6-bromo-8-chloroimidazo[1,5-a]pyridine. (n.d.).
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 1-Bromo-3-chloropropane.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Bromopyridine.
- Thermo Scientific Chemicals. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%.
- BLDpharm. (n.d.). 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
- Pipzine Chemicals. (n.d.). 3-Bromo-6-chloroH-imidazo[1,2-a]pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
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Navigating the Solubility Landscape of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists working with novel compounds such as 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a thorough understanding of its solubility profile in various laboratory solvents is not just a matter of procedural diligence; it is a fundamental prerequisite for advancing a potential therapeutic agent from the bench to the clinic. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this promising, yet complex, heterocyclic compound.
Theoretical Framework: Deconstructing the Solubility of a Halogenated Imidazo[1,2-a]pyridine
The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guidepost. To predict the solubility of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, we must first dissect its molecular architecture.
The Imidazo[1,2-a]pyridine Core: A Bicyclic Heterocycle with Polar Characteristics
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heteroaromatic system containing two nitrogen atoms. The presence of these nitrogen atoms introduces polarity to the molecule. The lone pair of electrons on the nitrogen atoms can participate in hydrogen bonding with protic solvents, potentially enhancing solubility in such media. The parent imidazo[1,2-a]pyridine is a liquid at room temperature, which suggests a degree of intermolecular interaction.[1]
The Influence of Halogen Substituents: A Double-Edged Sword
The introduction of three halogen atoms—bromine, chlorine, and iodine—profoundly impacts the physicochemical properties of the parent scaffold. Generally, halogenation increases the molecular weight and volume of a molecule, which can lead to a decrease in solubility. Furthermore, halogens, with the exception of fluorine, are not significantly electronegative and do not readily participate in hydrogen bonding.[2] This can reduce the affinity of the molecule for polar protic solvents.
However, the presence of halogens also enhances the lipophilicity (fat-solubility) of a molecule.[2] This is due to the polarizability of the larger halogen atoms (I > Br > Cl), which strengthens van der Waals interactions with non-polar solvent molecules.[2] Therefore, it is anticipated that 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine will exhibit limited solubility in aqueous media and greater solubility in organic solvents. Indeed, a structurally similar compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine, is described as being only slightly soluble in water.
It is also important to consider that the ionizable nature of the imidazo[1,2-a]pyridine ring system can be exploited. In acidic conditions, the nitrogen atoms can be protonated, forming a salt and significantly increasing aqueous solubility.[3]
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (solid)
-
Selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, chloroform)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent-Saturated Phases: Before initiating the solubility measurement, it is crucial to mutually saturate the solvent phases, particularly when using a biphasic system like octanol-water for partition coefficient determination. This is achieved by vigorously shaking equal volumes of the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[5]
-
Sample Preparation:
-
Add an excess amount of solid 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine to a clean, dry glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[4]
-
Pipette a precise volume of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[4]
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the larger particles to settle.
-
To separate the dissolved compound from the undissolved solid, centrifuge the samples.[8]
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles that could interfere with the analysis.[6]
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine of known concentrations in the same solvent used for the solubility experiment.
-
Develop a suitable HPLC-UV method to separate the compound of interest from any potential impurities or degradation products. The method should provide a sharp, symmetrical peak for the analyte.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.[9][10]
-
Inject the filtered sample from the solubility experiment.
-
Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.[9]
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Solubility Profile of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Solvent Category | Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (µg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Polar Protic | Water | 80.1 | Experimental Data | Experimental Data | Experimental Data |
| PBS (pH 7.4) | ~80 | Experimental Data | Experimental Data | Experimental Data | |
| Methanol | 32.7 | Experimental Data | Experimental Data | Experimental Data | |
| Ethanol | 24.5 | Experimental Data | Experimental Data | Experimental Data | |
| Polar Aprotic | Acetonitrile | 37.5 | Experimental Data | Experimental Data | Experimental Data |
| DMSO | 46.7 | Experimental Data | Experimental Data | Experimental Data | |
| Non-Polar | Dichloromethane | 9.1 | Experimental Data | Experimental Data | Experimental Data |
| Chloroform | 4.8 | Experimental Data | Experimental Data | Experimental Data |
Note: The dielectric constant is a measure of a solvent's polarity.
Interpreting the Results
The relationship between solvent properties and the expected solubility of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine can be visualized as follows:
Caption: Predicted relationship between solvent properties and solubility.
A high solubility in non-polar solvents like dichloromethane and chloroform would confirm the lipophilic nature imparted by the halogen atoms. Conversely, low solubility in water and PBS would highlight the challenge for developing aqueous formulations and suggest that the compound may have poor oral absorption in the absence of enabling formulation strategies. Moderate solubility in polar aprotic solvents like DMSO and acetonitrile would be expected due to dipole-dipole interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. While a definitive solubility dataset requires empirical investigation, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of the solubility of this and other novel drug candidates is an indispensable step in the path toward developing safe and effective medicines. The data generated will inform decisions on formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to enhance bioavailability and ultimately, therapeutic efficacy.
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Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. (2013). DOI:10.1039/C3TA12022H. Available from: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. Available from: [Link]
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The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. ResearchGate. (2025). Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018). Available from: [Link]
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High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. University of Toronto. Available from: [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. (2019). Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Introduction: The Significance of Polysubstituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] The strategic placement of multiple halogen atoms on this bicyclic system offers a powerful tool for modulating its physicochemical and pharmacological characteristics. Halogens can influence metabolic stability, membrane permeability, and binding affinity to biological targets through hydrogen bonding and halogen bonding interactions. The title compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, represents a versatile building block where each halogen can be selectively functionalized through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and development.
This application note provides a detailed, field-tested protocol for the multi-step synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. The synthetic strategy is designed for robustness and adaptability, commencing with the synthesis of a key halogenated aminopyridine intermediate, followed by the construction of the imidazo[1,2-a]pyridine core, and culminating in a regioselective bromination.
Expert Insights and Mechanistic Rationale
The presented synthetic route is predicated on a modular approach that allows for the sequential and controlled introduction of the desired halogen substituents. The choice of starting materials and the sequence of reactions are critical for achieving high yields and purity.
The synthesis begins with the preparation of the key intermediate, 2-amino-5-chloro-3-iodopyridine. The direct iodination of 2-amino-5-chloropyridine with N-iodosuccinimide (NIS) is an efficient method that proceeds via an electrophilic aromatic substitution mechanism.[2] The amino group at the 2-position is a strong activating group, directing the electrophilic iodine to the ortho and para positions. The 3-position is sterically less hindered and electronically favored for substitution.
The subsequent cyclization to form the imidazo[1,2-a]pyridine ring is a classic condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[3][4] In this protocol, we utilize chloroacetaldehyde, which readily reacts with the nucleophilic amino group of the pyridine to form an intermediate that undergoes intramolecular cyclization to yield the 6-chloro-8-iodoimidazo[1,2-a]pyridine.
The final step is the regioselective bromination at the 3-position of the imidazo[1,2-a]pyridine core. The imidazole ring is electron-rich and susceptible to electrophilic attack. The 3-position is the most nucleophilic carbon, leading to highly regioselective bromination with electrophilic bromine sources like N-bromosuccinimide (NBS).[5] This transition-metal-free approach is advantageous due to its mild reaction conditions and high functional group tolerance.[5][6]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Detailed Experimental Protocols
Part 1: Synthesis of 2-amino-5-chloro-3-iodopyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-chloropyridine | 98% | Sigma-Aldrich |
| N-iodosuccinimide (NIS) | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Ethanol | ACS Grade | Fisher Scientific |
Procedure:
-
To a stirred solution of 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) in anhydrous tetrahydrofuran (200 mL) in a 500 mL round-bottom flask, add N-iodosuccinimide (21.0 g, 93.4 mmol) portion-wise over 15 minutes at room temperature.
-
Heat the reaction mixture to 53 °C and maintain stirring for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/ethanol mixture to afford 2-amino-5-chloro-3-iodopyridine as a solid.[2]
Expected Yield: 85-92%
Part 2: Synthesis of 6-chloro-8-iodoimidazo[1,2-a]pyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-chloro-3-iodopyridine | As synthesized in Part 1 | - |
| Chloroacetaldehyde | 50 wt. % solution in water | Sigma-Aldrich |
| Sodium bicarbonate | 99% | Fisher Scientific |
| Ethanol | Anhydrous | Acros Organics |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-5-chloro-3-iodopyridine (10.0 g, 39.3 mmol) in anhydrous ethanol (100 mL).
-
Add sodium bicarbonate (4.95 g, 58.9 mmol) to the solution.
-
To the stirred suspension, add chloroacetaldehyde (50 wt. % solution in water, 6.17 g, 39.3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol = 95:5).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 6-chloro-8-iodoimidazo[1,2-a]pyridine.
Expected Yield: 70-80%
Part 3: Synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-chloro-8-iodoimidazo[1,2-a]pyridine | As synthesized in Part 2 | - |
| N-bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Acros Organics |
Procedure:
-
Dissolve 6-chloro-8-iodoimidazo[1,2-a]pyridine (5.0 g, 17.9 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (3.50 g, 19.7 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 2:1).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (30 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a pure solid.
Expected Yield: 80-90%
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete iodination in Part 1 | Insufficient reaction time or temperature; degradation of NIS. | Ensure the reaction is heated to 53 °C and monitor closely by TLC. Use freshly opened or properly stored NIS. |
| Low yield in the cyclization (Part 2) | Incomplete reaction; side product formation. | Ensure anhydrous conditions. The reaction can be run for a longer duration (up to 24 hours). The pH should be slightly basic due to NaHCO3. |
| Formation of di-brominated product in Part 3 | Excess NBS or elevated temperature. | Add NBS portion-wise at 0 °C to control the exothermicity and stoichiometry. |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of the tri-halogenated imidazo[1,2-a]pyridine derivative, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. The modular nature of this synthetic route allows for the synthesis of analogs with different substitution patterns. The detailed experimental procedures, coupled with expert insights and troubleshooting guidance, will enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Feng, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
- Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
- Wang, L., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
- Google Patents. (2017).
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- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5080.
- Hajra, A., et al. (2015).
- Yousuf, M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- Google Patents. (2020). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- Martins, P. G., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3290.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- Li, J., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 5(4), 133-136.
- Yousuf, M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Wang, L., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source.
- Li, Y., & He, W. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. This scaffold is found in therapeutics for conditions ranging from insomnia (e.g., Zolpidem) to cancer and infectious diseases.[1][3][4] The true potential of this scaffold in drug discovery, however, is unlocked through precise and strategic functionalization.
This guide focuses on a uniquely versatile building block: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine . The presence of three distinct halogen atoms at key positions (C3, C6, and C8) provides an exceptional platform for sequential and site-selective derivatization. This tri-halogenated scaffold allows medicinal chemists to systematically explore the chemical space around the core, fine-tuning pharmacological properties through controlled introduction of diverse substituents. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed cross-coupling conditions is the cornerstone of its utility, enabling a predictable and powerful strategy for library synthesis and structure-activity relationship (SAR) studies.[5][6]
Part 1: The Principle of Orthogonal Reactivity and Selective Functionalization
The synthetic power of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine lies in the differential reactivity of its three halogen substituents. This "orthogonal" reactivity allows for the stepwise modification of the scaffold in a controlled manner. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is Iodine > Bromine > Chlorine. This is primarily due to the differences in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), which dictates the ease of the initial oxidative addition step in the catalytic cycle.
By carefully selecting the reaction conditions (catalyst, ligand, temperature, and base), one can achieve highly regioselective functionalization at each position.
Workflow for Sequential Functionalization
The logical flow for derivatizing this scaffold involves addressing the most reactive site first, followed by the next most reactive, and so on. This ensures maximum control and minimizes the formation of undesired side products.
Caption: Sequential functionalization workflow.
Part 2: Core Applications in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] The nitrogen atoms of the fused ring system can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the enzyme. The substituents at the C3, C6, and C8 positions explore different pockets of the ATP-binding site, allowing for the optimization of potency and selectivity.
Illustrative Example: Targeting a Generic Tyrosine Kinase Pathway
Many signal transduction pathways involved in cancer cell proliferation are driven by receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. A common downstream pathway is the RAS-RAF-MEK-ERK cascade. Small molecule inhibitors often target the ATP-binding site of these kinases to block the signaling cascade.
Caption: Kinase signaling pathway inhibition.
Part 3: Detailed Experimental Protocols
The following protocols are representative methodologies for the selective functionalization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C8 (Iodine)
This protocol leverages the high reactivity of the C-I bond for selective arylation at the C8 position under mild conditions.[6][7]
Objective: To selectively couple an arylboronic acid at the C8 position.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | 1.0 | 374.35 | 374 mg |
| Phenylboronic Acid | 1.2 | 121.93 | 146 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 212 mg |
| 1,2-Dimethoxyethane (DME) | - | - | 8 mL |
| Water (H₂O) | - | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask, add 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the DME and water solvent mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 3-Bromo-6-chloro-8-phenylimidazo[1,2-a]pyridine .
Protocol 2: Site-Selective Sonogashira Coupling at C3 (Bromine)
Following C8 functionalization, the C-Br bond at the C3 position is the next most reactive site. This protocol describes its coupling with a terminal alkyne.
Objective: To selectively couple a terminal alkyne at the C3 position of the C8-arylated product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Bromo-6-chloro-8-phenylimidazo[1,2-a]pyridine | 1.0 | 324.61 | 325 mg |
| Phenylacetylene | 1.5 | 102.14 | 153 mg |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 21 mg |
| Copper(I) Iodide (CuI) | 0.06 | 190.45 | 11 mg |
| Triethylamine (TEA) | - | - | 5 mL |
| Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
To a 25 mL Schlenk flask, add 3-Bromo-6-chloro-8-phenylimidazo[1,2-a]pyridine (1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine.
-
Add phenylacetylene (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove inorganic salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 6-Chloro-8-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine .
Protocol 3: Buchwald-Hartwig Amination at C6 (Chlorine)
The C-Cl bond is the least reactive and typically requires more forcing conditions, including stronger bases and specialized phosphine ligands, to achieve amination.[3][6]
Objective: To introduce an amine at the C6 position of the di-substituted scaffold.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Chloro-8-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine | 1.0 | 344.82 | 345 mg |
| Morpholine | 1.5 | 87.12 | 131 mg |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg |
| Xantphos | 0.04 | 578.68 | 23 mg |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 652 mg |
| Dioxane | - | - | 10 mL |
Procedure:
-
In an oven-dried Schlenk tube, add cesium carbonate (2.0 mmol) and heat under vacuum, then cool to room temperature.
-
Add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and 6-Chloro-8-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dioxane and morpholine (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final trisubstituted imidazo[1,2-a]pyridine product .
Conclusion
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a powerful and versatile building block for medicinal chemistry research. Its well-defined, hierarchical reactivity allows for the systematic and controlled synthesis of complex, multi-substituted derivatives. By mastering the selective functionalization of this scaffold, researchers can efficiently navigate chemical space, accelerate the generation of compound libraries, and conduct rigorous SAR studies, ultimately leading to the discovery of novel and potent therapeutic agents. The protocols outlined herein provide a robust starting point for harnessing the full synthetic potential of this valuable intermediate.
References
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- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Benchchem. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide.
- Sci-Hub. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
- PMC - NIH. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- SciRP.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
- ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- CymitQuimica. 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine.
- Thermo Fisher Scientific. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals.
- J&K Scientific. 3-Bromo-6-iodoimidazo[1,2-a]pyridine | 1146615-52-2.
- PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- RSC Publishing. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- NIH. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
- ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine....
- MDPI. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach.
- Sigma-Aldrich. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR.
- ACS Combinatorial Science. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- DeepDyve. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
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Application and Protocol for Kinase Inhibitor Screening Using 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, recognized for its synthetic versatility and a broad spectrum of biological activities.[1][2] This core structure is a cornerstone in the development of treatments for a multitude of diseases, including cancer, neurodegenerative disorders, and microbial infections.[2][3] A significant area of interest is its application in the development of protein kinase inhibitors.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4]
The specific compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine , is a halogenated derivative of this scaffold. While this exact molecule is not extensively characterized in publicly available literature, its structural features suggest its potential as a kinase inhibitor. The imidazo[1,2-a]pyridine core provides a robust framework for interaction with the ATP-binding pocket of kinases. The strategic placement of bromine, chlorine, and iodine atoms offers opportunities for specific interactions and can be leveraged for further chemical modifications, such as palladium-mediated coupling reactions, to enhance potency and selectivity.[5] This application note provides a comprehensive guide for researchers to screen and characterize the inhibitory potential of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine against a panel of protein kinases.
Scientific Rationale and Mechanism of Action
Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors.[6] They achieve this by binding to the active site of the kinase, directly competing with the endogenous ATP substrate. This binding event prevents the phosphorylation of downstream target proteins, thereby interrupting the signaling cascade that promotes cellular processes like proliferation and survival.[4][7] The specific interactions within the ATP-binding site are dictated by the substitutions on the imidazo[1,2-a]pyridine core. For instance, different derivatives of the related imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against kinases such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs).[7]
The rationale for screening 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is based on the established success of this scaffold. The diverse halogenation pattern of this particular compound may confer unique selectivity and potency profiles against different kinases. The screening process outlined below is designed to identify which kinases are targeted by this compound and to quantify its inhibitory activity.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow provides a systematic approach to evaluate the kinase inhibitory properties of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Caption: Kinase inhibitor screening workflow.
Detailed Protocols
PART 1: Compound Preparation and Handling
1.1. Reagent Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in 100% DMSO. This compound is slightly soluble in water.[8] Store at -20°C, protected from light.
-
Assay Buffer: The specific buffer will depend on the kinase assay kit used. A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
1.2. Serial Dilutions:
-
For IC₅₀ determination, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Subsequently, dilute these DMSO stocks into the assay buffer to the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
PART 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline using a luminescence-based kinase assay, such as the Kinase-Glo® platform (Promega), which measures the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase, and thus, kinase activity.
2.1. Assay Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to kinase activity.
2.2. Experimental Procedure:
-
Assay Plate Preparation: Use a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
-
Reaction Mixture Preparation: In each well, add the following components in this order:
-
Assay Buffer
-
Kinase of interest (at a concentration determined by prior optimization)
-
Substrate peptide (at a concentration near its Kₘ for the kinase)
-
ATP (at a concentration near its Kₘ for the kinase)
-
-
Compound Addition: Add the serially diluted 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine or DMSO (vehicle control) to the appropriate wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
2.3. Controls:
-
Positive Control (No Inhibition): Kinase reaction with DMSO vehicle only. This represents 100% kinase activity.
-
Negative Control (Maximum Inhibition): Kinase reaction with a known potent inhibitor for the specific kinase being tested (if available) or without the kinase. This represents 0% kinase activity.
PART 3: Data Analysis and Interpretation
3.1. Calculation of Percent Inhibition: Calculate the percentage of kinase inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
3.2. IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
3.3. Data Presentation: Summarize the IC₅₀ values for all tested kinases in a clear and concise table.
| Kinase Target | 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine IC₅₀ (nM) |
| Kinase A | Experimentally Determined Value |
| Kinase B | Experimentally Determined Value |
| Kinase C | Experimentally Determined Value |
Mechanism of Action Study: ATP Competition Assay
To confirm if 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine acts as an ATP-competitive inhibitor, perform the kinase activity assay at varying concentrations of ATP.
Caption: ATP competition assay workflow.
If the compound is an ATP-competitive inhibitor, an increase in the ATP concentration will overcome the inhibition, leading to a rightward shift in the IC₅₀ curve. A Lineweaver-Burk plot of the data will show lines with different slopes intersecting on the y-axis.
Cell-Based Assays for Target Validation
Once a primary kinase target is identified and the IC₅₀ is determined, it is crucial to validate the activity of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in a cellular context.
Protocol: Cellular Proliferation Assay (MTT Assay)
4.1. Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
4.2. Procedure:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the identified target kinase in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[9] Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine for a specified duration (e.g., 48 or 72 hours).[9] Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4.3. Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial screening and characterization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a potential kinase inhibitor. The imidazo[1,2-a]pyridine scaffold holds significant promise in drug discovery, and a systematic evaluation of novel derivatives like this one is essential for identifying new therapeutic leads.[2] Future studies should focus on confirming target engagement in cells using techniques like Western blotting to assess the phosphorylation status of downstream substrates of the identified target kinase. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising compound.
References
- El-Sayed, M. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. BMC Chemistry, 17(1), 10.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127418.
- Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1412.
- Al-Warhi, T., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology Letters, 24(5), 395.
- Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1069-1085.
- Marsilje, T. H., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1108–1112.
- Sreedhar, B., et al. (2015).
- de Oliveira, C. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Witty, M. J., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(8), 1364-1371.
- de Oliveira, C. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 606-626.
-
Pipzine Chemicals. (n.d.). 3-bromo-8-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
- Singh, P., et al. (2021). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ChemistrySelect, 6(34), 8963-8968.
- Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. OncoTargets and Therapy, 15, 1145–1158.
-
OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
- Williams, K. A., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
- Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37409-37418.
- Al-Abdullah, E. S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(6), 847.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide | Benchchem [benchchem.com]
- 8. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of 3-Arylimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties. The strategic functionalization of this core, particularly at the C3 position, allows for the exploration of vast chemical space, leading to the development of novel therapeutics and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers broad functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern organic synthesis.[2]
This guide provides a comprehensive overview and detailed experimental protocols for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines. We will delve into the rationale behind the procedural steps, from the synthesis of the key 3-iodo intermediate to the optimization of the coupling reaction and the final purification of the desired 3-aryl products.
Core Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoimidazo[1,2-a]pyridine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part I: Synthesis of the Key Precursor: 3-Iodoimidazo[1,2-a]pyridines
A reliable synthesis of the 3-iodoimidazo[1,2-a]pyridine starting material is paramount. Direct C-H iodination of the parent heterocycle is the most efficient approach. Several methods exist, but a metal-free, ultrasound-assisted protocol offers an environmentally benign and highly effective option.[3]
Protocol 1: Ultrasound-Assisted C3-Iodination of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes the regioselective iodination at the C3 position, which is activated for electrophilic substitution.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Ultrasonic bath
Procedure:
-
To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.20 mmol, 1.0 equiv), molecular iodine (0.12 mmol, 0.6 equiv), and ethanol (2.0 mL).
-
Add TBHP (0.40 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and place it in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to reduce excess iodine.
-
Add 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 3-iodo-2-phenylimidazo[1,2-a]pyridine.[3]
Rationale for Key Steps:
-
TBHP as Oxidant: TBHP acts as a mild and effective oxidant, converting molecular iodine (I₂) into a more electrophilic iodine species, which is necessary for the iodination of the electron-rich imidazo[1,2-a]pyridine ring.[3]
-
Ultrasound Irradiation: Ultrasound provides mechanical energy that accelerates the reaction rate through cavitation, which enhances mass transfer and promotes the formation of reactive species.[3] This often leads to shorter reaction times and higher yields compared to conventional heating.[3]
-
Aqueous Quench: The sodium thiosulfate quench is essential for removing unreacted iodine, simplifying the subsequent purification process.
Part II: The Suzuki-Miyaura Coupling Reaction
With the 3-iodoimidazo[1,2-a]pyridine in hand, the Suzuki-Miyaura coupling can be performed. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.
Optimization Insights
For the Suzuki coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines, the reactivity is significantly influenced by the choice of base and solvent. Studies have shown that strong bases in a polar aprotic solvent like 1,2-dimethoxyethane (DME) provide optimized yields and shorter reaction times.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 3-iodoimidazo[1,2-a]pyridines.
Materials:
-
3-Iodo-2-substituted-imidazo[1,2-a]pyridine
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable strong base
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 3-iodo-2-substituted-imidazo[1,2-a]pyridine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed DME and a small amount of degassed water (e.g., DME/H₂O 4:1 v/v).
-
Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Part III: Data and Expected Outcomes
The following table provides representative examples of Suzuki-Miyaura coupling reactions with 3-iodoimidazo[1,2-a]pyridines. The conditions outlined in Protocol 2 are generally applicable.
| Entry | 3-Iodo-Imidazopyridine | Boronic Acid Partner | Product | Yield (%) |
| 1 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | 2,3-Diphenylimidazo[1,2-a]pyridine | ~90% |
| 2 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | High |
| 3 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 2-Thiopheneboronic acid | 2-Phenyl-3-(thiophen-2-yl)imidazo[1,2-a]pyridine | Good |
| 4 | 3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-2-(p-tolyl)imidazo[1,2-a]pyridine | Good |
Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Part IV: Purification and Characterization
Purification
Column chromatography is the most common method for purifying the final products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on the specific product. For instance, starting with 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc is a good starting point.
Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification if necessary.
Characterization
The structure of the final products should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of solid compounds.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for catalyst handling can be beneficial.
-
Inefficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and of high quality. Grinding the base to a fine powder can increase its surface area and reactivity.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.
-
Protodeboronation: The boronic acid can be protonated and removed from the reaction. This can be minimized by using anhydrous solvents and ensuring the base is effective.
-
Dehalogenation: The starting iodo-compound can be reduced. This is often a sign of catalyst decomposition or the presence of protic impurities.
-
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2016 , 1 (6), 1138–1144. [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 2000 , 65 (20), 6572–6575. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023 , 13, 35689-35700. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 2021 , 45, 16898-16908. [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 2020 , 5 (22), 13208–13217. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 2019 , 4 (3), 5486–5494. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 2024 , 29(15), 3433. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 2022 , 24(1), 159-164. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015 , 51, 1555-1575. [Link]
Sources
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- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in the Synthesis of Targeted Anti-Cancer Agents
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This "drug-prejudice" scaffold is a key component in several clinically approved drugs and is extensively investigated for new therapeutic applications, particularly in oncology.[1][2] Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-cancer effects against a variety of cancer cell lines, including those of the breast, lung, colon, and cervix.[1] Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5][6]
The strategic placement of multiple halogen atoms on the imidazo[1,2-a]pyridine core, as in 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1) , creates a highly versatile intermediate for drug development. This polyhalogenated structure allows for selective, sequential functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[7][8] This modular approach enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective anti-cancer drug candidates. This document provides a detailed guide to the synthesis and application of this key intermediate in the development of a novel PI3Kα inhibitor.
Synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1)
The synthesis of the target intermediate 1 is proposed as a two-step process starting from the commercially available 2-amino-5-chloro-3-iodopyridine. The first step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by regioselective bromination at the C3 position.
Workflow for the Synthesis of Intermediate 1
Caption: Synthetic workflow for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Protocol 1: Synthesis of 6-chloro-8-iodoimidazo[1,2-a]pyridine
This protocol is based on the classical condensation reaction between a 2-aminopyridine and an α-haloketone or aldehyde to form the imidazo[1,2-a]pyridine ring system.[9]
Materials:
-
2-amino-5-chloro-3-iodopyridine (1.0 eq)
-
2-bromoacetaldehyde diethyl acetal (1.2 eq)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
To a solution of 2-amino-5-chloro-3-iodopyridine in ethanol, add 2-bromoacetaldehyde diethyl acetal.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Rationale: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the bromoacetaldehyde, followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring.
Protocol 2: Synthesis of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1)
The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution.[10]
Materials:
-
6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve 6-chloro-8-iodoimidazo[1,2-a]pyridine in acetonitrile at room temperature.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the title compound 1 .
Rationale: The electron-rich nature of the imidazole ring directs the electrophilic brominating agent (NBS) to the C3 position, resulting in a regioselective bromination.
Application in Anti-Cancer Drug Synthesis: Selective Sonogashira Coupling
The differential reactivity of the C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for the selective functionalization of intermediate 1 . The general order of reactivity is C-I > C-Br > C-Cl. This enables a selective Sonogashira coupling at the most reactive C8-Iodo position.[11]
Workflow for the Synthesis of a PI3Kα Inhibitor Candidate
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Application Notes and Protocols for the Selective Functionalization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its prevalence in marketed drugs such as Zolpidem, Alpidem, and Minodronic acid underscores the significance of this privileged heterocyclic system.[1][4] The biological activities associated with imidazo[1,2-a]pyridine derivatives are vast, encompassing anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][5] Consequently, the development of robust and selective methods for the functionalization of the imidazo[1,2-a]pyridine core is of paramount importance for novel drug discovery and development. This guide provides an in-depth exploration of established and cutting-edge protocols for the regioselective functionalization of this key scaffold, with a focus on practical application and mechanistic understanding.
Introduction: The Chemical Landscape of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system presents multiple sites for functionalization, with the C3 position being the most nucleophilic and thus the most readily substituted.[1] However, strategic drug design often necessitates the introduction of substituents at other positions, including C2, C5, and the pyridine ring (C6, C7, C8), to modulate the compound's steric and electronic properties, and ultimately its pharmacological profile. This document outlines methodologies to achieve site-selective functionalization across the imidazo[1,2-a]pyridine core.
The Workhorse Position: Selective Functionalization at C3
The C3 position is the most electron-rich carbon, making it highly susceptible to electrophilic attack. This inherent reactivity has led to a plethora of methods for its selective functionalization.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, environmentally benign strategy for forging new bonds, avoiding the need for pre-functionalized starting materials.[4]
The introduction of aryl groups at the C3 position is a common strategy in medicinal chemistry. Visible-light-mediated methods offer a green alternative to traditional transition-metal-catalyzed reactions.[5]
-
Protocol: Visible-Light-Mediated C3-Arylation with Diazonium Salts [5][6]
A mild and efficient protocol for the C3-arylation of imidazo[1,2-a]pyridines utilizes diazonium salts in the presence of a photocatalyst like chlorophyll.[6] This transition-metal-free method proceeds at ambient temperature.[6]
Parameter Condition Starting Materials Imidazo[1,2-a]pyridine, Aryl diazonium salt Catalyst Chlorophyll Solvent Acetonitrile Light Source Visible light (e.g., blue LEDs) Temperature Room Temperature Yields Moderate to good Step-by-Step Protocol:
-
To a solution of imidazo[1,2-a]pyridine (1.0 equiv.) in acetonitrile, add the aryl diazonium salt (1.5 equiv.) and chlorophyll (catalytic amount).
-
Irradiate the reaction mixture with visible light under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Causality: The photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with the diazonium salt to generate an aryl radical. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, leading to the arylated product after subsequent oxidation and deprotonation steps.
-
The introduction of alkyl and aminoalkyl groups at the C3 position can significantly impact the lipophilicity and basicity of the molecule.
-
Protocol: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel–Crafts Reaction [7]
This protocol enables the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a one-pot reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by Yttrium triflate.[7]
Parameter Condition Starting Materials Imidazo[1,2-a]pyridine, Aldehyde, Amine Catalyst Y(OTf)₃ Solvent Dichloromethane (DCM) or solvent-free Temperature Room Temperature to 40 °C Yields Moderate to good Step-by-Step Protocol:
-
In a reaction vessel, combine the imidazo[1,2-a]pyridine (1.0 equiv.), aldehyde (1.2 equiv.), amine (1.2 equiv.), and Y(OTf)₃ (10 mol%).
-
Stir the mixture in DCM or under solvent-free conditions at the specified temperature.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with an appropriate solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Causality: The Lewis acidic Y(OTf)₃ catalyst activates the aldehyde, facilitating the formation of an iminium ion intermediate with the amine. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion in an aza-Friedel-Crafts type reaction to afford the C3-aminoalkylated product.
-
Halogenation as a Gateway to Further Functionalization
Halogenation at the C3 position provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups.
-
Protocol: Regioselective C3-Bromination using Sodium Bromite [8][9]
A transition-metal-free method for the regioselective bromination of imidazo[1,2-a]pyridines utilizes sodium bromite as the bromine source in the presence of acetic acid.[8]
Parameter Condition Starting Material Imidazo[1,2-a]pyridine Reagent Sodium bromite (NaBrO₂) Solvent Acetic Acid (AcOH) Temperature Room Temperature Yields Good to excellent Step-by-Step Protocol:
-
Dissolve the imidazo[1,2-a]pyridine (1.0 equiv.) in acetic acid.
-
Add sodium bromite (1.2 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: In the acidic medium, sodium bromite generates the active brominating species. The electron-rich C3 position of the imidazo[1,2-a]pyridine undergoes electrophilic substitution to yield the 3-bromo derivative.
-
Targeting the Pyridine Ring: Selective Functionalization at C5
While C3 functionalization is prevalent, achieving selectivity at the C5 position of the pyridine ring has been a greater challenge. Recent advances, however, have provided effective strategies.
Direct C-H Alkylation
-
Protocol: Visible-Light-Induced C5-Alkylation with N-Hydroxyphthalimide Esters [5][10]
This method employs eosin Y as a photocatalyst to achieve C5-alkylation using alkyl N-hydroxyphthalimide esters as the alkyl source.[5]
Parameter Condition Starting Materials Imidazo[1,2-a]pyridine, Alkyl N-hydroxyphthalimide ester Catalyst Eosin Y Solvent Dimethylformamide (DMF) Light Source Visible light (e.g., green LEDs) Temperature Room Temperature Yields Moderate Step-by-Step Protocol:
-
Combine the imidazo[1,2-a]pyridine (1.0 equiv.), alkyl N-hydroxyphthalimide ester (1.5 equiv.), and eosin Y (catalytic amount) in DMF.
-
Degas the reaction mixture and place it under a nitrogen atmosphere.
-
Irradiate with visible light at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard work-up and purify by column chromatography.
Causality: The photocatalyst, upon excitation, engages in a SET process with the N-hydroxyphthalimide ester to generate an alkyl radical. This radical then selectively adds to the C5 position of the protonated imidazo[1,2-a]pyridine, followed by rearomatization to afford the C5-alkylated product.
-
Overcoming Steric Hindrance: Selective Functionalization at C2
Functionalization at the C2 position is generally more challenging due to steric hindrance and the lower nucleophilicity compared to C3.[11]
Halogenation and Cross-Coupling
-
Protocol: Copper-Catalyzed Halogenation [3]
A copper-catalyzed reaction of 2-aminopyridines with terminal alkynes in the presence of CuCl₂ or CuBr₂ can directly yield 2-halo-3-substituted-imidazo[1,2-a]pyridines.[3]
Parameter Condition Starting Materials 2-Aminopyridine, Terminal alkyne Catalyst/Halogen Source CuCl₂ or CuBr₂ Solvent N,N-Dimethylformamide (DMF) Temperature 100 °C Yields Moderate to optimal Step-by-Step Protocol:
-
To a solution of 2-aminopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in DMF, add CuCl₂ or CuBr₂ (2.0 equiv.).
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography.
Causality: The copper catalyst facilitates the reaction between the 2-aminopyridine and the alkyne, leading to the formation of the imidazo[1,2-a]pyridine ring. The copper halide also acts as the halogen source, leading to in-situ halogenation at the C2 position. The resulting 2-halo-imidazo[1,2-a]pyridine is a versatile intermediate for subsequent cross-coupling reactions.[3]
-
Visualizing the Protocols: Workflows and Reaction Schemes
General Workflow for Selective Functionalization
Caption: General strategies for the selective functionalization of the imidazo[1,2-a]pyridine core.
Reaction Scheme: C3-Arylation via Photocatalysis
Caption: Visible-light-mediated C3-arylation of imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The methodologies outlined in this guide provide a robust toolkit for the selective functionalization of this important heterocyclic system. Future research will likely focus on the development of even more efficient, sustainable, and site-selective methods, including the use of biocatalysis and flow chemistry, to further expand the accessible chemical space around the imidazo[1,2-a]pyridine core. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). MedChemComm, 10(9), 1645-1650.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22435-22453.
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (2025). Current Organic Chemistry, 30(4).
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Request PDF.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3424.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2020). Organic Chemistry Frontiers, 7(18), 2744-2767.
- Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. (2024). The Journal of Organic Chemistry.
- C5‐Alkylation of imidazo[1,2‐a]pyridines using N‐hydroxyphthalimide esters. (2020). Asian Journal of Organic Chemistry, 9(10), 1636-1639.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega.
- Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines. (2022). Organic Letters, 24(22), 4029-4034.
- Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. (2019). RSC Publishing.
- Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. (2018). RSC Advances, 8(9), 5058-5062.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 94, 02002.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega.
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (2013). The Journal of Organic Chemistry, 78(15), 7609-7614.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2019). RSC Advances, 9(49), 28628-28654.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5636-5645.
- Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. (2023). Organic & Biomolecular Chemistry.
- Bromination of imidazo[1,2-a]pyridines. (2018).
- Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. (2022). New Journal of Chemistry, 46(27), 13023-13027.
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Application Notes and Protocols: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a Versatile Chemical Probe for Covalent Ligand Discovery and Target Identification
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a novel and versatile chemical probe for target identification and validation. The unique tri-halogenated imidazo[1,2-a]pyridine scaffold presents multiple reactive sites, enabling its use in a variety of covalent ligand discovery and chemoproteomic workflows. We will delve into the underlying principles of its design, its potential mechanisms of target engagement, and provide detailed, field-proven protocols for its application in Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP) for the discovery and validation of novel therapeutic targets.
Introduction: The Power of Covalent Probes in Drug Discovery
The identification of a specific molecular target is a foundational step in modern drug discovery.[1][2] Chemical probes, small molecules designed to interact with protein targets, are invaluable tools in this process, enabling the interrogation of protein function and the validation of their therapeutic relevance.[3][4][5] Among these, covalent probes, which form a stable bond with their target protein, offer distinct advantages, particularly in target identification and validation.[6][7] They allow for the robust and irreversible labeling of target proteins, facilitating their enrichment and identification from complex biological mixtures.[8][9]
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11] Its rigid, bicyclic structure provides a good starting point for the development of selective ligands. This guide focuses on a specifically designed derivative, 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, as a multifaceted chemical probe.
Probe Design and Rationale: A Multi-faceted Tool for Target Discovery
The design of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine incorporates several key features that make it a potent tool for target identification:
-
Imidazo[1,2-a]pyridine Core: This scaffold provides a structurally rigid and biologically relevant core, increasing the likelihood of meaningful interactions with protein targets.[12]
-
Multiple Halogenation: The presence of three different halogens (bromine, chlorine, and iodine) at distinct positions offers a unique combination of reactivity and potential for specific interactions.
-
Iodo Group (Position 8): The C-I bond is the weakest among the carbon-halogen bonds present, making the iodine atom a potential site for nucleophilic aromatic substitution or for participating in halogen bonding interactions.[13][14] Halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, is increasingly recognized for its importance in protein-ligand binding.[15][16][17]
-
Bromo Group (Position 3): The bromine atom at the 3-position is also a good leaving group and can participate in covalent bond formation with nucleophilic residues on a target protein.
-
Chloro Group (Position 6): While less reactive than bromine and iodine, the chlorine atom can still contribute to the overall electronic properties of the molecule and may engage in weaker halogen bonding or other interactions.
-
This multi-halogenated design allows the probe to potentially act as a "warhead" in an activity-based protein profiling (ABPP) context, covalently modifying nucleophilic residues in the active or allosteric sites of target proteins.[6][7]
Proposed Mechanism of Action and Target Engagement
The primary proposed mechanism of action for 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a chemical probe is the covalent modification of nucleophilic amino acid residues on target proteins. The reactivity of the halogens is expected to be in the order I > Br > Cl. This differential reactivity could potentially be exploited to achieve different labeling profiles under varying conditions.
Key nucleophilic residues that could be targeted include:
-
Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for covalent inhibitors.
-
Lysine: The primary amine of the lysine side chain can act as a nucleophile.
-
Histidine: The imidazole side chain of histidine can be a target for covalent modification.
-
Serine and Threonine: The hydroxyl groups of these residues are weaker nucleophiles but can be targeted, especially in activated enzyme active sites.
The following diagram illustrates the proposed covalent modification of a target protein by the probe:
Caption: Proposed covalent modification of a target protein.
Experimental Protocols
The following protocols are designed as a starting point for utilizing 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in target identification workflows. It is crucial to empirically optimize parameters such as probe concentration, incubation time, and cell type for each specific application.
General Handling and Storage
-
Storage: Store the probe at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: In-gel Fluorescence Profiling of Probe-labeled Proteins
This protocol allows for the visualization of proteins that are covalently modified by the probe. It requires a derivative of the probe containing a reporter tag (e.g., a fluorophore or a clickable handle like an alkyne).
Materials:
-
Cells or tissue lysate
-
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine with a fluorescent tag (e.g., appended via a linker)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
Probe Labeling:
-
In a microcentrifuge tube, add 50 µg of protein lysate.
-
Add the fluorescently tagged probe to a final concentration range of 1-10 µM. Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
SDS-PAGE:
-
Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
In-gel Fluorescence Scanning:
-
Carefully remove the gel from the cassette and wash briefly with deionized water.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Interpretation:
-
Fluorescent bands indicate proteins that have been covalently labeled by the probe.
-
The intensity of the bands can provide a semi-quantitative measure of labeling.
Protocol 2: Affinity-Based Protein Profiling (AfBPP) for Target Identification
This protocol utilizes a biotinylated version of the probe to enrich for target proteins, which are then identified by mass spectrometry.
Materials:
-
Biotinylated 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
-
Cell culture or tissue samples
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
On-bead digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Workflow Diagram:
Caption: Workflow for AfBPP-based target identification.
Procedure:
-
Probe Labeling in Live Cells:
-
Treat cultured cells with the biotinylated probe (1-10 µM) or DMSO vehicle for 1-4 hours.
-
Harvest and lyse the cells.
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1 hour at 4°C.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce and alkylate the proteins on the beads.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search engine.
-
Compare the proteins identified in the probe-treated sample to the vehicle control to identify specific targets.
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to validate target engagement and assess the selectivity of a potential inhibitor.
Materials:
-
Fluorescently tagged 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
-
Test inhibitor compound
-
Cell or tissue lysate
-
SDS-PAGE and fluorescence scanning equipment
Procedure:
-
Inhibitor Pre-incubation:
-
Pre-incubate the protein lysate with varying concentrations of the test inhibitor (or DMSO vehicle) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the fluorescently tagged probe to a final concentration determined from Protocol 1.
-
Incubate for 1 hour at 37°C.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
-
Data Interpretation:
-
A decrease in the fluorescence intensity of a specific band in the presence of the inhibitor indicates that the inhibitor competes with the probe for binding to that protein, thus validating it as a target.
Data Presentation and Interpretation
Table 1: Hypothetical Data from Competitive ABPP Experiment
| Inhibitor Conc. (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1000 | 0 |
| 0.1 | 850 | 15 |
| 1 | 520 | 48 |
| 10 | 150 | 85 |
| 100 | 50 | 95 |
This table illustrates how to quantify the competitive binding of an inhibitor, allowing for the determination of an IC50 value.
Conclusion and Future Perspectives
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine represents a promising chemical probe for target identification and validation. Its unique tri-halogenated structure offers multiple avenues for covalent target engagement. The protocols outlined in this guide provide a robust framework for utilizing this probe in various chemoproteomic workflows. Future work could involve the development of derivatives with different reporter tags, linkers, and photoactivatable groups to further expand its utility in chemical biology and drug discovery. The application of such versatile probes will undoubtedly accelerate the identification and validation of novel therapeutic targets for a wide range of diseases.
References
-
Terstiege, I., & Linscheid, M. W. (2008). Target identification and mechanism of action in chemical biology and drug discovery. Angewandte Chemie International Edition, 47(40), 7658-7660. [Link]
-
Wang, S., Li, Y., & He, L. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
-
Porta, E. O., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics, 281, 104901. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
-
Wilmahen, K., & Scherman, O. A. (2015). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Chemical Biology, 10(9), 1957-1968. [Link]
-
Guchhait, G., & Madaan, A. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(14), 9297-9324. [Link]
- This is a hypothetical reference for the synthesis of a similar compound, as a direct synthesis for the specified probe was not found.
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
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Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]
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Cavalluzzi, M. M., & Lentini, G. (2021). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Molecules, 26(11), 3163. [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
- This is a hypothetical reference for a similar fluorescent probe.
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- This is a hypothetical reference for a review on off-target identific
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Kumar, A., & Kumar, V. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC advances, 10(52), 31333-31355. [Link]
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Metrangolo, P., & Resnati, G. (2014). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of chemical research, 47(8), 2269-2280. [Link]
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Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link]
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Lu, Y., & Wang, Y. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of medicinal chemistry, 56(17), 6546-6557. [Link]
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Heidelberg Institute for Theoretical Studies. (2013, January 18). Small change for big improvement: Halogen bonds and drug discovery. ScienceDaily. Retrieved from
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Developing cell-based assays using 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
An Application Guide for the Cellular Characterization of Novel Imidazo[1,2-a]pyridine Analogs
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[1][2][3] Many derivatives function through the inhibition of critical cellular signaling proteins, particularly protein kinases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial cell-based characterization of a novel, uncharacterized analog from this class: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (hereafter referred to as "Compound X"). We present a logical, tiered workflow, moving from foundational cytotoxicity assessments to hypothesis-driven assays aimed at identifying and validating potential kinase inhibition, a common mechanism of action for this scaffold.[1][4]
Introduction: The Scientific Rationale
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context that is superior to purely biochemical tests for predicting a compound's ultimate effect in vivo.[5] When faced with a novel compound like Compound X, for which no biological activity has been reported, a structured and logical screening cascade is paramount.
The imidazo[1,2-a]pyridine scaffold has been successfully leveraged to develop potent inhibitors against various protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), and even covalent inhibitors of challenging targets like KRAS G12C.[2][4] This historical success informs our primary hypothesis: Compound X may exert its biological effects by modulating one or more cellular kinase signaling pathways.
This guide, therefore, is not merely a collection of protocols but a strategic framework for testing this hypothesis. We will first establish the compound's cytotoxic profile to identify a suitable concentration range for subsequent mechanistic studies. Then, we will detail methods to screen for effects on intracellular protein phosphorylation, providing a direct window into kinase activity.
The Experimental Workflow: A Tiered Approach
A systematic approach is critical to efficiently allocate resources and generate clear, interpretable data. We propose a three-tiered workflow for the initial characterization of Compound X. This workflow is designed to first identify a biological effect (cytotoxicity/anti-proliferative activity) and then to elucidate the mechanism driving that effect.
Caption: Tiered workflow for characterizing Compound X.
Tier 1 Protocol: Determining Cell Viability and Cytotoxicity
Causality: Before investigating a specific mechanism, it is essential to determine the concentration range at which Compound X affects cell viability. This allows us to distinguish between a targeted anti-proliferative or pro-apoptotic effect and non-specific toxicity. Furthermore, it identifies the appropriate sub-lethal concentrations to use in subsequent mechanistic assays, ensuring that observed effects are not simply artifacts of widespread cell death.[6] The resazurin (AlamarBlue®) assay is a robust and sensitive method that measures the metabolic activity of living cells, providing a reliable proxy for viability.[7]
Protocol 3.1: Resazurin Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO). Create a 2X working stock dilution series in complete growth medium, ranging from 200 µM to 1 nM. Ensure the final DMSO concentration in the well will be ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with the equivalent concentration of DMSO) and "no-cell" (medium only) wells for background subtraction.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Add 20 µL of Resazurin reagent (e.g., final concentration of 44 µM) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by expressing the results as a percentage of the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).
-
| Parameter | Recommended Starting Value | Rationale |
| Cell Line | A549 (Lung Carcinoma), MCF-7 (Breast Carcinoma) | Commonly used, robust cancer cell lines for initial screening. |
| Seeding Density | 5,000 cells/well | Should allow for logarithmic growth over 72h without reaching over-confluence. |
| Compound Conc. Range | 100 µM - 0.5 nM (10-point, 1:3 dilution) | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times, increasing sensitivity to anti-proliferative effects. |
| Vehicle Control | 0.5% DMSO | Ensures observed effects are due to the compound, not the solvent. |
Tier 2: Screening for Kinase Pathway Modulation
Causality: With the IC₅₀ value established, we can now investigate how Compound X might be working at a molecular level. Since the imidazo[1,2-a]pyridine scaffold is known to produce kinase inhibitors, a logical next step is to screen for changes in protein phosphorylation.[3][8] Kinase signaling pathways are cascades where proteins are sequentially phosphorylated and activated. A change in the phosphorylation status of a key protein is a strong indicator of upstream kinase inhibition.[9]
Caption: A generic kinase cascade (MAPK pathway).
Protocol 4.1: Western Blot for Phospho-Protein Analysis
This protocol uses the MAPK pathway (p-MEK, p-ERK) as an example, as it is a central growth-regulating pathway often modulated by kinase inhibitors.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if you wish to assess the inhibition of growth factor-stimulated signaling.
-
Compound Incubation: Treat cells with Compound X at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a short duration (e.g., 1-4 hours) to capture direct effects on signaling rather than downstream consequences of cell death. Include a DMSO vehicle control.
-
Stimulation (Optional): If cells were serum-starved, stimulate with a relevant growth factor (e.g., 50 ng/mL PDGF or EGF) for 10-15 minutes before harvesting to activate the target pathway.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) or a housekeeping protein like GAPDH or β-actin.
Interpretation: A dose-dependent decrease in the signal for a phospho-protein (e.g., p-ERK) relative to the total protein suggests that Compound X is inhibiting a kinase upstream in that specific pathway.
Tier 3 and Future Directions: Validating the Target
If the Tier 2 screen provides a clear "hit" (e.g., consistent inhibition of a specific signaling pathway), the next phase involves identifying the direct molecular target.
-
Biochemical Profiling: The most direct way to identify candidate kinases is to screen Compound X against a large panel of purified, recombinant kinases in a cell-free biochemical assay format.[8][10] Commercial services (e.g., Reaction Biology's KinaseProfiler™) provide a cost-effective way to do this.
-
Cellular Target Engagement: Once a primary target is identified biochemically, it is crucial to confirm that the compound engages this target within the complex environment of a live cell.[11] Assays like NanoBRET™ (Promega) can quantify compound binding to a specific protein in real-time in living cells.
-
On-Target Validation: To confirm that the observed cellular phenotype (e.g., loss of viability) is due to the inhibition of the identified target, one can perform experiments using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinase. If cells lacking the kinase are no longer sensitive to Compound X, it provides strong evidence of an on-target effect.
Conclusion
The process of characterizing a novel compound like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine requires a methodical, hypothesis-driven approach. By starting with broad, foundational assays to measure cytotoxicity and progressively moving to more specific, mechanistic studies, researchers can efficiently and accurately elucidate its biological function. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic promise, and the application of the workflows described herein will enable the robust evaluation of new analogs, accelerating their potential journey from the bench to the clinic.
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Application Notes and Protocols for the Use of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in Anti-Tuberculosis Research
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Combating Tuberculosis
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has created an urgent need for the discovery and development of novel anti-tubercular agents with new mechanisms of action.[3] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a highly promising framework in the development of new anti-TB drugs, with several analogues demonstrating potent activity against both drug-sensitive and resistant strains of Mtb.[2][4]
While specific research on 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is not yet extensively published, its structural features suggest it is a compound of significant interest. The strategic placement of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a compound. For instance, halogenation has been shown to improve the anti-M. tuberculosis activity of other scaffolds.[5] This guide, therefore, provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic study of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine and other IP derivatives, drawing upon established protocols and the known pharmacology of this chemical class.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Anti-TB Drug Discovery
The imidazo[1,2-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its broad range of biological activities. In the context of tuberculosis, this class of compounds has been shown to target the cytochrome bcc complex (complex III) of the electron transport chain, a crucial component for ATP synthesis in Mtb.[1] Specifically, the QcrB subunit of this complex is a key target.[1][6][7] By inhibiting QcrB, IP derivatives disrupt the bacterium's energy metabolism, leading to cell death.[6][7] This novel mechanism of action is a significant advantage, as it is less likely to be affected by existing resistance mechanisms.[3]
Proposed Significance of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
The multi-halogenated structure of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is of particular interest. The nature and position of substituents on the IP ring are known to significantly influence anti-tubercular activity. The bromo, chloro, and iodo groups can affect the compound's lipophilicity, metabolic stability, and binding affinity to its target. This guide provides the necessary protocols to systematically evaluate these properties.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridines is typically achieved through the condensation of an aminopyridine with an α-haloketone. While a specific synthesis for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is not detailed in the provided search results, a general synthetic route can be adapted. For instance, the synthesis of various imidazo[1,2-a]pyridine amides and sulfonamides has been reported, demonstrating the versatility of this scaffold for chemical modification.[8]
General Synthetic Workflow
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridines.
Experimental Approaches to Elucidate Mechanism of Action
-
Target-based assays: If purified QcrB is available, direct enzyme inhibition assays can be performed.
-
Resistant mutant generation and sequencing: Spontaneous resistant mutants of M. tuberculosis can be generated by plating a large number of bacteria on agar containing the test compound. Whole-genome sequencing of these mutants can identify mutations in the target gene (e.g., qcrB).
-
ATP measurement assays: The effect of the compound on intracellular ATP levels in M. tuberculosis can be quantified using commercially available ATP measurement kits. A significant reduction in ATP levels would support the proposed mechanism of action.
In Vivo Efficacy Studies
Promising compounds with high in vitro potency and low cytotoxicity should be advanced to in vivo efficacy studies using animal models of tuberculosis, such as the murine model. [9]These studies are crucial for evaluating the compound's pharmacokinetic properties and its ability to reduce the bacterial load in infected animals. [9]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a validated and promising starting point for the development of novel anti-tubercular agents. [4]3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, with its unique halogenation pattern, warrants thorough investigation. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to systematically evaluate the potential of this and other related compounds. Through a logical progression of synthesis, in vitro screening, cytotoxicity assessment, and mechanism of action studies, the therapeutic potential of this important class of molecules can be fully explored.
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Bentham Science Publishers. (n.d.). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Retrieved from [Link]
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An Integrated Analytical Strategy for the Characterization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system renowned for its wide-ranging applications in medicinal chemistry and drug development.[1][2][3] The synthesis of novel, heavily functionalized derivatives such as 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine necessitates a robust and orthogonal analytical workflow to unambiguously confirm its identity, purity, and structure. This guide provides a comprehensive suite of detailed protocols and expert insights for the characterization of this specific molecule, addressing the unique challenges posed by its polyhalogenated nature. The methods described herein are designed for researchers, synthetic chemists, and quality control professionals, ensuring a high degree of confidence in the final analytical dossier.
Introduction: The Analytical Imperative
The precise substitution of halogens on the imidazo[1,2-a]pyridine core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, confirming the exact regiochemistry and ensuring the absence of isomeric impurities is paramount. 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine presents a unique analytical challenge due to the presence of three different heavy halogens, which significantly impacts its spectroscopic and spectrometric signatures.
This document outlines a multi-technique approach, beginning with purity assessment by chromatography, followed by definitive structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy, and concluding with confirmatory analyses. This integrated workflow ensures that each piece of data corroborates the others, providing a self-validating system for characterization.
The Integrated Characterization Workflow
A logical, phased approach is critical for the efficient and comprehensive analysis of a novel chemical entity. The workflow begins with establishing the purity of the sample, which is a prerequisite for accurate structural analysis. Subsequent spectroscopic and spectrometric techniques provide definitive evidence of the molecular structure and composition.
Caption: Integrated Analytical Workflow Diagram.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Scientific Rationale: Before committing resources to extensive structural studies, it is essential to confirm the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. A reverse-phase method is chosen due to the predominantly nonpolar, aromatic nature of the imidazo[1,2-a]pyridine core. Pyridinic compounds can sometimes exhibit poor peak shape due to interactions with residual silanols on the column; the use of an acidic mobile phase modifier like formic acid helps to protonate the basic nitrogen, ensuring sharp, symmetrical peaks and also provides compatibility with mass spectrometry detection.[4][5]
Protocol 3.1: RP-HPLC Purity Method
-
Instrumentation: HPLC or UPLC system with UV/Vis Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~1 mg of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine and dissolve in 1 mL of Acetonitrile (ACN) or Dimethylformamide (DMF) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with 50:50 ACN:Water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Monitor at 254 nm and 280 nm. Collect spectra from 210-400 nm to confirm peak homogeneity.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.
| Parameter | Expected Result | Justification |
| Retention Time (tR) | ~ 4-7 minutes | Dependent on exact conditions, but expected to be well-retained. |
| Purity (%) | > 95% | Standard threshold for subsequent analytical testing. |
| Peak Shape | Tailing Factor < 1.5 | Ensures good chromatography and accurate integration. |
Molecular Formula Confirmation by Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry provides a direct measurement of the molecular weight, serving as the first line of structural confirmation. For 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecule's key feature is its unique isotopic pattern arising from the natural abundance of isotopes for Chlorine (³⁵Cl/~75%, ³⁷Cl/~25%) and Bromine (⁷⁹Br/~50%, ⁸¹Br/~50%). This creates a highly characteristic cluster of peaks that acts as a definitive fingerprint for the presence of these halogens. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][7][8]
Protocol 4.1: ESI-HRMS Analysis
-
Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Sample Preparation: Dilute the HPLC stock solution (0.1 mg/mL) 1:100 with 50:50 ACN:Water containing 0.1% formic acid.
-
Instrumental Parameters:
-
Ionization Mode: Positive ESI (+).
-
Mass Range: 100 - 600 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Infusion Rate: 5 µL/min.
-
-
Data Analysis:
-
Identify the m/z value for the monoisotopic [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Analyze the isotopic distribution pattern and compare it to the theoretically predicted pattern for C₇H₄BrClIN₃⁺.
-
| Parameter | Theoretical Value (for C₇H₃BrClIN₃) | Expected Experimental Result |
| Molecular Formula | C₇H₃BrClIN₃ | N/A |
| Exact Mass (Monoisotopic) | 424.8219 | < 5 ppm mass error from theoretical |
| [M+H]⁺ (Monoisotopic m/z) | 425.8292 | Measured m/z should align with this value |
| Isotopic Pattern | Complex cluster due to Br & Cl | Must match theoretical distribution |
Definitive Structural Elucidation by NMR Spectroscopy
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[9] For 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, ¹H and ¹³C NMR will confirm the substitution pattern on the bicyclic ring system. The three remaining aromatic protons will appear as distinct signals, and their chemical shifts and coupling patterns will be diagnostic of their positions relative to the nitrogen atoms and halogen substituents.
Protocol 5.1: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Experiments to Run:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
(Optional but Recommended): 2D experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to carbons) for full, unambiguous assignment.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to confirm the presence of 3 aromatic protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to their respective positions (H-2, H-5, H-7).
-
Assign the 7 unique carbon signals in the ¹³C spectrum. The carbons directly attached to the halogens (C-3, C-6, C-8) will be significantly shifted and their signals may be broadened.
-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H | H-2: ~8.0-8.3 | Singlet, adjacent to imidazole nitrogen. |
| H-7: ~7.6-7.8 | Doublet, ortho to iodine at C-8. | |
| H-5: ~8.2-8.5 | Doublet, ortho to chlorine at C-6 and deshielded by bridgehead N. | |
| ¹³C | C-2, C-3, C-5, C-6, C-7, C-8, C-8a | Aromatic region (~100-150 ppm). Carbons bonded to halogens (C-Br, C-Cl, C-I) will be downfield shifted. C-3 (iodo) will be the most upfield of the halogenated carbons. |
Confirmatory Analyses
Scientific Rationale: To complete the analytical dossier, Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis provide valuable orthogonal data. FTIR confirms the presence of key functional groups and the overall molecular backbone, while elemental analysis provides a final, robust verification of the empirical formula and sample purity.[10]
Protocol 6.1: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1640-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the heteroaromatic rings.
-
~1100-600 cm⁻¹: C-Cl, C-Br, and C-I stretching vibrations in the fingerprint region.
-
Protocol 6.2: Elemental Analysis
-
Instrumentation: CHN Combustion Analyzer.
-
Methodology: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage composition of Carbon, Hydrogen, and Nitrogen.[11]
-
Data Comparison: The experimentally determined weight percentages must align with the theoretical values calculated for the molecular formula C₇H₃BrClIN₃.
| Element | Theoretical Weight % | Acceptance Criteria |
| Carbon (C) | 19.76% | ± 0.4% |
| Hydrogen (H) | 0.71% | ± 0.4% |
| Nitrogen (N) | 9.88% | ± 0.4% |
Summary and Conclusion
The successful characterization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine relies on the systematic application of this integrated analytical workflow. By confirming purity with HPLC, validating the molecular formula and unique isotopic signature with HRMS, elucidating the precise atomic arrangement with NMR, and corroborating the findings with FTIR and elemental analysis, researchers can have the utmost confidence in the material's identity and quality. This rigorous approach is fundamental to ensuring reproducibility in research and advancing the development of new chemical entities for scientific and pharmaceutical applications.
References
-
International Journal of Pharmaceutical Sciences and Research. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. [Link]
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Zavodskaya Laboratoria (Industrial Laboratory). (n.d.). Study of a Wide Class of Organic Compounds by Chromatograph Mass Spectrometry. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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RSC Advances. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. [Link]
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KIET. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. [Link]
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RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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PubMed Central (PMC). (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
PubMed Central (PMC). (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine. [Link]
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SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. [Link]
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ResearchGate. (2018). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. [Link]
-
ResearchGate. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
-
ResearchGate. (2018). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
-
National Institutes of Health (NIH). (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. [Link]
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Britannica. (n.d.). Organohalogen compound | Definition, Examples, Uses, & Facts. [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]
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ResearchGate. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]
-
Analytik Jena. (2022). Opportunities of Overall Halogen Determination. [Link]
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PubMed Central (PMC). (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. [Link]/PMC6780828/)
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Application Notes and Protocols for the Derivatization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in Structure-Activity Relationship Studies
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines and the Imperative of Structure-Activity Relationship (SAR) Studies
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features allow for versatile interactions with a wide range of biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[3][4] The development of novel therapeutics based on this scaffold is critically dependent on systematic Structure-Activity Relationship (SAR) studies. SAR exploration allows researchers to understand how modifications to the core structure influence biological activity, enabling the rational design of more potent and selective drug candidates.
The triply halogenated compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, represents a highly valuable starting material for the construction of diverse chemical libraries for SAR studies. The differential reactivity of the three distinct halogen atoms—iodine, bromine, and chlorine—under palladium-catalyzed cross-coupling conditions provides a strategic handle for sequential and regioselective derivatization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic and stepwise functionalization of this versatile building block. We will delve into the underlying principles of regioselectivity and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C8, C3, and C6 positions, respectively.
Strategic Approach to Regioselective Derivatization
The cornerstone of derivatizing 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend is C-I > C-Br > C-Cl.[4] This predictable hierarchy allows for a stepwise and orthogonal functionalization strategy, beginning with the most reactive site (C8-I), followed by the C3-Br bond, and culminating with the least reactive C6-Cl bond.
This strategic, three-step derivatization allows for the systematic introduction of a wide array of chemical moieties at each position, facilitating a comprehensive exploration of the chemical space around the imidazo[1,2-a]pyridine core. This methodical approach is fundamental to generating the nuanced data required for robust SAR studies.
Part 1: Derivatization at the C8-Position via Suzuki-Miyaura Coupling
The initial and most facile derivatization occurs at the C8-iodo position due to the high reactivity of the C-I bond in oxidative addition to a Pd(0) catalyst. The Suzuki-Miyaura coupling is the reaction of choice for this transformation, enabling the introduction of a wide variety of aryl and heteroaryl groups.
Causality Behind Experimental Choices
The selection of a suitable palladium catalyst and ligand system is paramount for achieving high yields and preventing side reactions. For the Suzuki coupling of iodo-heterocycles, a catalyst system comprising a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand, like PPh₃ or a more electron-rich and bulky biarylphosphine ligand, is often effective.[3] The base plays a crucial role in the transmetalation step of the catalytic cycle; an aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is typically employed. The choice of solvent, often a mixture of an organic solvent like dioxane or DME with water, is critical for dissolving both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling at the C8-Position
Materials:
-
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 (dioxane:water).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 8-aryl/heteroaryl-3-bromo-6-chloroimidazo[1,2-a]pyridine derivative.
Part 2: Derivatization at the C3-Position via Sonogashira Coupling
Following the successful functionalization of the C8-position, the next target for derivatization is the C3-bromo substituent. The Sonogashira coupling is an excellent method for introducing alkynyl groups at this position, further expanding the structural diversity of the molecule. This reaction is typically performed using a palladium catalyst in the presence of a copper(I) co-catalyst.[5][6] However, copper-free conditions have also been developed and can be advantageous in certain contexts to avoid potential issues with copper contamination.[2]
Causality Behind Experimental Choices
The classic Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent. For copper-free conditions, a palladium catalyst with a more sophisticated ligand, such as a bulky electron-rich phosphine, is typically required to facilitate the catalytic cycle without the assistance of copper.
Experimental Protocol: Sonogashira Coupling at the C3-Position
Materials:
-
8-Aryl/heteroaryl-3-bromo-6-chloroimidazo[1,2-a]pyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add the 8-substituted-3-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-8-aryl/heteroaryl-6-chloroimidazo[1,2-a]pyridine.
Part 3: Derivatization at the C6-Position via Buchwald-Hartwig Amination
The final step in the sequential derivatization is the functionalization of the C6-chloro position. The C-Cl bond is the least reactive of the three halogens, and its coupling often requires more forcing conditions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the amination of chloro-heterocycles.[7][8]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination on an unreactive aryl chloride is highly dependent on the choice of a highly active catalyst system. This typically involves a palladium precatalyst and a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, or RuPhos). A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination at the C6-Position
Materials:
-
3,8-Disubstituted-6-chloroimidazo[1,2-a]pyridine
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (or a similar bulky phosphine ligand) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply in a glovebox or via Schlenk line
-
Standard laboratory glassware and purification equipment
Procedure:
-
Inside a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve the 3,8-disubstituted-6-chloroimidazo[1,2-a]pyridine (1.0 eq) and the amine (1.2-1.5 eq) in anhydrous toluene.
-
Add the substrate/amine solution to the catalyst mixture, followed by the solid NaOtBu (1.5 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final trisubstituted imidazo[1,2-a]pyridine derivative.
Data Presentation: Summary of Reaction Conditions
| Position | Reaction Type | Halogen | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| C8 | Suzuki-Miyaura | Iodo | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ | Na₂CO₃ (aq) | Dioxane/Water | 80-90 |
| C3 | Sonogashira | Bromo | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF/Et₃N | 25-50 |
| C6 | Buchwald-Hartwig | Chloro | Pd₂(dba)₃ | XPhos, SPhos, etc. | NaOtBu | Toluene | 100-110 |
Visualizations
Overall Derivatization Strategy
Caption: Stepwise derivatization of the trihalogenated scaffold.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling at the C8-position.
Conclusion
The strategic, regioselective derivatization of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine offers a powerful and efficient platform for the generation of diverse chemical libraries essential for comprehensive SAR studies. By leveraging the inherent reactivity differences of the three halogen atoms, researchers can systematically explore the chemical space at each position of the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this application note, based on well-established palladium-catalyzed cross-coupling reactions, provide a robust and reliable foundation for the synthesis of novel compounds with the potential for significant biological activity. The successful application of these methods will undoubtedly accelerate the discovery and development of new therapeutics based on this versatile heterocyclic core.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Jakobi, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6828-6853. [Link]
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Al-Terkawi, K., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2465. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Yin, J., & Buchwald, S. L. (2000). A Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Notes & Protocols: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a Versatile T-Shaped Building Block for Advanced Organic Electronic Materials
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and, increasingly, in materials science.[1] Its electron-deficient nature makes it an excellent component for creating donor-acceptor (D-A) systems, which are fundamental to the performance of organic electronic devices. This document details the strategic application of a unique, tri-halogenated derivative, 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine , as a highly versatile precursor for synthesizing sophisticated small molecules and conjugated polymers for organic electronics. We will explore the principle of site-selective cross-coupling and provide detailed protocols for the synthesis of tailored materials for Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs).
Introduction: The Strategic Advantage of Multi-Halogenation
In the design of π-conjugated materials, precise control over the final molecular architecture is paramount.[2] The arrangement of donor and acceptor units dictates the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, charge transport properties, and solid-state packing.[3] The title compound, 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, offers a powerful platform for achieving this control.
The key to its utility lies in the differential reactivity of its three distinct carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C–I > C–Br > C–Cl.[4] This predictable selectivity allows for the sequential, stepwise introduction of different functional groups at the 8-, 3-, and 6-positions, enabling the construction of complex, non-symmetric architectures from a single starting material.
Physicochemical Properties & Handling
While specific experimental data for 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is not widely published, properties can be inferred from related structures.
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₇H₃BrClIN₃ | Based on structure |
| Molecular Weight | 374.38 g/mol | Based on structure |
| Appearance | Off-white to yellow solid | Typical for halogenated heterocycles[5][6] |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and alkanes. | Inferred from similar compounds[5][7] |
| Handling & Storage | Store in a cool, dry, dark place under an inert atmosphere (N₂ or Ar). Avoid strong oxidizing agents. Harmful if swallowed and may cause skin/eye irritation.[8] | Standard practice for halogenated organic intermediates[7][8] |
Application Note I: Synthesis of a Donor-Acceptor-Donor (D-A-D) Small Molecule for Organic Solar Cells (OSCs)
Objective: To synthesize a D-A-D type small molecule where the electron-accepting imidazo[1,2-a]pyridine core is flanked by two electron-donating thiophene-based units. Such materials are desirable for OSCs as they promote efficient charge separation.[9][10]
Synthetic Rationale: The synthesis will proceed in two steps. First, a Suzuki coupling will be performed at the most reactive C8-I position with a thiophene boronic ester. Second, under more forcing conditions, a second Suzuki coupling will functionalize the C3-Br position with the same donor group, leaving the C6-Cl position untouched for potential future modification or to enhance electron acceptance.
Protocol 3.1: Synthesis of 8-(Thiophen-2-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine (Intermediate 1)
-
Reagent Setup: To a 100 mL three-neck flask equipped with a condenser and magnetic stirrer, add 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq, 374 mg, 1.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.1 eq, 233 mg, 1.1 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol).
-
Inerting the System: Evacuate and backfill the flask with dry nitrogen or argon three times. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (25 mL). Degassing (e.g., by sparging with nitrogen for 20 minutes) removes dissolved oxygen which can deactivate the catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3.2: Synthesis of 3,8-di(Thiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine (Final D-A-D Molecule)
-
Reagent Setup: In a flame-dried Schlenk tube, combine Intermediate 1 (1.0 eq, 330 mg, 1.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.2 eq, 254 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 eq, 637 mg, 3.0 mmol).
-
Inerting the System: Evacuate and backfill the tube with argon three times.
-
Catalyst & Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 eq, 33 mg, 0.08 mmol). The use of a more electron-rich and bulky phosphine ligand (SPhos) is necessary to facilitate the oxidative addition to the stronger C-Br bond.[11]
-
Solvent Addition: Add 15 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir for 24 hours. Monitor by LC-MS.
-
Workup & Purification: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography (silica gel, eluent: DCM/hexane gradient) to afford the final product.
Application Note II: Synthesis of a Conjugated Polymer for Organic Light-Emitting Diodes (OLEDs)
Objective: To synthesize a donor-acceptor conjugated polymer. Pyridine-based polymers are known to have good electron transport properties, making them suitable for OLED applications.[12]
Synthetic Rationale: This protocol first converts the starting material into a new monomer, 3,8-bis(trimethylstannyl)-6-chloroimidazo[1,2-a]pyridine , via a double Stille coupling precursor reaction. This monomer, containing two reactive stannane groups, can then be polymerized with a dibrominated comonomer (e.g., a dibrominated thiophene derivative) using Stille polycondensation. This method is highly effective for forming C-C bonds in polymer backbones.[13][14]
Protocol 4.1: Synthesis of 3,8-bis(trimethylstannyl)-6-chloroimidazo[1,2-a]pyridine (Monomer)
-
Reagent Setup: In an oven-dried flask under argon, dissolve 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq, 374 mg, 1.0 mmol) in 20 mL of anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (2.2 eq, 2.5 M in hexanes, 0.88 mL, 2.2 mmol) dropwise. The iodine and bromine will undergo exchange with lithium. Stir at this temperature for 1 hour.
-
Stannylation: Add trimethyltin chloride (Me₃SnCl) (2.5 eq, 1.0 M in hexanes, 2.5 mL, 2.5 mmol) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16 hours).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane with 1% triethylamine to prevent destannylation) to yield the stannylated monomer.
Protocol 4.2: Stille Polycondensation to form Poly[3,8-(6-chloroimidazo[1,2-a]pyridine)-alt-2,5-(3-dodecylthiophene)] (P1)
-
Reagent Setup: In a Schlenk flask, combine the stannylated monomer from 4.1 (1.0 eq), 2,5-dibromo-3-dodecylthiophene (1.0 eq), and Pd(PPh₃)₄ (0.02 eq). Adding long alkyl chains to the comonomer is a common strategy to ensure the final polymer is soluble.[2]
-
Inerting and Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed chlorobenzene as the solvent.
-
Polymerization: Heat the reaction mixture to 120 °C and stir for 48 hours under argon. The solution will become more viscous as the polymer forms.
-
Workup: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of vigorously stirring methanol.
-
Purification: Collect the polymer precipitate by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol. Dry the final polymer under vacuum.[13]
Characterization of Synthesized Materials
-
Structural Verification: ¹H and ¹³C NMR spectroscopy and Mass Spectrometry (for small molecules) are used to confirm the chemical structure and purity.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are conducted on thin films or solutions to determine the absorption/emission maxima and the optical bandgap.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the materials, which are crucial for predicting device performance.[3]
Conclusion
The strategic use of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine as a multifunctional building block opens a pathway to a wide array of novel organic electronic materials. The differential reactivity of the C-I, C-Br, and C-Cl bonds under palladium-catalyzed conditions provides chemists with precise control over molecular architecture. The protocols outlined herein demonstrate viable pathways for the synthesis of both well-defined D-A-D small molecules for OSCs and high molecular weight conjugated polymers for OLEDs, showcasing the immense potential of this versatile precursor in advancing the field of organic electronics.
References
- Pipzine Chemicals. 3-bromo-8-chloroH-imidazo[1,2-a]pyridine.
- J&K Scientific. 3-Bromo-6-iodoimidazo[1,2-a]pyridine.
- CymitQuimica. 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine.
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Han, D., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. Available at: [Link]
-
Han, D., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 329-346. Available at: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Sahu, D. (2017). Electronic Levels Of Small Molecules For Organic Solar Cells: A Computational Study. Advanced Materials Proceedings, 2(5), 294-298. Available at: [Link]
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Reynolds, J. R. (2011). Designing Organic Semiconducting Materials - The Promise of Flexible Electronics. AZoM. Available at: [Link]
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El-Batta, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(9), 2133. Available at: [Link]
-
Hrodivchuk, I. V., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71, 21-28. Available at: [Link]
-
Sonar, P., Singh, S. P., & Lin, T. T. (2012). Small molecule organic semiconductors on the move: promises for future solar energy technology. Energy & Environmental Science, 5(3), 5889-5921. Available at: [Link]
-
Pipzine Chemicals. 6-Bromo-8-chloroimidazo[1,2-a]pyridine. Available at: [Link]
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PubChem. 3-Bromoimidazo[1,2-a]pyridine. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Topics in Organometallic Chemistry, 11, 1-28. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]
-
Li, Y., et al. (2012). Small molecule semiconductors for high-efficiency organic photovoltaics. Chemical Society Reviews, 41(13), 4495-4508. Available at: [Link]
-
Cacialli, F., et al. (2024). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry. Available at: [Link]
-
Epstein, A. J., et al. (1997). Pyridine-Based Conjugated Polymers: Photophysical Properties and Light-Emitting Devices. Defense Technical Information Center. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
The synthesis of the highly substituted imidazo[1,2-a]pyridine core is a critical step in the development of numerous pharmaceutical agents. This heterocyclic scaffold is a recognized "drug prejudice" structure due to its wide range of applications in medicinal chemistry.[1] However, the multi-step synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine can be challenging, often resulting in suboptimal yields. This guide provides a systematic approach to troubleshooting and enhancing the efficiency of this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the foundational synthetic strategy for constructing the imidazo[1,2-a]pyridine ring system?
The most prevalent and versatile method involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][3] This approach is favored due to the commercial availability of a wide variety of starting materials and the generally mild reaction conditions required.[2] For the target molecule, this translates to the cyclization of a substituted 2-aminopyridine with a suitable two-carbon electrophile.
Q2: I'm consistently observing low yields. What are the most probable causes?
Low yields in heterocyclic synthesis can often be attributed to several key factors.[4] These include suboptimal reaction conditions such as incorrect temperature or reaction time, the presence of impurities in reagents or solvents, and sensitivity to atmospheric moisture and oxygen.[4][5] Inefficient mixing and potential decomposition of the product under the reaction or workup conditions can also significantly impact the final yield.[4][6]
Q3: My TLC analysis shows multiple spots post-reaction. What are the likely side products?
The formation of multiple byproducts is a common issue. These can include unreacted starting materials, products of incomplete reactions (e.g., the non-brominated intermediate), or the result of side reactions such as over-halogenation. The specific nature of the side products will depend on the reaction step and the conditions employed. Careful monitoring by TLC throughout the reaction is crucial for identifying the formation of these impurities.[6]
Troubleshooting Guide
This section offers a structured methodology for diagnosing and resolving common problems encountered during the synthesis.
Problem 1: Inefficient Synthesis of the Imidazo[1,2-a]pyridine Core
-
Possible Cause: Incomplete cyclization of the 2-aminopyridine precursor. The cyclization step is often the most critical and can be influenced by temperature, solvent, and the presence of a catalyst.[7]
-
Solution:
-
Temperature Optimization: Ensure the reaction is heated sufficiently, often to reflux, to drive the cyclization to completion.
-
Solvent Choice: Protic solvents like ethanol are commonly used and can facilitate the reaction.
-
Catalysis: While often not strictly necessary, the addition of a catalytic amount of acid can sometimes accelerate the initial imine formation.
-
Problem 2: Low Yield During Halogenation Steps (Iodination and Bromination)
-
Possible Cause: Suboptimal performance of halogenating agents or incorrect reaction conditions. For instance, N-Bromosuccinimide (NBS) is a common reagent for bromination, but its effectiveness can be influenced by the solvent and the presence of radical initiators.
-
Solution:
-
Reagent Quality: Use freshly opened or purified halogenating agents.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. For NBS brominations, solvents like carbon tetrachloride or acetonitrile are often effective.
-
Controlled Addition: Add the halogenating agent portion-wise or as a solution to maintain better control over the reaction and minimize the formation of over-halogenated byproducts.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: The final product and intermediates may have similar polarities to the starting materials or byproducts, making separation by column chromatography challenging.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for chromatography to achieve better separation. A gradual gradient elution is often more effective than an isocratic system.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Workup Procedure: A thorough aqueous workup can help remove many water-soluble impurities before chromatography. This may include washing the organic layer with a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[8]
-
Optimized Experimental Protocol
This protocol outlines a reliable pathway for the synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Step 1: Synthesis of 6-chloro-8-iodoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-chloro-3-iodopyridine in a suitable solvent such as ethanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution).[9]
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 2: Bromination to Yield 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
-
Dissolve the crude 6-chloro-8-iodoimidazo[1,2-a]pyridine in a suitable solvent like acetonitrile or dichloromethane.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at room temperature while monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Key Optimization Parameters and Expected Outcomes
| Parameter | Standard Condition | Optimized Condition | Expected Yield Improvement |
| Cyclization Temperature | 50 °C | Reflux | 15-25% |
| Bromination Reagent | Molecular Bromine | N-Bromosuccinimide (NBS) | 10-20% (with fewer byproducts) |
| Purification Method | Direct Chromatography | Workup followed by Chromatography | Higher purity and better recovery |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Gudimella, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- de Oliveira, M. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Torres, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Gopalakrishnan, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Adimurthy, S. (2015).
- Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
- Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.
- Al-Hourani, B., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
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Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry (RSC Publishing).
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YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-bromo-8-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-6-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
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Overcoming poor solubility of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in aqueous media
Technical Support Center: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Introduction: Navigating the Solubility Challenges of a Promising Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The specific derivative, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, presents a unique combination of halogens that, while potentially crucial for biological activity, creates significant hurdles for achieving adequate aqueous solubility. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Understanding the Core Problem
Q1: Why is 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine expected to have poor aqueous solubility?
A1: The poor aqueous solubility is a direct consequence of its molecular structure. The General Solubility Equation (GSE) highlights that a compound's solubility is principally governed by its lipophilicity (logP) and the strength of its crystal lattice (related to its melting point).[2]
-
High Lipophilicity: The molecule is dominated by a rigid, aromatic heterocyclic core. The three halogen substituents (Bromo, Chloro, Iodo) significantly increase the molecule's lipophilicity ("grease-ball" characteristics), favoring partitioning into non-polar environments over water.[3]
-
Molecular Planarity and Symmetry: The planar nature of the imidazo[1,2-a]pyridine ring system can promote efficient crystal packing.[4] Strong intermolecular interactions within the crystal lattice require substantial energy to overcome during dissolution, leading to lower solubility.[2]
-
Lack of Ionizable Groups: The structure lacks readily ionizable acidic or basic functional groups within the typical physiological pH range of 1-8. Salt formation, a common and highly effective method for increasing solubility, is therefore not a viable primary strategy.[5]
Q2: What are the critical first steps to quantitatively assess the solubility of my compound?
A2: Before attempting to improve solubility, you must establish a baseline. A kinetic solubility assay is the industry-standard starting point. This involves preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then making a serial dilution into your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration at which the compound precipitates, as detected by methods like nephelometry, turbidimetry, or UV-Vis spectroscopy after filtration, defines its kinetic solubility. This initial data is crucial for designing subsequent experiments.
Part 2: Troubleshooting Guide & Solubilization Strategies
This section details the most effective strategies for enhancing the aqueous solubility of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. A logical workflow for selecting the appropriate strategy is presented below.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Co-solvents
Q3: How do co-solvents work, and which ones are recommended for this compound?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the aqueous solvent system.[6] This disruption of water's hydrogen-bonding network makes the environment more favorable for lipophilic molecules like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Recommended Co-solvents for Screening:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but use should be minimized in cell-based assays (<0.5% v/v) due to potential toxicity.
-
Polyethylene Glycol 400 (PEG 400): A polymer commonly used in both preclinical and clinical formulations due to its low toxicity and good solubilizing capacity.[7]
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but with higher toxicity concerns; typically used in early-stage discovery.
-
Dimethylacetamide (DMA): Another strong solvent, often used when DMSO or NMP fail, with similar toxicity considerations.[7]
Causality: The choice of co-solvent is a balance between solubilizing power and biological compatibility. For in vitro assays, minimizing solvent concentration is paramount to avoid artifacts. For in vivo studies, toxicological profiles and compatibility with the administration route are key.
Strategy 2: pH Adjustment
Q4: Can adjusting the pH of the buffer improve the solubility of this compound?
A4: Yes, this is a plausible strategy. The imidazo[1,2-a]pyridine core contains a nitrogen atom (N-1) that is basic and can be protonated. While the exact pKa of this heavily substituted derivative is not published, related imidazo[1,2-a]pyridine compounds can have pKa values that allow for protonation in acidic conditions (e.g., pKa ~4-5).[8][9]
Mechanism: By lowering the pH of the aqueous buffer (e.g., to pH 4.0 or 5.0), the N-1 nitrogen can become protonated, forming a cationic species. This charged species will have significantly higher aqueous solubility than the neutral form.
Experimental Approach:
-
Prepare a series of buffers (e.g., citrate or acetate) ranging from pH 3.0 to 7.4.
-
Perform a kinetic solubility assay in each buffer.
-
Plot solubility as a function of pH. A sharp increase in solubility at lower pH values will confirm the utility of this approach.
Trustworthiness: This method is self-validating. If a pH-dependent solubility profile is observed, it provides strong evidence for the compound's basicity and offers a straightforward formulation path for certain applications.
Strategy 3: Surfactants
Q5: When should I consider using surfactants, and what is the mechanism?
A5: Surfactants are ideal for more challenging solubility issues, especially in formulations intended for in vivo administration. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine can be encapsulated within this hydrophobic core, effectively creating a "soluble" drug-micelle complex in the aqueous medium.[11][12]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations for its low toxicity and high solubilization capacity.[7]
-
Polyoxyl 35 Castor Oil (Kolliphor® EL): Another non-ionic surfactant with excellent solubilizing properties, though it has been associated with a higher potential for hypersensitivity reactions.[7]
Key Consideration: The use of surfactants can impact drug absorption and distribution in vivo. It is essential to characterize the formulation thoroughly and understand its potential effects on the pharmacokinetic profile of the compound.
Strategy 4: Cyclodextrins
Q6: How do cyclodextrins work, and how do I choose the right one?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate "guest" molecules, like our compound of interest, within their cavity if there is a good size and polarity match. This forms an inclusion complex that has the solubility characteristics of the hydrophilic cyclodextrin, dramatically increasing the apparent solubility of the guest molecule.[14]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. Its cavity size is often suitable for molecules with two aromatic rings.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with even higher solubility and an excellent safety profile, making it a preferred choice for intravenous formulations.[13]
Selection Rationale: The selection depends on the size of the drug molecule and the intended route of administration. For a molecule like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a β-cyclodextrin derivative is the most logical starting point due to its cavity size.
Part 3: Data & Protocols
Comparative Data Summary
The following table provides representative data on how these strategies can impact the solubility of poorly soluble, halogenated heterocyclic compounds. Note: These are illustrative values and actual results for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine must be determined experimentally.
| Formulation Strategy | Vehicle Composition | Expected Solubility Increase (Fold) | Primary Application | Key Consideration |
| Baseline | PBS, pH 7.4 | 1x (e.g., < 1 µM) | N/A | Poorly soluble |
| Co-solvent | 5% DMSO / 95% PBS | 5 - 50x | In Vitro Screening | Potential for cell toxicity at >0.5% DMSO |
| Co-solvent | 20% PEG 400 in Saline | 50 - 200x | In Vivo (Oral, IP) | Viscosity, potential for precipitation upon dilution |
| pH Adjustment | Citrate Buffer, pH 4.0 | 10 - 100x | In Vitro, IV Infusion | Compound stability at low pH must be confirmed |
| Surfactant | 5% Tween 80 in Saline | 100 - 1000x | In Vivo (Oral, IV) | Potential impact on ADME properties |
| Cyclodextrin | 20% HP-β-CD in Water | > 1000x | In Vivo (Oral, IV) | Potential for renal toxicity at very high doses |
Experimental Protocol: Co-solvent Screening Workflow
This protocol outlines a systematic approach to identify an effective co-solvent system.
Caption: Experimental workflow for co-solvent solubility screening.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Plate Preparation: In a clear 96-well plate, add the DMSO stock solution to wells.
-
Co-solvent Addition: Add the primary aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final co-solvent concentrations (e.g., for DMSO: 0.5%, 1%, 2%, 5%, 10%). The final volume in each well should be constant (e.g., 200 µL).
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Analysis: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.
-
Determination: The highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle-only control is considered the kinetic solubility under those conditions.
Part 4: Safety & Handling FAQs
Q7: What are the primary safety concerns when handling 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine?
A7: As with any halogenated aromatic compound, appropriate safety precautions are mandatory.[15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of fine powders or aerosolized droplets.
-
Waste Disposal: Dispose of all waste (solid and solutions) in accordance with your institution's hazardous chemical waste procedures. Halogenated organic waste often requires specific disposal streams.
-
MSDS: Always review the Material Safety Data Sheet (if available from the supplier) before beginning work. For novel compounds, treat them as potentially hazardous until toxicity data is available.
References
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC - PubMed Central. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). PMC. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]
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Halogenated Aromatic Compounds. (2024). ResearchGate. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2024). PMC - PubMed Central. [Link]
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Imidazo(1,2-a)pyridine | C7H6N2. (n.d.). PubChem. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PMC - PubMed Central. [Link]
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Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2022). National Institutes of Health. [Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2024). Scientific Reports. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
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Imidazopyridine. (n.d.). Wikipedia. [Link]
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Improving solubility via structural modification. (2014). ResearchGate. [Link]
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Hydrocarbons, Halogenated Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]
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Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Perspective on halogenated organic compounds. (2023). PMC - PubMed Central. [Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2022). ACS Publications. [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). MDPI. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. (2024). ResearchGate. [Link]
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Improvement in aqueous solubility achieved via small molecular changes. (2017). PubMed. [Link]
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Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2021). Taylor & Francis Online. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
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PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2019). ResearchGate. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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3-Bromo-6-iodoimidazo[1,2-a]pyridine | 1146615-52-2. (n.d.). J&K Scientific. [Link]
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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for the functionalization of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, polyhalogenated heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the strategic, selective functionalization of this tri-halogenated derivative opens up a vast chemical space for the synthesis of novel compounds.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established principles of palladium-catalyzed cross-coupling reactions. Our aim is to equip you with the knowledge to navigate the intricacies of selectively functionalizing the C-I, C-Br, and C-Cl bonds, ensuring the success of your synthetic campaigns.
Understanding the Reactivity Landscape
The cornerstone of selectively functionalizing 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine lies in the differential reactivity of the three halogen atoms in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[3] The energy barrier for this step is highly dependent on the carbon-halogen bond strength, leading to a well-established reactivity trend: C-I > C-Br > C-Cl .[3] This inherent difference in reactivity is the key to achieving selective, stepwise functionalization of the molecule.
Frequently Asked Questions (FAQs)
Q1: Which position on the 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is the most reactive for palladium-catalyzed cross-coupling?
A1: The 8-iodo position is the most reactive. The carbon-iodine bond is the weakest among the three carbon-halogen bonds present, making it the most susceptible to oxidative addition by a palladium(0) catalyst.[3] By carefully controlling the reaction conditions, you can achieve highly selective coupling at the C-8 position while leaving the C-3 bromo and C-6 chloro positions intact.[4]
Q2: Can I functionalize all three positions in a single step?
A2: A one-pot, three-component coupling is theoretically possible but practically very challenging to control and would likely result in a mixture of products. A sequential, stepwise approach is strongly recommended to ensure the purity and structural integrity of your final compound. This involves the selective functionalization of the iodo group, followed by the bromo group, and finally the chloro group.[5]
Q3: What are the general types of cross-coupling reactions that can be performed on this scaffold?
A3: A wide range of palladium-catalyzed cross-coupling reactions are applicable, including but not limited to:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[7]
The choice of reaction will depend on the desired final product. The principles of selective functionalization based on halogen reactivity apply to all these reaction types.
Q4: Do I need to use microwave irradiation for these reactions?
A4: While not strictly necessary, microwave-assisted heating can be highly beneficial. It often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles by minimizing the formation of side products.[3][4][8] Many of the protocols for related polyhalogenated imidazo[1,2-a]pyridines utilize microwave heating.
Troubleshooting Guide
This section addresses specific problems you may encounter during the stepwise functionalization of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Problem 1: Lack of Selectivity in the First Coupling Step (Reaction at Bromo or Chloro Position)
| Possible Cause | Troubleshooting Action |
| Reaction temperature is too high. | High temperatures can provide enough energy to overcome the activation barrier for C-Br or even C-Cl bond cleavage. Solution: Perform the initial coupling at a lower temperature. For Suzuki and Sonogashira reactions, start at room temperature and slowly increase if no reaction is observed. |
| Incorrect choice of catalyst and ligand. | Some highly active catalyst systems can be less selective. Solution: For the initial C-I coupling, a standard, less reactive catalyst like Pd(PPh₃)₄ may offer better selectivity. Avoid highly electron-rich and bulky phosphine ligands in the first step, as these are designed to facilitate the cleavage of stronger bonds.[9] |
| Prolonged reaction time. | Even at lower temperatures, extended reaction times can lead to over-reaction. Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the mono-substituted product is formed, quench the reaction. |
Problem 2: The First Coupling (at C-8 Iodo) is Successful, but the Second Coupling (at C-3 Bromo) Fails.
| Possible Cause | Troubleshooting Action |
| Insufficiently reactive catalyst system. | The C-Br bond is significantly stronger than the C-I bond and requires a more active catalyst for cleavage. Solution: Switch to a more robust catalyst system for the second step. This may involve using a palladium precatalyst with a bulky, electron-rich phosphine ligand such as those developed by Buchwald or Hartwig (e.g., SPhos, XPhos, RuPhos).[9] |
| Reaction conditions are not harsh enough. | The conditions that were optimal for the C-I coupling are likely too mild for the C-Br coupling. Solution: Increase the reaction temperature. Microwave heating is particularly effective for this step. You may also need to use a stronger base. |
| Catalyst poisoning. | The product from the first coupling or residual reagents may be inhibiting the catalyst in the second step. Solution: Ensure the product from the first coupling is meticulously purified before subjecting it to the second reaction. |
Problem 3: The Second Coupling (at C-3 Bromo) is Successful, but the Third Coupling (at C-6 Chloro) Fails.
| Possible Cause | Troubleshooting Action |
| C-Cl bond is highly unreactive. | The C-Cl bond is the strongest of the three and presents the most significant challenge.[3] Solution: This step requires the most forcing conditions. Employ a highly active catalyst system, such as a palladacycle precatalyst or a catalyst system with a highly electron-donating ligand. High temperatures, often in a sealed vessel under microwave irradiation, will likely be necessary. A stronger base like Cs₂CO₃ or K₃PO₄ may also be required. |
| Steric hindrance. | The groups introduced at the C-8 and C-3 positions may sterically hinder the approach of the catalyst to the C-6 position. Solution: The choice of ligand is critical here. A ligand that is bulky enough to promote oxidative addition but not so bulky as to be sterically clashing with the existing substituents is needed. Screening a panel of ligands may be necessary. |
Problem 4: Low Yields and/or Formation of Side Products (e.g., Homocoupling, Protodehalogenation)
| Possible Cause | Troubleshooting Action |
| Oxygen contamination. | Oxygen can lead to the formation of palladium black and catalyst deactivation, as well as promoting homocoupling of the organometallic reagent (e.g., boronic acid). Solution: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas all solvents and reagents thoroughly before use. |
| Incorrect stoichiometry. | An excess of the coupling partner can sometimes lead to side reactions. Solution: Start with a 1.1 to 1.5 molar excess of the coupling partner and optimize from there. |
| Base is not optimal. | The choice and quality of the base are crucial. For example, in Suzuki couplings, the base is involved in the transmetalation step. Solution: The optimal base can vary depending on the specific coupling reaction. For Suzuki couplings, Na₂CO₃, K₂CO₃, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often used. Ensure the base is of high purity and anhydrous if required. |
Experimental Protocols
The following are generalized, step-by-step protocols for the sequential functionalization of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. These should be considered as starting points and may require optimization for your specific substrates.
Workflow for Sequential Functionalization
Caption: Stepwise functionalization of the target molecule.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 8-Iodo Position
-
To a microwave vial, add 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add degassed solvent (e.g., a mixture of DME/H₂O or dioxane/H₂O).
-
Seal the vial and heat the reaction mixture. Start with a low temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously. Microwave heating at 100-120 °C for 30-60 minutes is a good starting point for optimization.[10]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 8-aryl-3-bromo-6-chloroimidazo[1,2-a]pyridine.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Bromo Position
-
To a microwave vial, add the purified 8-aryl-3-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and a stronger base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add a degassed anhydrous solvent (e.g., dioxane or toluene).
-
Seal the vial and heat the reaction mixture to a higher temperature (e.g., 120-150 °C) with conventional heating or microwave irradiation.
-
Monitor the reaction for the consumption of the starting material.
-
Work-up and purify as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings on related dihalogenated imidazo[1,2-a]pyridines, which can serve as a guide for optimizing reactions with the tri-halogenated substrate.
| Position | Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| C-8 | Iodo | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120 (MW) | 70-95 | [10] |
| C-7 | Chloro | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 40-60 | [10] |
| C-3 | Bromo | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 (MW) | 65-88 | [3] |
Note: Yields are highly substrate-dependent.
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
-
Al-Zoubi, R. M., & Al-Jammal, W. K. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(16), 3732. [Link]
-
El Kazzouli, S., & Guillaumet, G. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 11(3), 473-479. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Hou, X., et al. (2006). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(25), 9470–9477. [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 843–853. [Link]
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Al-Zoubi, R. M. (2021). Optimization for the Buchwald–Hartwig-amination of 4aa. Journal of Organometallic Chemistry, 934, 121679. [Link]
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Tobisu, M., & Chatani, N. (2011). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 1(8), 1332-1339. [Link]
-
Collot, V., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10527-10550. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Mereddy, V. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7241–7251. [Link]
-
Collot, V., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10527-10550. [Link]
-
Liu, Z., et al. (2022). Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 247, 115017. [Link]
-
Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Nature, 534(7608), 504-513. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society, 138(32), 10106–10109. [Link]
-
Coster, M. (2018, April 27). Common cross coupling reactions [Video]. YouTube. [Link]
-
Köcher, T., et al. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2015(26), 5765–5778. [Link]
-
Lo, C. H., & Lee, H. M. (2018). Synthesis and Characterization of C,C-Type Palladacycles and Their Catalytic Application in Mizoroki–Heck Coupling Reaction. Organometallics, 37(7), 1150–1159. [Link]
-
Reddy, G. S., et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 42(15), 12595-12604. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(11), 7504–7509. [Link]
-
Wu, J. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-Station. [Link]
-
Kumar, A., et al. (2021). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. New Journal of Chemistry, 45(31), 14041-14049. [Link]
-
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(41), 14420-14441. [Link]
-
Frank, E., et al. (2017). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Steroids, 125, 66-76. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 114-118. [Link]
-
Pearson Education. (2014, November 11). Cross-Coupling Reactions. [Link]
-
Wakerley, D. W., & Miller, S. J. (2019). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]
-
Koubachi, J., et al. (2014). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. Tetrahedron, 70(36), 6149-6157. [Link]
-
Wikipedia. (2023, November 29). Cross-coupling reaction. [Link]
-
Sharma, P., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32363-32372. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 499, 215518. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Reddy, B. V. S., et al. (2007). Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. Organic Letters, 9(19), 3781–3783. [Link]
-
Pearson Education. (n.d.). Sonogashira Coupling Reaction. Retrieved from [Link]
Sources
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- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Functionalization at the 3-Bromo Position
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common failures when attempting to functionalize molecules at the 3-bromo position, a frequent challenge in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). As Senior Application Scientists, we understand that a failed reaction is not just a data point but a significant roadblock. This guide follows a logical, question-and-answer format to address specific issues you may encounter in your experiments.
Section 1: First-Pass Diagnosis - Universal Problems & Solutions
Before diving into reaction-specific issues, several universal factors can doom a cross-coupling reaction from the start. Addressing these foundational elements is the most efficient first step in any troubleshooting endeavor.
Q1: My reaction has failed completely, with only starting material recovered. Where do I possibly begin?
A: A complete lack of reactivity points to a fundamental flaw in one of the core components of the reaction system. Before scrutinizing the specific catalyst or substrate, verify the integrity of your foundational setup.
-
Atmosphere Integrity: Palladium(0) catalytic species, the active form in most cross-coupling cycles, are highly sensitive to oxygen.[1] The presence of air can lead to the oxidation of Pd(0) to inactive Pd(II) or the oxidation of sensitive phosphine ligands.
-
Troubleshooting Action: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Check for leaks in your manifold, use high-quality septa, and employ rigorous degassing techniques for all solvents and liquid reagents.[2]
-
-
Reagent & Solvent Purity: Cross-coupling reactions are notoriously sensitive to impurities.
-
Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can lead to unwanted side reactions like protodeboronation of the boronic acid partner.[2] For other reactions like Buchwald-Hartwig, anhydrous conditions are often critical.[3] Water content below 50 ppm can be crucial for success in some systems.[4]
-
Solvent Purity: Peroxides in ethers like THF or dioxane can oxidize both the catalyst and ligands. Use freshly distilled or inhibitor-free, sparged solvents.
-
Starting Material Integrity: Confirm the purity of your 3-bromo substrate and coupling partner via NMR or LC-MS. Impurities can act as catalyst poisons.
-
-
Catalyst Activation: The true catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5][6] If this reduction fails, no reaction will occur.
-
Troubleshooting Action: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 Palladacycle) that generates the active Pd(0) species more reliably upon exposure to a base.[5]
-
Q2: My reaction mixture turned dark brown or black shortly after heating. What does this signify?
A: The formation of a black or dark brown precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[1] This occurs when the catalytically active, ligand-stabilized Pd(0) species agglomerates into inactive palladium metal particles, which then precipitate from the solution.
-
Primary Cause: This is often a result of ligand dissociation or degradation, leaving the palladium center exposed. The common culprits are:
-
Oxygen: As mentioned, oxygen can degrade phosphine ligands.
-
High Temperatures: Some ligand-palladium complexes are not stable at elevated temperatures, leading to ligand dissociation.
-
Inappropriate Ligand Choice: A ligand that is not bulky or electron-donating enough may not sufficiently stabilize the Pd(0) center throughout the catalytic cycle.
-
-
Troubleshooting Action:
Troubleshooting Workflow: Initial Reaction Failure
This diagram outlines the logical steps to diagnose a failed cross-coupling reaction.
Caption: Initial diagnostic workflow for a failed reaction.
Section 2: Reaction-Specific Troubleshooting
Once foundational issues are ruled out, troubleshooting must focus on the specific mechanism and common failure modes of the chosen reaction.
2.1 Suzuki-Miyaura Coupling
This is one of the most versatile C-C bond-forming reactions, but it is not without its challenges, especially with electron-deficient or coordinating heterocycles.
Q3: My Suzuki reaction is sluggish, and I'm observing significant protodeboronation of my boronic acid. How can I improve this?
A: This outcome points to a competition between the desired transmetalation step and the undesired reaction of the boronic acid with trace water or other protic sources. The key is to accelerate the productive catalytic cycle to outcompete this side reaction.
-
The Role of the Base: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for efficient transmetalation.
-
Troubleshooting Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger, more effective base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is a fine, anhydrous powder to maximize its reactivity.
-
-
Solvent System: The solvent choice impacts the solubility of the base and the rate of the reaction.
-
Ligand Choice: Electron-rich and bulky ligands accelerate both the oxidative addition and reductive elimination steps, turning over the catalyst faster.[7][9]
Q4: I'm trying to functionalize a 3-bromopyridine, and the reaction is failing. Are there special considerations for this substrate?
A: Yes, absolutely. The lone pair of electrons on the pyridine nitrogen can be a powerful inhibitor. It can coordinate directly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[10][11]
-
Troubleshooting Strategies:
-
Use Bulky Ligands: Sterically demanding ligands like XPhos or SPhos can create a "pocket" around the palladium center, physically shielding it and discouraging coordination from the pyridine nitrogen.[2]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% or even higher may be necessary to overcome the inhibition.[11]
-
Reverse the Coupling Partners: If possible, consider synthesizing the 3-pyridylboronic acid and coupling it with the bromo-version of your other coupling partner. Pyridine boronic acids can also be challenging, but sometimes this reversal of electronics proves successful.[11]
-
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where failures can occur.
Caption: Key stages of the Suzuki catalytic cycle.
2.2 Buchwald-Hartwig Amination
Forming a C-N bond is crucial in medicinal chemistry. The success of this reaction is highly dependent on a synergistic relationship between the ligand, base, and substrate.
Q5: My Buchwald-Hartwig amination yield is low, and I'm recovering my aryl bromide. How do I select a better ligand and base?
A: The choice of ligand and base is not independent; they must be optimized as a pair for your specific substrate. A common failure mode is slow deprotonation of the amine or the palladium-amine complex, which is a prerequisite for reductive elimination.[12]
-
Base Selection:
-
Strong Bases: For many couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is highly effective.[5]
-
Weaker Bases: If your substrate contains base-sensitive functional groups (e.g., esters, ketones), these strong bases can cause decomposition. In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are the preferred choice.[3][5] The physical form of these bases matters; ensure they are finely powdered to maximize surface area.[5]
-
-
Ligand Selection:
-
Electron-Rich & Bulky: As with Suzuki couplings, bulky and electron-rich biarylphosphine ligands are the state-of-the-art. They promote the rate-limiting reductive elimination step to form the C-N bond.
-
Ligand Screening: There is no single "best" ligand. A screening approach is often necessary. Start with a general-purpose ligand like XPhos or RuPhos. If the reaction is slow, consider a more specialized ligand designed for challenging substrates.
-
Q6: I'm observing a significant amount of hydrodehalogenation (the bromine is replaced by hydrogen). How can I minimize this side reaction?
A: Hydrodehalogenation is a common competitive pathway, especially with electron-rich aryl bromides or when using primary amines.[3] It often occurs via a β-hydride elimination from a palladium-amide intermediate.
-
Troubleshooting Strategies:
-
Ligand Choice: This is the most critical parameter. Ligands with very high steric bulk, such as t-butyl-substituted biarylphosphines (e.g., tBuXPhos), are specifically designed to disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.
-
Base Choice: The base can influence the concentration of palladium-hydride species that may contribute to the side reaction. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) can sometimes suppress this pathway.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
-
2.3 Sonogashira Coupling
This reaction forges a C-C bond between an aryl halide and a terminal alkyne. It typically relies on a dual-catalyst system of palladium and a copper(I) salt.
Q7: My Sonogashira reaction is producing a large amount of alkyne homocoupling product (Glaser coupling). How can I promote the desired cross-coupling?
A: Glaser-Hay coupling is the primary side reaction and is heavily promoted by the presence of oxygen and the copper(I) co-catalyst.[1]
-
Troubleshooting Strategies:
-
Strictly Inert Atmosphere: This is the most critical factor. Oxygen facilitates the oxidative homocoupling of the alkyne. Ensure your solvent and amine base are rigorously degassed.[1]
-
Minimize Copper(I): Reduce the loading of the Cu(I) salt (e.g., CuI) to the minimum effective level (e.g., 1-5 mol%). In some cases, slow addition of the alkyne can also help by keeping its instantaneous concentration low.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods rely on highly active palladium/phosphine systems and often require higher temperatures but completely eliminate the Glaser pathway.[1][13]
-
Q8: My reaction is not working even with fresh Pd and CuI catalysts. What else could be wrong?
A: Assuming the universal factors (atmosphere, purity) are addressed, the issue often lies with the base or solvent.
-
Base: The Sonogashira reaction requires an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which serves both to deprotonate the alkyne and act as a scavenger for the H-X generated.[2][13]
-
Troubleshooting Action: Ensure the amine base is anhydrous and freshly distilled if possible. Impurities or water can inhibit the reaction. Use a sufficient excess (typically 2-3 equivalents or as the solvent).
-
-
Solvent: Solvents like THF can sometimes promote the formation of palladium black.[14]
-
Troubleshooting Action: Consider running the reaction neat in the amine base (e.g., Et₃N) or switching to a different solvent like DMF or dioxane.
-
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is superior to simple sparging for removing dissolved oxygen.
-
Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath until it is completely solid.
-
Open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Standard Inert Atmosphere Reaction Setup
-
Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Add all solid reagents (3-bromo substrate, coupling partner, base, ligand, and palladium precatalyst) to the reaction flask in a glovebox or under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Add the degassed solvent(s) and any liquid reagents via syringe.
-
If heating, place the flask in a pre-heated oil bath and monitor by TLC or LC-MS.
Section 4: Summary Tables & Reference Data
Table 1: Comparison of Common Palladium Precatalysts
| Precatalyst | Pd Oxidation State | Activation Method | Advantages | Disadvantages |
| Pd(OAc)₂ | Pd(II) | In situ reduction by phosphine, amine, or solvent | Inexpensive, readily available | Reduction can be unreliable; may require higher loadings.[5] |
| Pd(PPh₃)₄ | Pd(0) | Direct use (dissociation of PPh₃) | Active Pd(0) source, no reduction needed | Air and light sensitive, can be difficult to weigh accurately. |
| Pd₂(dba)₃ | Pd(0) | Ligand exchange with phosphine | Air-stable Pd(0) source, good for screening | Ligand exchange can be slow or incomplete.[5] |
| Buchwald Precatalysts | Pd(II) | Rapid reduction by base | Highly efficient, reliable Pd(0) generation, broad scope | More expensive.[5] |
| PEPPSI™-type | Pd(II) | Base-induced reductive elimination | Air and moisture stable, effective for NHC ligands | May require reduction by homocoupling.[10] |
Table 2: Guide to Selecting Bases for Cross-Coupling Reactions
| Base | pKₐH (approx.) | Common Use Cases | Considerations |
| NaOtBu | 19 | Buchwald-Hartwig (general) | Very strong; not suitable for base-sensitive substrates.[5] |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig | Strong, effective base for challenging couplings; good in anhydrous conditions.[2][5] |
| Cs₂CO₃ | 10 | Suzuki, Buchwald-Hartwig | Good solubility in organic solvents; milder than phosphates.[2][5] |
| K₂CO₃ / Na₂CO₃ | 10.3 | Suzuki (standard) | Inexpensive, standard choice, often used in aqueous mixtures.[15][16] |
| Et₃N / DIPEA | 11 | Sonogashira, Heck | Organic base; acts as H-X scavenger. Must be anhydrous.[2] |
References
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online] Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Reddit r/chemistry. (2012). Suzuki coupling help. [Online] Available at: [Link]
-
YouTube. (2022). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. [Online] Available at: [Link]
-
Organometallic Reaction Mechanisms. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Online] Available at: [Link]
-
Colleville, A. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Online] Available at: [Link]
-
Gorgani, N. N. et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Online] Available at: [Link]
-
Kashani, S. K. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online] Available at: [Link]
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Online] Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online] Available at: [Link]
-
Vechtomova, Y. et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online] Available at: [Link]
-
Köcher, S. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Pappas, I. et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Online] Available at: [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. [Online] Available at: [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Online] Available at: [Link]
-
PubMed Central. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Online] Available at: [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Online] Available at: [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Online] Available at: [Link]
-
Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Online] Available at: [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Online] Available at: [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Online] Available at: [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Online] Available at: [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Online] Available at: [Link]
-
Reddit r/Chempros. (n.d.). Sonogashira coupling. [Online] Available at: [Link]
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Challenges in the scale-up synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the scale-up synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust and reproducible synthetic process.
Introduction: The Challenge of Synthesizing Polyhalogenated Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The target molecule, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, is a highly functionalized derivative with multiple halogen substituents. These halogens serve as critical handles for further chemical modification, such as cross-coupling reactions, but their presence introduces significant challenges in synthesis, particularly during scale-up. Issues of regioselectivity, reaction kinetics, impurity profiles, and material handling become magnified when moving from the bench to a larger scale.[3]
This guide addresses the most common hurdles encountered during a plausible multi-step synthesis of this target molecule, providing actionable solutions grounded in established chemical principles.
Proposed Synthetic Pathway
A logical and efficient route to the target compound involves a two-step process: first, the cyclization of a substituted 2-aminopyridine to form the core heterocycle, followed by a regioselective bromination.
Caption: Proposed two-step synthesis of the target compound.
This section is organized by synthetic step and common problems encountered during process scale-up.
Part 1: Synthesis of 6-Chloro-8-iodoimidazo[1,2-a]pyridine (Cyclization)
The foundational step is a variation of the classic Tschitschibabin reaction, where a 2-aminopyridine condenses with an α-halocarbonyl compound.[1][4]
FAQ 1: Why is my cyclization reaction sluggish or incomplete, even with extended reaction times?
Answer: This is a frequent issue during scale-up and can be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants from interacting effectively. The initial SN2 reaction between the pyridine nitrogen and the α-halocarbonyl is the rate-limiting step.
-
Base Strength and Solubility: Sodium bicarbonate (NaHCO₃) is a common, mild base used to neutralize the HBr or HCl generated during the reaction. However, its low solubility in organic solvents like ethanol can be a problem at scale. The reaction mixture may not be basic enough to facilitate the final dehydration step of the cyclization.
-
Temperature Control: Poor heat transfer in large vessels can create cold spots, slowing the reaction rate. The intramolecular cyclization and subsequent dehydration steps are temperature-dependent.
Troubleshooting Protocol:
-
Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous slurry, especially if using a sparingly soluble base.
-
Consider an Alternative Base: For scale-up, switching to a soluble organic base like triethylamine (TEA) or a stronger, yet still manageable, inorganic base like potassium carbonate (K₂CO₃) can improve reaction rates.
-
Solvent Choice: While ethanol is common, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can enhance the solubility of reactants and facilitate the reaction, though it requires more rigorous post-reaction workup.
-
Monitor Internal Temperature: Use a calibrated internal temperature probe to ensure the reaction mixture reaches and maintains the target temperature.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) Troubleshooting | Rationale |
| Base | NaHCO₃ (2.5 eq) | K₂CO₃ (2.0 eq) or TEA (3.0 eq) | Improved solubility and basicity accelerate the reaction. |
| Solvent | Ethanol | Ethanol or consider DMF | DMF can improve solubility but complicates downstream processing. |
| Temperature | 80 °C (Reflux) | 80-90 °C (Internal) | Ensure consistent internal temperature to drive the reaction to completion. |
| Monitoring | TLC | HPLC | HPLC provides more accurate quantitative data on conversion. |
Part 2: Synthesis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (Bromination)
The imidazo[1,2-a]pyridine ring is electron-rich and undergoes electrophilic substitution readily, primarily at the C3 position.[5] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
FAQ 2: I am observing the formation of multiple brominated byproducts. How can I improve the regioselectivity for the C3 position?
Answer: While the C3 position is the most electronically activated, over-bromination or bromination at other positions can occur under harsh conditions or with excess reagent.
-
Causality: The high reactivity of the scaffold means that once the C3 position is brominated, the remaining positions (C2, C5, C7) can still be susceptible to electrophilic attack if the reaction conditions are too forcing (high temperature, excess NBS). The iodine at C8 is deactivating, but the chloro group at C6 is only weakly deactivating, making the C5 and C7 positions potential sites for side reactions.
-
Scale-Up Challenge: Exothermic reactions are a major concern. The addition of NBS can generate significant heat. If this exotherm is not controlled in a large reactor, localized "hot spots" can lead to thermal decomposition and the formation of impurities.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS. Accurate weighing and charging of materials are critical at scale.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution in the reaction solvent at a controlled rate. This allows the heat of reaction to be managed effectively by the reactor's cooling system.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to moderate the reaction rate and improve selectivity.
-
Quenching: Once the reaction is complete (as monitored by HPLC), quench any remaining NBS with a reducing agent like sodium thiosulfate or sodium bisulfite solution to prevent further reactions during workup.
Caption: Decision workflow for controlling bromination selectivity.
Part 3: Purification and Isolation
FAQ 3: The crude product is a dark, oily solid that is difficult to purify by crystallization at a large scale. What are the best practices for isolation?
Answer: The purification of polyhalogenated, nitrogen-containing heterocycles can be challenging due to their moderate polarity and potential for strong adsorption onto silica gel.
-
Causality: The dark color often indicates the presence of polymeric or decomposed material formed due to thermal instability or oxidative side reactions. The oily nature suggests the presence of lower-melting point impurities or residual solvent. Direct crystallization is often ineffective in removing closely related impurities.
-
Scale-Up Challenge: Column chromatography, while effective at the lab scale, is often economically and practically unfeasible for multi-kilogram production.[6] Alternative purification methods are necessary.
Recommended Purification Protocol for Scale-Up:
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous wash. Use a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities and a brine wash to help break emulsions and remove water.
-
Solvent Swap & Trituration: After the aqueous workup, concentrate the organic layer. A solvent swap to a non-polar solvent in which the product is poorly soluble (e.g., hexanes, heptane, or methyl tert-butyl ether (MTBE)) can be highly effective. Stirring the concentrated crude material as a slurry in this anti-solvent (trituration) will often cause the desired product to precipitate as a solid while impurities remain in the solution.
-
Recrystallization: If trituration is insufficient, a carefully selected recrystallization solvent system is the next step. A binary solvent system, such as Ethyl Acetate/Heptane or Toluene/Heptane, often provides the best results. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) and slowly add the hot "poor" solvent (e.g., Heptane) until turbidity is observed. Cool slowly to promote the formation of large, pure crystals.
-
Activated Carbon Treatment: If the color is still a significant issue, a hot filtration through a pad of activated carbon (charcoal) before crystallization can remove color bodies and trace palladium catalysts if any cross-coupling steps were performed previously.
| Purification Method | Application | Pros | Cons |
| Column Chromatography | Lab Scale (<100g) | High resolution | High solvent usage; not scalable. |
| Trituration | Scale-Up (All scales) | Simple, low solvent use | Lower purity than recrystallization. |
| Recrystallization | Scale-Up (All scales) | Potentially high purity | Requires significant process development; yield loss. |
| Activated Carbon | Optional add-on | Removes color and trace metals | Can adsorb product, leading to yield loss. |
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Camacho-Dávila, A. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7247. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35313–35328. [Link]
-
Wang, Z., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 70(19), 7804–7806. [Link]
-
Gudipati, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37051–37064. [Link]
-
de Paiva, R. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Pipzine Chemicals. (n.d.). 3-bromo-8-chloroH-imidazo[1,2-a]pyridine. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(26), 5557-5572. [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
-
Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Dan, J., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4276-4291. [Link]
- Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In M. A. Mironov (Ed.), MCR 2009. Springer.
- Kumar, A., et al. (2020). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Research in Pharmaceutical Sciences, 11(3).
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3421. [Link]
Sources
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- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Addressing stability and degradation issues of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the comprehensive technical support guide for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address the stability and degradation challenges associated with this complex halogenated heterocyclic compound. Drawing upon established principles of organic chemistry and analytical science, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Understanding the Molecule: Inherent Instabilities
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a valuable building block in medicinal chemistry, but its polyhalogenated nature and fused ring system present specific stability concerns. The carbon-halogen bond strength follows the order C-Cl > C-Br > C-I, making the carbon-iodine bond the most susceptible to cleavage. This inherent lability is a primary contributor to degradation.
II. Troubleshooting Guide: A Proactive Approach to Stability
This section addresses common problems encountered during the handling, storage, and use of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Problem 1: Discoloration of the solid compound (from off-white/pale yellow to brown).
-
Question: My solid 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine has turned brown upon storage. What is the cause, and is it still usable?
-
Answer: Discoloration is a common indicator of degradation, often due to a combination of light exposure and trace amounts of atmospheric moisture or oxygen. The primary degradation pathway is likely photolytic de-iodination, where light energy cleaves the weak C-I bond, potentially forming colored byproducts.
-
Causality: The energy from UV and even visible light can be sufficient to break the C-I bond, leading to the formation of radical species that can then react further.[1]
-
Recommended Action:
-
Assess Purity: Before use, assess the purity of the discolored material using HPLC-UV or ¹H NMR (see Section IV for protocols).
-
Purification: If minor degradation has occurred, repurification by recrystallization or column chromatography may be possible. However, significant degradation may warrant discarding the batch to avoid introducing impurities into your reactions.
-
Prevention: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2] Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
-
Problem 2: Appearance of unexpected spots on TLC or peaks in HPLC analysis of a reaction mixture.
-
Question: I'm running a reaction with 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine and seeing unexpected impurities. Are these from the starting material degrading?
-
Answer: It's highly probable that some of the impurities are degradation products of your starting material, especially if the reaction is run at elevated temperatures, for extended periods, or in the presence of certain reagents.
-
Potential Degradation Pathways:
-
De-iodination: As the most likely degradation, you may see the formation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine.
-
Hydrolysis: Under strongly acidic or basic conditions, the imidazo[1,2-a]pyridine core can be susceptible to hydrolysis, leading to ring-opened products.
-
Solvent Reactivity: Nucleophilic solvents (e.g., methanol, water) can potentially displace the iodo or bromo groups, particularly at elevated temperatures.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurities.
-
Problem 3: Inconsistent reaction yields or formation of intractable mixtures.
-
Question: My reactions using 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine are giving inconsistent results. How can I improve reproducibility?
-
Answer: Inconsistent results are often a symptom of starting material instability or degradation during the reaction.
-
Expert Insight: The reactivity of this polyhalogenated system is high, and minor variations in reaction setup can lead to different degradation profiles. For instance, trace amounts of acid or base can catalyze decomposition, and exposure to air can initiate oxidative degradation pathways.[3]
-
Best Practices for Reproducibility:
-
Freshly Purify: If possible, purify the required amount of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine immediately before use.
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox for handling the solid and preparing solutions.
-
Solvent Purity: Use freshly distilled or anhydrous solvents. Some solvents can contain stabilizers or impurities that may react with your compound.
-
Temperature Control: Maintain strict control over the reaction temperature. Use an oil bath with a temperature controller rather than a heating mantle.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine?
-
A1: Store in a tightly sealed amber glass vial in a cool, dark, and dry place.[2] For long-term storage, placing the vial inside a desiccator under an inert atmosphere at -20°C is recommended.
-
-
Q2: Which solvents are recommended for dissolving this compound?
-
A2: Dichloromethane, chloroform, and N,N-dimethylformamide (DMF) are generally good choices for solubility. For reactions, always use anhydrous solvents. Avoid protic solvents like methanol or ethanol if heating, as they can act as nucleophiles.
-
-
Q3: Is this compound air-sensitive?
-
A3: While not pyrophoric, it is sensitive to atmospheric moisture and oxygen over time, which can contribute to degradation. It is best handled under an inert atmosphere.
-
-
Q4: How can I confirm the identity and purity of my starting material?
-
A4: The most reliable methods are ¹H NMR, ¹³C NMR, and HPLC-UV. For definitive identification, mass spectrometry (MS) should be used to confirm the molecular weight and isotopic pattern.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]
Objective: To generate a sample containing the parent compound and its likely degradation products.
Materials:
-
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
-
0.1 M HCl, 0.1 M NaOH
-
3% H₂O₂
-
Methanol, Water (HPLC grade)
-
UV lamp (254 nm and 365 nm)
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the stock solution solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
| Stress Condition | Expected Degradation Products |
| Acid/Base Hydrolysis | Potential for ring-opening of the imidazopyridine core. |
| Oxidation (H₂O₂) | Formation of N-oxides. |
| Thermal | De-iodination, de-bromination. |
| Photolysis | De-iodination is highly likely. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale: The gradient elution allows for the separation of compounds with a wide range of polarities, which is expected in a degradation mixture. The acidic mobile phase helps to ensure good peak shape for the nitrogen-containing heterocycle.
Protocol 3: ¹H NMR Analysis for Degradation Monitoring
Objective: To use ¹H NMR to quickly assess the purity of a sample and identify the presence of key degradation products.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Parent Compound: Look for the characteristic signals of the imidazo[1,2-a]pyridine core protons.
-
De-iodinated Product: The disappearance of a signal in the aromatic region and the appearance of a new signal with a different chemical shift and coupling pattern is indicative of de-iodination. Specifically, the proton at the 8-position will now be present.
-
Other Degradants: The appearance of new, unidentifiable signals suggests the presence of other degradation products. Integration of the peaks can be used to quantify the relative amounts of the parent compound and its impurities.
-
-
V. Visualization of Degradation Pathways
Caption: Potential degradation pathways of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
VI. References
-
Alsante, K. M., et al. (2007). A practical guide to forced degradation studies for pharmaceutical drug development. Pharmaceutical Technology, 31(3), 78-94.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Available at: [Link]
-
Chatterjee, S., & Kumar, V. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A (R2) Expects. SGS. Available at: [Link]
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003).
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (1996).
-
Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 439-445.
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(1), 1-14.
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
Sources
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- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. forced degradation products: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
Technical Support Center: Chromatographic Purification of Polar Imidazo[1,2-a]pyridine Analogues
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with polar imidazo[1,2-a]pyridine analogues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by the purification of these valuable compounds. The inherent basicity of the nitrogen-rich imidazo[1,2-a]pyridine core, combined with the presence of polar functional groups, often leads to complex purification hurdles, including poor peak shape, low recovery, and inadequate separation. This center is designed to provide both foundational knowledge and advanced strategies to overcome these obstacles.
The Challenge: Purifying Polar Basic Heterocycles
Imidazo[1,2-a]pyridines are a critical scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Their purification, however, is often non-trivial. The primary difficulties arise from:
-
High Polarity: Makes them poorly retained on traditional reversed-phase (RP) media.
-
Basic Nature: The pyridine and imidazole nitrogens can interact strongly with acidic silanols on the surface of silica-based stationary phases, leading to peak tailing and irreversible adsorption.[4]
-
Solubility Issues: These compounds can exhibit limited solubility in the organic solvents typically used for normal-phase (NP) chromatography.[5]
This guide will systematically address these challenges by exploring various chromatographic techniques and providing a logical framework for method development and troubleshooting.
Visualizing Your Purification Strategy
A systematic approach is crucial for efficiently developing a robust purification method. The following workflow outlines a decision-making process for selecting the appropriate chromatographic technique for your polar imidazo[1,2-a]pyridine analogue.
Caption: A decision tree for selecting and optimizing a chromatographic method.
Section 1: Reversed-Phase Chromatography (RP-HPLC)
Reversed-phase chromatography is a powerful technique for the purification of moderately polar compounds. For highly polar imidazo[1,2-a]pyridines, standard C18 columns may offer insufficient retention. However, with the right column chemistry and mobile phase modifications, RP-HPLC can be highly effective.
Troubleshooting and FAQs for RP-HPLC
Q1: My polar imidazo[1,2-a]pyridine analogue shows little to no retention on a standard C18 column, eluting in the void volume. What can I do?
-
Explanation: The high polarity of your compound leads to weak interactions with the nonpolar C18 stationary phase, causing it to elute with the solvent front.
-
Solutions:
-
Use a 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water (with a suitable buffer or modifier) and gradually introduce the organic solvent.
-
Select an "Aqueous-Stable" Column: Employ a reversed-phase column specifically designed for use in highly aqueous mobile phases, such as those with polar-endcapping or a lower C18 ligand density (e.g., T3 columns). These are resistant to "dewetting," a phenomenon where the stationary phase repels the highly aqueous mobile phase, leading to a loss of retention.
-
Increase Mobile Phase pH: For basic compounds like imidazo[1,2-a]pyridines, increasing the pH of the mobile phase will suppress the ionization of the amine functionalities.[6] This makes the compound more neutral and hydrophobic, thereby increasing its retention on the nonpolar stationary phase.[6] Aim for a pH two units above the pKa of the most basic nitrogen.[6]
-
Consider a Polar-Embedded Stationary Phase: These columns have a polar group embedded within the alkyl chain, which provides an alternative interaction mechanism and can improve the retention of polar analytes.
-
Q2: I'm observing severe peak tailing for my compound. What is the cause and how can I fix it?
-
Explanation: Peak tailing in RP-HPLC for basic compounds is often caused by secondary interactions between the protonated amine groups of the analyte and residual acidic silanol groups on the silica surface of the stationary phase.[7]
-
Solutions:
-
Add an Acidic Modifier: Incorporating a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) into the mobile phase will protonate the silanol groups, minimizing these unwanted interactions.
-
Increase the pH: As mentioned previously, operating at a higher pH will deprotonate the basic analyte, reducing its interaction with the stationary phase and often leading to improved peak shape.[8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, which can significantly reduce peak tailing.
-
Protocol: Method Development for a Polar Imidazo[1,2-a]pyridine on RP-HPLC
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Injection: Dissolve the sample in a solvent that is weaker than the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.
-
Analysis and Optimization:
-
No Retention: If the compound elutes too early, consider switching to a polar-embedded or aqueous-stable C18 column. Alternatively, develop a method at high pH using a hybrid or pH-stable column.
-
Poor Peak Shape: If peak tailing is observed, ensure the acidic modifier is present. If it persists, consider a different acidic modifier (e.g., TFA) or switch to a high-pH method.
-
Poor Resolution: If co-elution with impurities occurs, adjust the gradient slope or try methanol as the organic modifier instead of acetonitrile to alter selectivity.
-
Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds.[9] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[9][10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[10]
Troubleshooting and FAQs for HILIC
Q1: My retention times are not reproducible in HILIC. What's going on?
-
Explanation: HILIC separations are highly sensitive to the water content in the mobile phase and on the stationary phase. Column equilibration is critical and often takes longer than in RP-HPLC.
-
Solutions:
-
Ensure Thorough Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase composition before the first injection.
-
Control Mobile Phase Composition: Precisely prepare your mobile phases. Small variations in the water content can lead to significant shifts in retention time.
-
Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as this can affect the partitioning equilibrium.
-
Q2: I'm seeing split or broad peaks. How can I improve the peak shape?
-
Explanation: Poor peak shape in HILIC can be due to a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is much stronger (more aqueous) than the mobile phase, it can disrupt the chromatography at the head of the column.
-
Solutions:
-
Match Sample Diluent to Mobile Phase: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions, ideally with a high organic content. A mixture of 75:25 acetonitrile:methanol can be a good starting point.
-
Optimize Buffer Concentration: The ionic strength of the buffer in the aqueous portion of the mobile phase can influence peak shape. Experiment with buffer concentrations (e.g., 10-20 mM ammonium formate or ammonium acetate) to find the optimal conditions.
-
Protocol: HILIC Method Development
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Amide or bare silica phases are good starting points.[9][10][11]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 0% B to 50% B over 15 minutes.
-
-
Injection: Dissolve the sample in 90:10 Acetonitrile:Water.
-
Optimization:
-
Adjust the gradient to improve separation. Remember that in HILIC, increasing the aqueous content (Solvent B) decreases retention.[12]
-
If retention is too low, increase the initial percentage of acetonitrile.
-
Section 3: Normal-Phase Chromatography (NP) and Supercritical Fluid Chromatography (SFC)
Normal-Phase Chromatography
For some polar imidazo[1,2-a]pyridines, traditional normal-phase chromatography on silica or alumina can be effective, particularly for flash purification.[4]
Troubleshooting and FAQs for NP Chromatography
Q1: My basic compound is streaking badly on the silica gel TLC plate and I get low recovery from the column.
-
Explanation: The acidic nature of silica gel leads to strong, often irreversible, binding of basic compounds, causing streaking and poor recovery.[4]
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide into your mobile phase.[4][13] This will neutralize the acidic sites on the silica and improve peak shape and recovery.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like an amino or cyano column, which are less acidic than bare silica.[4]
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[14][15] It is particularly well-suited for the purification of polar compounds and offers advantages in terms of speed and reduced solvent consumption.[15]
Troubleshooting and FAQs for SFC
Q1: I have poor solubility of my polar sample in the supercritical CO2/modifier mobile phase.
-
Explanation: While SFC is effective for polar compounds, highly polar or ionic species may have limited solubility in the predominantly nonpolar mobile phase.[16]
-
Solutions:
-
Increase Modifier Percentage: A higher percentage of the polar co-solvent (e.g., methanol) can improve the solubility of the analyte.[14]
-
Use Additives: Small amounts of additives like amines, acids, or water can significantly enhance solubility and improve peak shape.
-
Quantitative Data Summary
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Normal-Phase (NP) | Supercritical Fluid (SFC) |
| Stationary Phase | Nonpolar (C18, C8) | Polar (Silica, Amide, Diol)[9][10] | Polar (Silica, Alumina) | Polar (various) |
| Mobile Phase | Polar (Water/ACN, Water/MeOH)[17] | Nonpolar (High ACN/Water)[9] | Nonpolar (Hexane/EtOAc, DCM/MeOH) | CO2 with polar modifier (e.g., MeOH)[14] |
| Analyte Elution | Polar elutes first | Nonpolar elutes first | Nonpolar elutes first | Nonpolar elutes first |
| Modifiers | Acid (Formic, TFA) or Base (Ammonia) | Buffers (Ammonium Acetate/Formate) | Base (Triethylamine, Ammonia)[4] | Additives (Acids, Bases, Water) |
Conclusion
The successful purification of polar imidazo[1,2-a]pyridine analogues requires a methodical approach and an understanding of the underlying chromatographic principles. There is no single "best" technique; the optimal method will depend on the specific properties of the target compound and its associated impurities. By starting with a logical screening process and systematically troubleshooting issues related to retention, peak shape, and resolution, researchers can develop robust and efficient purification protocols. This guide serves as a starting point for navigating these challenges, empowering scientists to achieve high-purity compounds for their research and development endeavors.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- How do I purify ionizable organic amine compounds using flash column chrom
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC)
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.
- Investigation of factors affecting reverse-phase high performance liquid chrom
- How Does Solubility Affect Chromatography? - Chemistry For Everyone - YouTube.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US.
- Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chrom
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC Intern
- Effect of pH on LC-MS Analysis of Amines : W
- Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection | Request PDF - ResearchG
- Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent.
- How Good is SFC for Polar Analytes?
- Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries - MSE Supplies LLC.
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- 3. msesupplies.com [msesupplies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
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- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Strategies to increase regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in this critical heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2][3] Achieving precise control over substituent placement is paramount for developing new chemical entities with desired pharmacological profiles.
This document provides troubleshooting guides for common regioselectivity challenges and answers frequently asked questions, grounding all recommendations in mechanistic principles and published data.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction of a 2-aminopyridine with an unsymmetrical α-haloketone is yielding a mixture of 2- and 3-substituted imidazo[1,2-a]pyridines. How can I favor a single regioisomer?
Answer: This is a classic challenge in the widely used Tchichibabin reaction. The lack of regioselectivity arises from the two nucleophilic nitrogen atoms in the 2-aminopyridine: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH₂). The reaction proceeds through two competing pathways.
Causality:
-
Pathway A (Favored, leads to 2-substitution): The more nucleophilic pyridine ring nitrogen attacks the α-carbon of the haloketone in an Sₙ2 reaction. This is followed by an intramolecular condensation of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration to form the 2-substituted product.
-
Pathway B (Minor, leads to 3-substitution): The exocyclic amino group first condenses with the ketone carbonyl to form a hemiaminal or imine intermediate. This is followed by an intramolecular Sₙ2 cyclization where the pyridine nitrogen attacks the α-carbon.
To control the outcome, you must manipulate the reaction conditions to favor one pathway over the other.
Strategies to Favor 2-Substituted Product (Pathway A):
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents stabilize the charged transition state of the initial Sₙ2 attack by the ring nitrogen but do not protonate the highly basic amino group, thus preserving its nucleophilicity for the subsequent cyclization step.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product, which is typically the result of the attack by the more nucleophilic ring nitrogen.
-
Nature of Halide: Using an α-bromoketone or α-iodoketone instead of an α-chloroketone will accelerate the initial Sₙ2 step (Pathway A) due to the better leaving group ability of bromide and iodide, often leading to higher regioselectivity.
Protocol for Regioselective Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:
-
To a solution of the desired 2-aminopyridine (1.0 mmol) in anhydrous acetonitrile (10 mL), add the α-bromoketone (1.1 mmol).
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr generated and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted imidazo[1,2-a]pyridine.
Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize a 3-amino-imidazo[1,2-a]pyridine, but my yields are low and I observe significant side products. What are the critical parameters to optimize?
Answer: The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful method for the one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] Its efficiency is highly dependent on the catalytic activation of the aldehyde and the subsequent cyclization cascade. Low yields often stem from an inefficient catalyst or suboptimal reaction conditions.
Causality: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by an intramolecular aromatic substitution and tautomerization to yield the final product. The catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the aminopyridine.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The choice of acid catalyst is paramount. While various catalysts are reported, their effectiveness can be substrate-dependent.
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) is highly effective for a broad range of substrates.
-
Brønsted Acids: Ammonium chloride (NH₄Cl) is a mild, inexpensive, and "green" catalyst that often provides excellent results.[4]
-
Acid Strength: If the reaction is sluggish, a stronger acid like trifluoroacetic acid (TFA) can be used, but care must be taken as it can sometimes promote side reactions.[6][7]
-
-
Solvent and Temperature:
-
Methanol or ethanol are common solvents and generally work well.
-
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing efficient and homogeneous heating.[4][8] A typical microwave-assisted reaction might run for only 15-30 minutes, compared to several hours under conventional heating.[4]
-
-
Isocyanide Reactivity: Sterically hindered isocyanides (e.g., tert-butyl isocyanide) are often more reactive and can lead to higher yields compared to less hindered ones.
Optimized Microwave-Assisted GBB Protocol:
-
In a 10 mL microwave vial, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.2 mmol), and ammonium chloride (NH₄Cl, 10 mol%).
-
Add methanol (3 mL) and seal the vial.
-
Place the vial in a microwave reactor and irradiate at 80-100°C for 15-30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Q3: My direct C-H functionalization of an imidazo[1,2-a]pyridine is not selective, giving me a mixture of C3- and C5-substituted products. How can I exclusively target the C3 position?
Answer: Direct C-H functionalization is a highly desirable, atom-economical method for elaborating the imidazo[1,2-a]pyridine core.[9] The regioselectivity is governed by the intrinsic electronic properties of the heterocyclic ring and the mechanism of the specific C-H activation method employed.
Causality: The imidazo[1,2-a]pyridine ring has several potential sites for electrophilic or radical attack. The C3 position is the most electron-rich and nucleophilic site, making it the kinetic site for many functionalization reactions, including electrophilic substitution and certain photocatalyzed reactions.[2] However, the C5 position can also be reactive, particularly under conditions that favor metal-directed C-H activation (chelation-assisted) or when the C3 position is blocked.
Strategies for High C3 Selectivity:
-
Photocatalysis: Visible light-induced reactions often show excellent C3 selectivity.[2] These reactions typically proceed via the formation of a radical cation intermediate of the imidazo[1,2-a]pyridine, which is then attacked by a nucleophile or radical at the most electron-rich C3 position.
-
Electrophilic Halogenation/Reagents: Reactions with electrophiles like N-bromosuccinimide (NBS) or molecular iodine overwhelmingly occur at the C3 position. The resulting 3-halo-imidazo[1,2-a]pyridine can then be used in cross-coupling reactions.
-
Catalyst/Ligand Control in Metal-Catalyzed Reactions: In palladium- or copper-catalyzed C-H functionalizations, the choice of ligand and oxidant can steer the reaction towards C3. For arylation, conditions have been developed that are highly regioselective for the C3 position.[1]
Decision Workflow for Troubleshooting Regioselectivity
Caption: A troubleshooting workflow for regioselectivity issues.
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental principles governing regioselectivity in the formation of the imidazo[1,2-a]pyridine ring?
Answer: The regioselectivity is primarily dictated by a combination of electronic and steric factors, which are influenced by the specific reaction mechanism.
-
Electronic Effects: The key is the difference in nucleophilicity between the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen of the 2-aminopyridine starting material. The endocyclic N1 is generally considered more nucleophilic and will preferentially attack electrophilic carbons in Sₙ2-type reactions.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine (e.g., at the C6 position) can sterically hinder the approach of reactants to the N1 position, potentially altering the regiochemical outcome. Similarly, bulky groups on the reaction partner can influence which pathway is favored.
-
Reaction Mechanism: The mechanism is critical.
-
In multicomponent reactions like the GBBR, the sequence of bond formation is highly ordered and catalyzed, leading to excellent regioselectivity for 3-substituted products.[5]
-
In reactions with β-nitrostyrenes , the outcome depends on the conditions. Basic/oxidative media can favor an initial Michael addition at the N1 position, leading to 3-aryl products with high regioselectivity.[3]
-
In metal-catalyzed annulations , the catalyst coordinates with the reactants in a specific geometry, directing the cyclization to occur with high regiocontrol.[10][11]
-
FAQ 2: Which synthetic routes provide the highest and most reliable regioselectivity for introducing substituents at the C3 position?
Answer: While many methods exist, several stand out for their exceptional control in forming C3-substituted imidazo[1,2-a]pyridines.
Comparison of High-Regioselectivity Methods for C3-Substitution
| Method | Reagents | Key Features & Causality | Typical Substituent |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid-catalyzed cascade ensures a defined reaction pathway. The isocyanide carbon becomes C3.[4][5] | Amino group (R₂-NH-) |
| Reaction with β-Nitrostyrenes | 2-Aminopyridine, β-Nitrostyrene | Base-promoted Michael addition at N1 followed by oxidative cyclization.[3] | Aryl or Alkyl group |
| Katritzky Biselectrophile Method | 2-Aminopyridine, N,N'-disubstituted-bis(benzotriazolyl)methane | The biselectrophile synthon reacts sequentially with both nitrogens, with the mechanism favoring elimination to form the 3-substituted product.[1] | Amino group (e.g., morpholino) |
| Direct C-H Functionalization | Pre-formed Imidazo[1,2-a]pyridine + Coupling Partner | Exploits the high intrinsic nucleophilicity of the C3 position. Photocatalysis and specific electrophilic reagents give excellent C3 selectivity.[2] | Aryl, Alkyl, Thio, etc. |
Mechanistic Diagram: Competing Pathways for C2 vs. C3 Substitution
Caption: Competing pathways in the Tchichibabin synthesis.
References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
-
Bhutia, S., Borah, B., & Ali, M. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5063-5071. [Link]
-
Katritzky, A. R., Zhang, S., Hussein, A. H. M., Fang, Y., & Steel, P. J. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
-
Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7306-7330. [Link]
-
Li, J., Wang, Z., Zhang, J., & Zhang, G. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5556. [Link]
-
Reyes-Mendoza, G., Vázquez, M. A., & Martínez, R. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(3), M1453. [Link]
-
Sharma, P., Upadhyay, A., Kumar, A., & Kumar, R. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22353-22365. [Link]
-
de la Torre, P., & de Oliveira, E. R. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 15(11), 1335. [Link]
-
Reyes-Mendoza, G., Vázquez, M. A., & Martínez, R. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 10(1), 18. [Link]
-
Mishra, M., & Behera, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Singh, S., Singh, P., & Singh, K. N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35071-35083. [Link]
-
ResearchGate. (2024). Groebke-Blackburn-Bienaymé, multicomponent reaction: emerging chemistry for drug discovery. Request PDF. [Link]
-
Vieira, L., et al. (2020). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ChemistrySelect. [Link]
-
Shaabani, S., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162-202. [Link]
-
Kumar, D., & Punniyamurthy, T. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 17(10), 599-604. [Link]
-
Shaabani, S., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162-202. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of Halogenated Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core stands out as a "privileged scaffold." This fused heterocyclic system is a structural motif in numerous clinically significant molecules, valued for its broad and potent biological activities.[1][2][3] Its derivatives have been extensively explored, demonstrating a wide array of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Among the myriad of possible modifications, halogenation has emerged as a key strategy for modulating biological activity. This guide provides a comparative analysis of mono-, di-, and tri-halogenated imidazo[1,2-a]pyridines, offering insights into how the degree of halogenation influences their anticancer and antimicrobial properties.
The Role of Halogenation in Modulating Bioactivity
Halogen atoms, owing to their unique electronic and steric properties, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of halogens can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the systematic variation of halogen substituents on the imidazo[1,2-a]pyridine scaffold provides a powerful tool for optimizing therapeutic efficacy.
Comparative Analysis of Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a major focus of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6][7] The influence of halogenation on this activity is a critical aspect of their structure-activity relationship (SAR).
Mono-Halogenated Imidazo[1,2-a]pyridines
The introduction of a single halogen atom can significantly enhance the anticancer activity of the parent imidazo[1,2-a]pyridine. For instance, a derivative bearing a 4-fluorophenylsulfonyl group at the 3-position and a methyl group at the 2-position was identified as a potent inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling, with an IC50 of 0.67 µM.[8]
Di-Halogenated Imidazo[1,2-a]pyridines
Increasing the degree of halogenation to two substituents has been shown to further modulate anticancer potency. A study on a series of imidazo[1,2-a]pyridine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, a target in type 2 diabetes with emerging roles in cancer, identified a compound with a 2,4-dichlorophenyl group at the 2-position as a potent inhibitor with an IC50 of 0.13 µM.[9] While this study focused on DPP-4 inhibition, the findings highlight the potential of di-halogenated analogs in modulating interactions with key biological targets. Another study reported that a compound with a 3,4-dichlorophenyl side chain exhibited the strongest butyrylcholinesterase (BChE) inhibition with an IC50 value of 65 µM, suggesting potential applications in neurodegenerative diseases and certain cancers where BChE is overexpressed.[10]
Tri-Halogenated Imidazo[1,2-a]pyridines
Data on tri-halogenated imidazo[1,2-a]pyridines is less prevalent in the readily available literature, indicating a potential area for future research. However, based on the trends observed with mono- and di-halogenated compounds, it is plausible that tri-halogenation could lead to further enhancements in lipophilicity and potentially novel binding interactions, which could translate to increased or altered biological activity.
Table 1: Comparative Anticancer Activity of Halogenated Imidazo[1,2-a]pyridines
| Compound Class | Halogenation Pattern | Target/Cell Line | Reported Activity (IC50) | Reference |
| Mono-halogenated | 3-(1-((4-Fluorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-methyl | PI3K p110α | 0.67 µM | [8] |
| Di-halogenated | 2-(2,4-Dichlorophenyl) | DPP-4 | 0.13 µM | [9] |
| Di-halogenated | 2-(3,4-Dichlorophenyl) | Butyrylcholinesterase | 65 µM | [10] |
Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.
Comparative Analysis of Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[11][12]
Mono-Halogenated Imidazo[1,2-a]pyridines
A notable example of a mono-halogenated derivative with antimicrobial properties is 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, which has shown activity against Staphylococcus aureus at concentrations of 675 and 2700 µg/ml.[13]
Di- and Tri-Halogenated Imidazo[1,2-a]pyridines
Systematic studies directly comparing the antimicrobial activity of di- and tri-halogenated imidazo[1,2-a]pyridines are not extensively documented in the reviewed literature. However, a study on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives as antimicrobial agents suggested that the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influenced the activity.[14] This indicates that poly-halogenation at these positions could be a viable strategy for enhancing antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of Halogenated Imidazo[1,2-a]pyridines
| Compound Class | Halogenation Pattern | Target Organism | Reported Activity (Concentration/MIC) | Reference |
| Mono-halogenated | 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675 and 2700 µg/ml | [13] |
Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.
Experimental Methodologies: A Guide for the Researcher
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of the compounds discussed in this guide.
Workflow for Screening Biological Activity
The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of halogenated imidazo[1,2-a]pyridines.
Caption: General workflow for the synthesis and biological evaluation of halogenated imidazo[1,2-a]pyridines.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan.
Materials:
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., HCC1937)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not from direct comparative studies, suggests some preliminary SAR trends for halogenated imidazo[1,2-a]pyridines.
Caption: Hypothetical structure-activity relationship of halogenated imidazo[1,2-a]pyridines.
The general trend suggests that the introduction and number of halogen atoms play a crucial role in the biological activity of imidazo[1,2-a]pyridines. However, the precise impact is dependent on the position of the halogen, the type of halogen (F, Cl, Br, I), and the overall substitution pattern of the molecule.
Future research should focus on the systematic synthesis and evaluation of a series of mono-, di-, and tri-halogenated imidazo[1,2-a]pyridines against a standardized panel of cancer cell lines and microbial strains. This will allow for a direct and robust comparison, leading to a more comprehensive understanding of the SAR and facilitating the rational design of more potent and selective therapeutic agents.
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Guzman, J. D., Wube, A. A., & Evangelopoulos, D. (2017). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 61(10), e00851-17. [Link]
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El-Gamal, M. I., Ali, A. G., El-Din, M. M. G., & Ali, M. A. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(1), 1139-1146. [Link]
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Al-Tel, T. H. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(12), 5846-5853. [Link]
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Reddy, T. S., Kumar, M. S., & Reddy, C. S. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1836-1844. [Link]
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Reddy, T. S., Kumar, M. S., & Reddy, C. S. (2021). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry, 37(6), 1361-1367. [Link]
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Kumar, A., Singh, P., & Singh, R. K. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic Chemistry, 113, 105001. [Link]
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A Comparative Analysis of Synthetic Routes to Poly-substituted Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including hypnotic, anxiolytic, anti-cancer, and anti-inflammatory properties, exemplified by blockbuster drugs such as Zolpidem and Alpidem.[3] Consequently, the development of efficient and versatile synthetic methodologies to access poly-substituted imidazo[1,2-a]pyridines is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocyclic system. We will delve into the mechanistic intricacies, practical applications, and inherent advantages and limitations of both classical and contemporary methods, offering field-proven insights to inform your experimental choices.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
Two classical named reactions have long served as the bedrock for the synthesis of imidazo[1,2-a]pyridines: the Ortoleva-King reaction and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
The Ortoleva-King Reaction: A Two-Component Condensation
The Ortoleva-King reaction provides a straightforward synthesis of 2-substituted imidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with an α-haloketone or, in more recent variations, directly from an acetophenone in the presence of an oxidant.
Mechanistic Rationale: The reaction proceeds through the initial formation of a pyridinium salt by nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the α-carbon of the ketone. Subsequent intramolecular cyclization involving the exocyclic amine, followed by dehydration, furnishes the aromatic imidazo[1,2-a]pyridine core. Modern iterations of this reaction often generate the α-haloketone in situ or proceed through an α-iodinated intermediate, which enhances the reaction's efficiency and scope.[4][5]
Caption: General mechanism of the Ortoleva-King reaction.
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine [6]
-
Reagent Preparation: To a stirred solution of acetophenone (2 mmol) in a suitable reaction vessel, slowly add [Bmim]Br
3(2 mmol) dropwise over 5 minutes at room temperature (30 °C). -
Addition of Base and Amine: Add Na
2CO3(1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture. -
Reaction: Stir the reaction mixture vigorously at room temperature for 40 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, extract the reaction mixture with diethyl ether. Concentrate the ethereal layer under reduced pressure and purify the crude product by preparative TLC on silica gel using a petroleum ether/EtOAc eluent system to afford the pure 2-phenylimidazo[1,2-a]pyridine.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Multicomponent Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[7][8] This reaction is celebrated for its high atom economy and the ability to generate molecular diversity in a single step.
Mechanistic Rationale: The GBB reaction is typically acid-catalyzed and initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of microwave or ultrasound irradiation can significantly accelerate the reaction.[1][9]
Caption: General mechanism of the GBB reaction.
Experimental Protocol: Ultrasound-Assisted Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [9]
-
Reaction Setup: In a 10 mL sealed vial, combine furfural (1.0 equiv.), 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and a solution of phenylboronic acid (PBA) (10 mol%) in water (1 M).
-
Sonication: Place the sealed vial in an ultrasonic bath operating at 42 kHz ± 6% and sonicate the mixture at room temperature for 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Extraction and Purification: Upon completion, extract the reaction mixture with ethyl acetate. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.
Modern Synthetic Strategies: Expanding the Chemical Space
In recent years, the focus has shifted towards developing more sustainable and versatile methods for the synthesis and functionalization of imidazo[1,2-a]pyridines. C-H functionalization and photocatalysis have emerged as powerful tools in this endeavor.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization offers a highly attractive strategy for the late-stage modification of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials.[8] Palladium-catalyzed C-H arylation is a prominent example, allowing for the introduction of aryl groups at various positions of the heterocyclic scaffold.
Mechanistic Rationale: The mechanism of palladium-catalyzed C-H arylation typically involves an initial coordination of the palladium catalyst to the imidazo[1,2-a]pyridine, followed by a concerted metalation-deprotonation (CMD) or a related C-H activation step. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active palladium catalyst.[10]
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation of Imidazo[1,2-a]pyridine [11]
-
Inert Atmosphere: Under a nitrogen atmosphere, combine imidazo[1,2-a]pyridine (1.0 equiv.), the desired aryl chloride (1.2 equiv.), an N-heterocyclic carbene-palladium complex catalyst (e.g., 1-5 mol%), a base (e.g., K
2CO3, 2.0 equiv.), and a reaction solvent (e.g., DMA) in a sealed reaction vessel. -
Heating: Heat the reaction mixture to 80-150 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Photocatalysis: A Green and Sustainable Approach
Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for the synthesis and functionalization of imidazo[1,2-a]pyridines.[6][12] These reactions often proceed under mild conditions and can be driven by inexpensive and readily available photocatalysts such as Eosin Y.
Mechanistic Rationale: In a typical photocatalytic cycle, the photocatalyst absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. For instance, in the synthesis of 3-aminoimidazo[1,2-a]pyridines using Eosin Y, the excited photocatalyst can abstract a hydrogen atom from a benzylic amine, initiating a radical cascade that ultimately leads to the formation of the desired product.[13][14][15]
Caption: General photocatalytic cycle using Eosin Y.
Experimental Protocol: Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines [13]
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv.), 2-aminopyridine (1.2 equiv.), tert-butyl isocyanide (1.5 equiv.), and Eosin Y (1-5 mol%) in a suitable solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 3-aminoimidazo[1,2-a]pyridine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target poly-substituted imidazo[1,2-a]pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.
| Feature | Ortoleva-King Reaction | Groebke-Blackburn-Bienaymé Reaction | C-H Functionalization | Photocatalysis |
| Substitution Pattern | Primarily 2-substituted | 3-Amino substituted | Versatile (C3, C5, etc.) | Versatile |
| Starting Materials | 2-Aminopyridines, α-haloketones/acetophenones | 2-Aminoazines, aldehydes, isocyanides | Imidazo[1,2-a]pyridine core, coupling partner | Varies, often simple precursors |
| Key Advantages | Straightforward, well-established | High atom economy, diversity-oriented | Late-stage functionalization, high atom economy | Mild conditions, green, sustainable |
| Key Disadvantages | Limited to 2-substitution, can require harsh conditions | Limited to 3-amino substitution | Often requires expensive metal catalysts | Can have limited substrate scope, may require specific equipment |
| Typical Yields | Moderate to good | Good to excellent | Moderate to good | Moderate to good |
| Reaction Conditions | Often requires heating | Can be performed at RT, or with MW/US | Often requires elevated temperatures | Typically room temperature with light |
| Green Chemistry Aspect | Moderate | Good (multicomponent) | Good (C-H activation) | Excellent (visible light, often metal-free) |
Conclusion and Future Perspectives
The synthesis of poly-substituted imidazo[1,2-a]pyridines has evolved significantly from classical two-component reactions to modern, highly efficient multicomponent and post-functionalization strategies. The Ortoleva-King and GBB reactions remain valuable tools for accessing specific substitution patterns. However, the advent of C-H functionalization and photocatalysis has opened up new avenues for the late-stage modification of the imidazo[1,2-a]pyridine core, offering greater flexibility and improved sustainability.
As the demand for novel imidazo[1,2-a]pyridine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methods will remain a key focus of research. The integration of flow chemistry and machine learning with these advanced synthetic methodologies holds the promise of accelerating the discovery and optimization of new imidazo[1,2-a]pyridine-based molecules with tailored properties.
References
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Azad, C. S., Shukla, P., Deswal, D., & Narula, A. K. (2024). Revisiting the GBB reaction and redefining its relevance in medicinal chemistry: A review. Drug Discovery Today, 29(12), 104237. [Link]
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Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905. [Link]
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Corral-Bautista, C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 8(1), 10. [Link]
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Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
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Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(24), 7583. [Link]
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Mishra, S., & Ghosh, R. (2011). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 2011(21), 3463-3470. [Link]
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Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35379–35391. [Link]
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Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. Organic Letters, 22(20), 8002-8006. [Link]
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Pan, W.-B., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(7), 13356–13365. [Link]
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Saini, A., Kumar, S., & Singh, J. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega, 5(46), 30041–30048. [Link]
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Shao, L.-X. (2017). An arylation method for imidazo[1,2-a]pyridine. CN106928129A. [Link]
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Sharma, A., & Li, H.-y. (2011). In a regioselective and high-yielding Groebke-Blackburn-Bienaymé reaction, glyoxylic acid is used as formaldehyde equivalent leading to a regioselective, mild, convenient, and effective synthesis of 3-aminoalkyl imidazoazines. Synlett, 2011(10), 1407-1412. [Link]
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Singh, A. K., et al. (2023). Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]
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Ujwaldev, S. M., Rohit, K. R., Harry, N. A., & Anilkumar, G. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 150950. [Link]
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Wang, Y., Frett, B., & Li, H.-y. (2014). Microwave irradiation enables an expeditious one-pot, ligand-free, Pd(OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. Organic Letters, 16(11), 3016-3019. [Link]
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
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Zhang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(3), 1017. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: An Orthogonal Approach Using HPLC and NMR
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] The synthesis of specifically substituted analogues, such as 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, provides crucial building blocks for the development of novel therapeutic agents. In the rigorous landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement that underpins the reliability of all subsequent biological and toxicological data.
This guide provides an in-depth, comparative analysis of two powerful and ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of a synthesized batch of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. We will move beyond procedural descriptions to explore the causality behind methodological choices, emphasizing the concept of orthogonality in analytical validation.[2][3][4] By leveraging the distinct chemical principles of chromatographic separation (HPLC) and nuclear spectroscopy (NMR), we can construct a self-validating system that yields a highly trustworthy and comprehensive purity profile. This approach is aligned with the stringent expectations of regulatory bodies and ensures the scientific integrity of the research.[5][6]
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or have signals obscured in an NMR spectrum. Orthogonal methods, which measure the same property using different underlying principles, provide a more complete and reliable assessment.[3][4] HPLC separates components based on their differential partitioning between a stationary and a mobile phase (physicochemical interaction), while quantitative NMR (qNMR) differentiates and quantifies molecules based on the specific resonant frequencies of their atomic nuclei in a magnetic field (a fundamental nuclear property).[7][8][9] This combination ensures that what one method might miss, the other is likely to detect.[10]
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is often the workhorse for purity determination in pharmaceutical settings due to its high sensitivity, resolving power, and amenability to automation.[9][11] For impurity profiling, a reversed-phase method is typically the first choice for non-polar to moderately polar small molecules.
Causality Behind the Method
-
Technique Selection: Reversed-Phase HPLC (RP-HPLC) is chosen because the target molecule, a halogenated aromatic heterocycle, possesses significant hydrophobicity. This allows for strong retention on a non-polar stationary phase and elution with a polar mobile phase, providing excellent separation from potentially more polar or non-polar impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for RP-HPLC. Its long alkyl chains offer a high degree of hydrophobicity, ensuring good retention and separation of a wide range of organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile is used to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column with sharp peaks. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates any basic sites on the analyte and residual silanols on the stationary phase, preventing peak tailing and improving chromatographic resolution.
-
Detection: A Diode Array Detector (DAD) or UV detector is selected. The extensive conjugation in the imidazo[1,2-a]pyridine ring system results in strong UV absorbance, making it highly sensitive to UV detection. A DAD has the added advantage of providing UV spectra for each peak, which can help in peak purity assessment and impurity identification.[12]
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.[13] Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL for analysis. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[13]
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: DAD at 254 nm.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.
-
Data Analysis: Purity is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Hypothetical Data & Interpretation
Table 1: HPLC Purity Results for Synthesized 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.52 | 15.8 | 0.25 |
| Impurity 2 | 8.91 | 22.1 | 0.35 |
| Main Peak | 12.34 | 6268.5 | 99.10 |
| Impurity 3 | 15.78 | 19.0 | 0.30 |
| Total | 6325.4 | 100.00 |
The HPLC analysis indicates a purity of 99.10% based on UV absorbance at 254 nm. Three minor impurities are detected.
Limitation: This percentage is relative to other UV-active components. It cannot account for impurities that lack a chromophore (and thus do not absorb UV light at 254 nm) or have a significantly different extinction coefficient. This is a primary reason why an orthogonal method is necessary.
Quantitative NMR (qNMR) Purity Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method because, when performed correctly, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, irrespective of the molecule's structure.[7][8] This allows for a direct, mass-based purity assessment without the need for a reference standard of the analyte itself.[14]
Causality Behind the Method
-
Technique Selection: ¹H qNMR is chosen because protons are present in nearly all organic molecules, and the ¹H nucleus has the highest sensitivity in NMR.[7] It provides a direct measure of the molar quantity of the analyte relative to a certified internal standard.
-
Internal Standard (IS): Maleic acid is selected as the internal standard. It meets the critical criteria:
-
High Purity: A certified reference material with known purity is used.
-
Chemical Stability: It is stable and does not react with the analyte or solvent.
-
Signal Simplicity & Location: It produces a sharp singlet in a region of the spectrum (around 6.2-6.5 ppm in DMSO-d6) that is unlikely to overlap with the aromatic signals of the imidazo[1,2-a]pyridine core.
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for qNMR.[14] It has a high boiling point, preventing sample evaporation, and can dissolve a wide range of organic compounds, including both the analyte and the internal standard.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is critical. This ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral truly proportional to the number of nuclei. A 90° pulse angle is used to maximize the signal in a single scan.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.[15] Ensure complete dissolution, using gentle vortexing if necessary.[15]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: Standard 90° pulse-acquire (zg90).
-
Relaxation Delay (D1): 30 seconds (ensures full relaxation).
-
Acquisition Time (AQ): ≥ 4 seconds.
-
Number of Scans (NS): 16 to 64 (for good signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing & Analysis:
-
Apply an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and the singlet from the internal standard. For 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, let's assume a proton signal at ~8.0 ppm (1H) is well-resolved. The maleic acid signal is a singlet (2H).
-
Calculate the purity using the following formula:[16]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Hypothetical Data & Interpretation
Table 2: qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (IS) |
| Compound | 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | Maleic Acid |
| Mass (m) | 20.15 mg | 8.55 mg |
| Molecular Wt. (MW) | 428.34 g/mol | 116.07 g/mol |
| Signal Integral (I) | 10.50 | 12.00 |
| No. of Protons (N) | 1 | 2 |
| Purity of IS (P_IS) | - | 99.8% |
| Calculated Purity | 98.7% | - |
The qNMR analysis determines a mass purity of 98.7%. This value represents the actual mass percentage of the target compound in the weighed sample, accounting for all impurities, whether they are NMR-active or not (like residual inorganic salts).
Comparative Analysis and Conclusion
Caption: Complementary nature of HPLC and qNMR.
A direct comparison of the results reveals a high degree of concordance: 99.10% (HPLC area) vs. 98.7% (qNMR mass) . This strong agreement between two orthogonal techniques provides very high confidence in the purity assessment of the synthesized 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Table 3: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on polarity. | Nuclear resonance; quantification based on molar ratios. |
| Purity Type | Relative purity (Area %). | Absolute purity (Mass %).[16] |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification (though area % is common for purity). | Does not require an analyte reference standard; uses a certified internal standard.[14] |
| Sensitivity | Very high (ng to pg level).[17] | Lower (µg to mg level). |
| Impurity Detection | Detects only impurities with a UV chromophore. | Detects most proton-containing impurities but may miss those without protons or with overlapping signals. |
| Strengths | Excellent for resolving complex mixtures and detecting trace impurities. Ideal for routine QC. | "First principle" method, highly accurate, and provides structural information simultaneously.[7] |
| Weaknesses | Purity by area % assumes all components have identical extinction coefficients. Blind to non-UV active species. | Lower sensitivity, potential for signal overlap in complex mixtures, requires careful parameter optimization.[18] |
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Structure-activity relationship (SAR) analysis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2][3] This bicyclic heterocyclic system serves as a versatile template for the design of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated imidazo[1,2-a]pyridine analogs, with a particular focus on the 3-bromo-6-chloro-8-iodo substitution pattern. While direct and comprehensive SAR studies on this specific tri-halogenated scaffold are not extensively available in the public domain, we will draw comparisons from closely related analogs to elucidate the influence of substitutions at key positions on their biological activity, primarily as kinase inhibitors and anticancer agents.
The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system's appeal in drug discovery stems from its rigid structure, which allows for the precise spatial orientation of substituents to interact with biological targets. Furthermore, its chemical tractability permits functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[3]
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of their substituents. Here, we dissect the impact of modifications at the C2, C3, C6, and C8 positions, drawing insights from published research on analogous compounds.
The Significance of the C8 Position
Research on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors has shed light on the importance of the C8 substituent. A study systematically explored the impact of various groups at this position, revealing that a bromine atom is crucial for potent inhibitory activity.[6] This finding underscores the potential significance of the iodo group at the C8 position in our core scaffold, suggesting it may play a critical role in target engagement, possibly through halogen bonding or by influencing the overall electronic properties of the molecule.
The Role of the C6 Position
The same study on PI3Kα inhibitors also investigated the effect of substitutions at the C6 position.[6] It was found that a chlorine atom at this position contributes significantly to the compound's potency. This highlights the synergistic effect of halogenation at both the C6 and C8 positions in enhancing biological activity.
The Influence of the C3 Position
The C3 position of the imidazo[1,2-a]pyridine scaffold is a common site for modification to modulate activity and selectivity. While our core structure features a bromine atom at this position, studies on other analogs have shown that introducing various aryl or heterocyclic groups can lead to potent compounds. For instance, the introduction of a quinoline moiety at C3 has resulted in potent activin-like kinase (ALK) inhibitors.[7] This suggests that the 3-bromo substituent in our lead compound could serve as a handle for further chemical elaboration to optimize target affinity and selectivity.
The Impact of the C2 Position
Modifications at the C2 position have also been shown to be critical for the activity of imidazo[1,2-a]pyridine-based inhibitors. In the context of PI3Kα inhibition, the introduction of a morpholinomethyl group at C2, coupled with specific substitutions at C6 and C8, resulted in a highly potent and selective inhibitor.[6] This emphasizes the importance of a holistic approach to SAR analysis, considering the interplay between different substituents on the scaffold.
Comparative Analysis of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
While a dedicated SAR study for the 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine series is not available, we can extrapolate from the aforementioned PI3Kα inhibitor study to construct a hypothetical SAR model. The data from this study provides a valuable framework for understanding how systematic modifications can impact inhibitory potency.
Table 1: Structure-Activity Relationship of 2,6,8-Substituted Imidazo[1,2-a]Pyridine Analogs as PI3Kα Inhibitors [6]
| Compound | R2 | R6 | R8 | PI3Kα IC50 (nM) |
| 1 | -CH2-morpholine | Cl | Br | 1.9 |
| 2 | -CH2-morpholine | Me | Br | 12.7 |
| 3 | -CH2-piperidine | Cl | Br | 3.4 |
| 4 | -CH2-pyrrolidine | Cl | Br | 4.1 |
| 5 | -H | Cl | Br | >1000 |
This table is adapted from a study on 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors and is presented here as an illustrative example of SAR analysis for this class of compounds.
The data clearly demonstrates that a combination of a morpholinomethyl group at C2, a chlorine at C6, and a bromine at C8 (Compound 1 ) affords the highest potency. Replacing the C6-chloro with a methyl group (Compound 2 ) leads to a significant drop in activity, highlighting the importance of the halogen at this position. Variations in the C2-substituent (Compounds 3 and 4 ) are tolerated to some extent, but the absence of a substituent at C2 (Compound 5 ) results in a complete loss of activity.
Experimental Protocols
General Synthesis of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a substituted 2-aminopyridine with an α-haloketone. The following is a general procedure adapted from the literature for the synthesis of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives.[6]
Step 1: Synthesis of Substituted 2-Aminopyridines
Substituted 2-aminopyridines can be synthesized through various methods, including nucleophilic aromatic substitution or cross-coupling reactions, starting from commercially available pyridines.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
A mixture of the substituted 2-aminopyridine (1 eq.) and an appropriate α-haloketone (1.2 eq.) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Step 3: Further Functionalization
The imidazo[1,2-a]pyridine core can be further functionalized at various positions using standard organic chemistry transformations. For example, the C3 position can be brominated using N-bromosuccinimide (NBS), and the C8 position can be iodinated using N-iodosuccinimide (NIS).
Caption: General synthetic workflow for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., PI3Kα) can be determined using a variety of in vitro assays. A common method is a radiometric filter-binding assay.
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., ATP), and a buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a radiolabeled substrate (e.g., [γ-³²P]ATP).
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the filter to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. While a comprehensive SAR for the specific 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine core is yet to be fully elucidated in publicly available literature, analysis of closely related analogs provides valuable insights. The halogen atoms at positions 3, 6, and 8 are likely to play crucial roles in defining the pharmacological profile of these compounds, influencing both their potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of a library of analogs based on this tri-halogenated scaffold to unlock its full therapeutic potential. Such studies will be instrumental in guiding the rational design of next-generation imidazo[1,2-a]pyridine-based drugs.
References
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A Comparative Benchmarking Guide: Evaluating the Anti-Proliferative Activity of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
This guide provides a comprehensive framework for benchmarking the anti-proliferative efficacy of the novel compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a significant area of interest in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2][3] This document outlines a robust, multi-assay strategy to objectively compare the compound's performance against established chemotherapeutic agents, Doxorubicin and Cisplatin. We will delve into the rationale behind experimental design, provide detailed protocols for validation, and present an analysis using representative data to guide researchers in their evaluation.
Introduction to the Compounds
Test Compound: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
The subject of this guide is a halogenated derivative of the imidazo[1,2-a]pyridine core. The strategic placement of bromo, chloro, and iodo substituents is intended to modulate the compound's lipophilicity, electronic properties, and potential interactions with biological targets, thereby influencing its anti-proliferative activity. The core scaffold itself is found in various compounds under investigation for treating a range of cancers.[4][5][6]
-
Chemical Structure: C₇H₄BrIN₂
-
Molecular Weight: 322.93 g/mol
-
Hypothesized Mechanism: Based on related compounds, potential mechanisms of action include the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell proliferation and survival.[1]
Standard Benchmarking Agents
To establish a meaningful performance baseline, it is imperative to compare the test compound against well-characterized standards with distinct mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It is a first-line treatment for a wide array of cancers, including breast, lung, and ovarian cancers.
-
Cisplatin: A platinum-based chemotherapeutic agent that forms covalent adducts with DNA, triggering DNA damage responses and inducing cell death. It is a cornerstone of treatment for various solid tumors.
The selection of these two standards provides a robust comparison against agents that target different cellular processes, offering a broader perspective on the potential therapeutic niche of our test compound.
Experimental Design and Rationale
A multi-faceted approach to assessing anti-proliferative activity is crucial for generating reliable and translatable data. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters.[7] Our proposed workflow integrates three complementary assays to build a comprehensive activity profile.
Cell Line Selection
To evaluate the breadth of activity, we propose testing against a panel of well-characterized human cancer cell lines representing different malignancies:
-
MCF-7: Luminal A breast adenocarcinoma, estrogen receptor (ER)-positive.
-
A549: Lung carcinoma, a model for non-small cell lung cancer (NSCLC).
-
HeLa: Cervical adenocarcinoma, a widely used and aggressive cancer cell line.
This panel allows for the assessment of efficacy across diverse cancer types and provides a basis for identifying potential selectivity.
Workflow for Comprehensive Anti-Proliferative Assessment
The overall experimental strategy is designed to move from broad cytotoxicity screening to an evaluation of long-term survival, ensuring a thorough and validated assessment.
Caption: Experimental workflow for benchmarking anti-proliferative activity.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8] It serves as a primary indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[9]
-
Compound Treatment: Add 100 µL of medium containing the test compound or standards at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to protein basic amino acid residues in fixed cells.[11] It provides a measure of total biomass and is less susceptible to interference from compounds that alter cellular metabolism.[7]
Protocol:
-
Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[12]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[11]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[11]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[15][16]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) into 6-well plates.
-
Treatment: Allow cells to adhere for 24 hours, then treat with the compounds for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution like methanol:acetic acid (3:1), and stain with 0.5% crystal violet for 2 hours.[17]
-
Quantification: Count the number of colonies (defined as >50 cells) in each well.
Data Analysis and Comparative Results
The primary endpoint for the MTT and SRB assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%. This is calculated by fitting the dose-response data to a sigmoidal curve.
Representative Anti-Proliferative Activity (IC50)
The following table presents representative IC50 data to illustrate the comparative analysis.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HeLa |
| 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | 4.5 ± 0.6 | 8.2 ± 1.1 | 6.7 ± 0.9 |
| Doxorubicin | 0.8 ± 0.1[18] | 1.5 ± 0.3[19] | 1.0 ± 0.2[19] |
| Cisplatin | 12.5 ± 2.5 | 9.5 ± 1.8 | 7.5 ± 1.3 |
Note: Data for the test compound are representative examples for illustrative purposes. Data for standards are based on typical literature values, which can vary significantly between studies.[20][21]
Potential Mechanism of Action: PI3K/Akt Pathway Inhibition
Many imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting key survival pathways.[1][3] A plausible mechanism of action for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is the inhibition of the PI3K/Akt signaling cascade, a pathway frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Interpretation and Future Directions
The representative data demonstrates that 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine exhibits potent anti-proliferative activity in the low micromolar range across multiple cancer cell lines. Its efficacy is shown to be superior to Cisplatin in the MCF-7 cell line and comparable in the A549 and HeLa lines. While not as potent as Doxorubicin, its distinct chemical structure suggests a potentially different toxicity profile, warranting further investigation.
The concordance of results from both a metabolic assay (MTT) and a biomass assay (SRB) would provide strong evidence that the compound's effect is genuinely anti-proliferative. The colony formation assay would further confirm its ability to impact long-term cancer cell survival.
Next Steps:
-
Mechanism of Action Studies: Perform Western blot analysis to investigate the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) following treatment.[1]
-
Apoptosis Assays: Utilize assays such as Annexin V/PI staining to confirm if the observed anti-proliferative effect is due to the induction of apoptosis.
-
Selectivity Profiling: Test the compound against a panel of non-cancerous cell lines (e.g., MEFs or HEK293) to determine its cancer-selectivity index.
-
In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical animal models to evaluate efficacy and safety in a whole-organism context.
References
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Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
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Lin, X., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]
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Bio-protocol. Clonogenic Assay. Bio-protocol. Available at: [Link]
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Rezadoost, M. H., et al. (2022). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG)... ResearchGate. Available at: [Link]
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Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]
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Tutone, M., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. PubMed. Available at: [Link]
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Tadesse, S., et al. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. PubMed. Available at: [Link]
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Paper, O., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
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Thongsom, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. Available at: [Link]
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Al-Tel, T. H., et al. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]
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Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. Available at: [Link]
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MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]
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Csobonyeiova, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]
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ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. Available at: [Link]
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ResearchGate. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link]
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Protocols.io. SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
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R&D Systems. A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Available at: [Link]
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ResearchGate. Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. Available at: [Link]
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Springer Nature Experiments. MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Spandidos Publications. Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available at: [Link]
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ResearchGate. IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. Available at: [Link]
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ScienceDirect. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ScienceDirect. Available at: [Link]
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MDPI. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. Available at: [Link]
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Asian Journal of Chemistry. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available at: [Link]
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van der Vijgh, W. J., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. Available at: [Link]
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Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. PMC - NIH. Available at: [Link]
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Lyons, J. F., et al. (2015). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. PubMed. Available at: [Link]
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A Researcher's Guide to Off-Target and Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives have been investigated as potent inhibitors of various kinases, offering promising avenues for the development of novel therapeutics for cancer and other diseases.[3][4][5][6] This guide provides an in-depth technical comparison of methodologies for off-target and cross-reactivity profiling, centered around a hypothetical novel kinase inhibitor, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. While direct experimental data for this specific molecule is not yet publicly available, this document will leverage established principles and data from similar imidazo[1,2-a]pyridine-based kinase inhibitors to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.
The core challenge in kinase inhibitor development lies in achieving high selectivity for the intended target. The human kinome comprises over 500 members, and off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[7] Therefore, a rigorous and multi-faceted approach to profiling is not just a regulatory requirement but a cornerstone of successful drug development.
I. The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been successfully employed in the design of inhibitors for a range of kinases, including PI3K, Akt, and c-Met.[3][4][6] Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of a target kinase. The hypothetical compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, with its distinct substitution pattern, presents a unique chemical space for exploring novel kinase interactions. The bromine, chlorine, and iodine atoms offer potential for halogen bonding and can influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity.
II. A Multi-Pronged Approach to Off-Target and Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches. This ensures a comprehensive understanding of a molecule's behavior, from purified enzymes to the complex environment of a living cell.
A. In Vitro Kinase Selectivity Profiling
The initial step in characterizing a new kinase inhibitor is to assess its activity against a broad panel of purified kinases. This provides a quantitative measure of its selectivity and identifies potential off-targets.
Experimental Protocol: Kinase Panel Screening (e.g., using ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a stock solution of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a desired final concentration (e.g., 1 µM for single-point screening or a dilution series for IC50 determination).
-
Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature for a specified period.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.
Data Presentation: Hypothetical Kinase Selectivity Profile
The results of a kinase panel screen are typically presented in a table or a "kinome tree" visualization, highlighting the kinases that are significantly inhibited by the compound.
| Kinase Target | % Inhibition at 1 µM |
| Hypothetical Target Kinase (e.g., PI3Kα) | 95% |
| Off-Target Kinase 1 (e.g., a closely related kinase) | 60% |
| Off-Target Kinase 2 (e.g., from a different kinase family) | 15% |
| ... (data for a large panel of kinases) | ... |
Causality Behind Experimental Choices:
-
Broad Kinase Panel: Screening against a large and diverse panel of kinases is crucial to identify both expected and unexpected off-targets.[7]
-
ATP Concentration: Performing the assay at or near the ATP Kₘ for each kinase provides a more accurate assessment of potency.[8]
-
Radiometric vs. Luminescence-based assays: While radiometric assays are considered a gold standard, luminescence-based assays like ADP-Glo™ offer a non-radioactive, high-throughput alternative with comparable sensitivity.[9]
B. Cellular Target Engagement Assays
While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency and treat with 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10][11]
Mandatory Visualization: CETSA Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Trustworthiness of the Protocol:
CETSA is a label-free method that directly measures the biophysical interaction between a drug and its target in a native cellular context, making it a highly reliable method for validating target engagement.[12]
C. Proteome-Wide Off-Target Profiling
To gain an unbiased and comprehensive view of a compound's interactions across the entire proteome, mass spectrometry-based proteomics approaches are invaluable.
Experimental Protocol: Proteome-wide Mass Spectrometry (e.g., LiP-MS)
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line.
-
Compound Incubation: Incubate the lysates with 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine or a vehicle control.
-
Limited Proteolysis: Subject the lysates to limited proteolysis with a non-specific protease. The binding of the compound to a protein can alter its conformation, leading to changes in its proteolytic cleavage pattern.
-
Sample Preparation for MS: Process the resulting peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides in each sample. Compare the peptide profiles between the compound-treated and control samples to identify proteins with altered proteolytic patterns, indicating direct or indirect compound binding.[13]
Mandatory Visualization: Proteome-Wide Profiling Logic
Caption: Integrated approach for comprehensive selectivity profiling.
III. Comparative Analysis: Benchmarking Against Alternatives
To put the selectivity profile of our hypothetical compound into perspective, it is essential to compare it with other kinase inhibitors. This includes both other imidazo[1,2-a]pyridine-based inhibitors and compounds with different core scaffolds that target the same kinase.
Hypothetical Comparative Kinase Selectivity Data
| Compound | Target Kinase IC50 (nM) | Key Off-Target 1 IC50 (nM) | Key Off-Target 2 IC50 (nM) | Alternative Scaffold |
| 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | 10 | 500 | >10,000 | Imidazo[1,2-a]pyridine |
| Comparator A (Imidazo[1,2-a]pyridine-based) | 15 | 250 | 5,000 | Imidazo[1,2-a]pyridine |
| Comparator B (Alternative Scaffold, e.g., Pyrazolopyrimidine) | 20 | >10,000 | >10,000 | Pyrazolopyrimidine |
Interpretation of Comparative Data:
-
The hypothetical data suggests that 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine exhibits high potency for its intended target.
-
Its selectivity against Key Off-Target 1 is better than Comparator A, another imidazo[1,2-a]pyridine, suggesting that the specific substitution pattern of our lead compound contributes to its improved selectivity.
-
Comparator B, which is based on a different chemical scaffold, shows the highest selectivity, highlighting the importance of exploring diverse chemical matter in drug discovery.
IV. Conclusion and Future Directions
The off-target and cross-reactivity profiling of a novel kinase inhibitor like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a critical and multifaceted process. By employing a combination of in vitro kinase panels, cellular target engagement assays, and proteome-wide mass spectrometry, researchers can build a comprehensive understanding of a compound's selectivity. This integrated approach, as outlined in this guide, is essential for identifying promising drug candidates with a higher probability of success in preclinical and clinical development. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors, and a thorough understanding of their off-target profiles will be paramount to unlocking their full therapeutic potential.
V. References
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. [Link]
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An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. [Link]
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
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Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. SLAS. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [Link]
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An isothermal shift assay for proteome scale drug-target identification. PMC. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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The Unambiguous Arbitrator: A Comparative Guide to Confirming the Absolute Structure of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine Derivatives with X-ray Crystallography
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a mere academic curiosity. It is a critical determinant of pharmacological activity, governing the lock-and-key interactions with biological targets. For novel heterocyclic scaffolds such as the 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine derivatives, which hold significant therapeutic potential, an unambiguous assignment of stereochemistry is paramount for advancing a lead candidate. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for this determination, offering a comparative analysis against other established techniques and a detailed, field-proven protocol for its application.
The Imperative of Absolute Stereochemistry in Drug Design
The biological activity of chiral molecules can be profoundly different for each enantiomer. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, or worse, responsible for adverse effects. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, the unequivocal determination of the absolute configuration of drug candidates like the multi-halogenated imidazo[1,2-a]pyridine derivatives is a non-negotiable step in preclinical development. The presence of heavy atoms (bromine, chlorine, and iodine) in the target molecule not only influences its chemical properties but also provides a significant advantage for X-ray crystallographic analysis.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (SC-XRD) stands as the most direct and reliable method for determining the absolute configuration of a chiral molecule.[1] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise atomic positions can be determined.
The key to elucidating absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering).[2] When the energy of the incident X-rays is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. In non-centrosymmetric crystals, which are formed by enantiomerically pure compounds, this effect breaks Friedel's Law, meaning the intensities of diffraction spots with indices (h,k,l) are no longer equal to those of (-h,-k,-l). This difference, known as the Bijvoet difference, allows for the differentiation between a molecule and its mirror image. The presence of heavy atoms like bromine, chlorine, and particularly iodine in the 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine scaffold significantly enhances this anomalous scattering effect, making the determination of the absolute structure more robust and reliable.
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to an unambiguously assigned absolute structure is a multi-step process that demands meticulous execution.
Detailed Experimental Protocol
Part 1: Crystal Growth – The Art and Science
The primary bottleneck in SC-XRD is obtaining high-quality single crystals.[3] For 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine derivatives, a systematic screening of crystallization conditions is essential.
1. Material Purity:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol: Ensure the compound is of the highest possible purity (>98%), as confirmed by techniques like NMR, LC-MS, and elemental analysis. Recrystallization or chromatographic purification may be necessary.
2. Solvent Selection:
-
Rationale: The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is crucial for quality.
-
Protocol:
-
Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile).
-
A good starting point is to find a solvent in which the compound dissolves when heated but has limited solubility at room temperature.
-
3. Crystallization Techniques: [4][5][6]
-
Slow Evaporation:
-
Protocol: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with a perforated cap or a needle-pierced septum) and leave it undisturbed in a vibration-free environment.
-
Causality: The gradual removal of the solvent slowly increases the concentration of the solute, promoting the formation of a few large, well-ordered crystals.
-
-
Vapor Diffusion:
-
Protocol: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent of the compound solution.
-
Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is often a very gentle and effective method.
-
-
Slow Cooling:
-
Protocol: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
Causality: The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is critical; slower cooling generally yields better crystals.
-
Part 2: Data Collection and Processing
1. Crystal Selection and Mounting:
-
Protocol: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.[7] A suitable size is typically between 0.1 and 0.3 mm in each dimension.[1] Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.
2. Data Collection:
-
Protocol: Mount the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.[8]
-
Causality: Collecting a full sphere of data ensures that a sufficient number of Friedel pairs are measured, which is essential for the reliable determination of the absolute structure. For the target molecule, using Mo-Kα radiation is often sufficient due to the presence of heavy halogens, but Cu-Kα radiation can provide a stronger anomalous signal if needed.[9]
3. Data Processing:
-
Protocol: The raw diffraction images are processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as background scattering, Lorentz-polarization effects, and absorption.
-
Causality: Accurate integration and correction are crucial for obtaining a high-quality dataset for structure solution and refinement.
Part 3: Structure Solution, Refinement, and Validation
1. Structure Solution:
-
Protocol: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.
-
Causality: These algorithms use statistical relationships between the reflection intensities to derive initial phase estimates, leading to a preliminary electron density map where atomic positions can be identified.
2. Structure Refinement:
-
Protocol: The initial structural model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[10] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Causality: Refinement aims to find the best possible structural model that explains the observed diffraction data.
3. Absolute Structure Validation: The Flack Parameter
-
Rationale: The Flack parameter, x, is a crucial value refined against the diffraction data that indicates the absolute structure of the crystal.[11][12] It represents the mole fraction of the inverted enantiomer in the crystal.
-
Interpretation:
-
A value of x close to 0 with a small standard uncertainty (s.u.), typically less than 0.04 for an unknown enantiopurity, indicates that the assigned absolute configuration is correct.[11]
-
A value close to 1 suggests that the inverted structure is correct.
-
A value around 0.5 may indicate a racemic twin.
-
A large s.u. on the Flack parameter implies that the anomalous scattering signal is too weak for an unambiguous assignment.[9]
-
-
Hooft Parameter: The Hooft parameter, y, provides a statistically more robust alternative to the Flack parameter for determining the absolute structure, especially for light-atom structures.[9]
A Comparative Landscape of Absolute Configuration Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques can provide valuable, albeit often indirect, evidence for the absolute configuration.[2] The choice of method depends on factors such as the nature of the sample, the available instrumentation, and the stage of the drug development process.
| Feature | Single-Crystal X-ray Diffraction | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light.[13] | Differential absorption of left and right circularly polarized UV-Vis light.[14] | Diastereomeric differentiation of NMR signals.[15] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[1] | 1-10 mg of pure sample in solution.[16] | Sub-microgram to milligram quantities in solution.[17] | 1-5 mg of pure sample in solution. |
| Experimental Time | 6-24 hours for data collection.[8] | 1-4 hours per sample. | < 1 hour per sample. | 1-8 hours per sample. |
| Data Analysis | Direct structure solution and refinement. | Comparison with DFT calculations.[18] | Comparison with TDDFT calculations.[2] | Empirical models or comparison of diastereomers.[19] |
| Ambiguity | Low, especially with heavy atoms. Unambiguous with a good Flack parameter.[11] | Can be ambiguous if conformational flexibility is high or calculations are inaccurate. | Can be ambiguous for molecules without a strong chromophore near the stereocenter. | Can be ambiguous and requires derivatization or a chiral solvating agent.[15] |
| Cost | High (instrumentation and maintenance). | Moderate to High. | Moderate. | Moderate (high-field NMR). |
| Key Advantage | Provides the complete 3D structure, including absolute configuration, bond lengths, and angles. | Applicable to solutions and oils; does not require crystallization.[20] | High sensitivity; requires very small sample amounts.[17] | Widely available; can provide information on enantiomeric purity. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[3] | Heavily reliant on the accuracy of theoretical calculations.[13] | Less universally applicable than VCD; sensitive to solvent and temperature. | Indirect method; often requires chemical modification of the analyte.[15] |
Conclusion: The Indisputable Verdict of X-ray Crystallography
For the definitive assignment of the absolute structure of novel therapeutic agents like 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of multiple heavy atoms in this particular scaffold provides a strong anomalous signal, facilitating a highly confident determination. While complementary chiroptical and NMR methods offer valuable insights, particularly when single crystals are elusive, they do not provide the same level of unambiguous, direct structural evidence. For researchers and drug development professionals, a high-quality crystal structure is not just a dataset; it is the ultimate, self-validating proof of a molecule's three-dimensional identity, providing a solid foundation for all subsequent structure-activity relationship studies and regulatory submissions.
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Computational methods and points for attention in absolute configuration determination. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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Electronic circular dichroism for chiral analysis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. (2024). Natural Product Reports. Retrieved January 26, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 26, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC Carleton. Retrieved January 26, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Retrieved January 26, 2026, from [Link]
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Strategies for using NMR spectroscopy to determine absolute configuration. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Vibrational circular dichroism (VCD). (n.d.). Bruker. Retrieved January 26, 2026, from [Link]
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Absolute Configuration. (n.d.). CCDC. Retrieved January 26, 2026, from [Link]
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A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]
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Crystal structure refinement. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]
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From Relative to Absolute Configuration of Complex Natural Products. Interplay Between NMR, ECD, VCD, and ORD Assisted by ab initio Calculations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 26, 2026, from [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
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Howard Flack and the Flack Parameter. (2020). Chemistry. Retrieved January 26, 2026, from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved January 26, 2026, from [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]
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ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. Retrieved January 26, 2026, from [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
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4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. Retrieved January 26, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry B. Retrieved January 26, 2026, from [Link]
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Reporting and evaluating absolute-structure and absolute-configuration determinations. (n.d.). IUCr Journals. Retrieved January 26, 2026, from [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved January 26, 2026, from [Link]
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Howard Flack and the Flack Parameter. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. (n.d.). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. (2018). Applied Spectroscopy. Retrieved January 26, 2026, from [Link]
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A Researcher's Guide to Deconvoluting Target Specificity: The Case of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration for achieving therapeutic efficacy while minimizing adverse effects.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, from anticancer to anti-inflammatory effects.[5][6][7][8] This versatility, however, underscores a critical challenge: ensuring that a novel compound, such as 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, engages its intended molecular target with high specificity. Off-target interactions can lead to unforeseen toxicities or a diluted therapeutic effect, making a thorough assessment of target specificity a non-negotiable step in the preclinical development pipeline.[4]
This guide provides a comprehensive framework for assessing the enzymatic target specificity of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. We will delve into the causality behind experimental design, present detailed protocols for robust enzymatic assays, and offer a comparative analysis with hypothetical data to illustrate the interpretation of results. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel small molecule inhibitors.
The Imidazopyridine Scaffold: A Double-Edged Sword of Promiscuity and Potential
The imidazo[1,2-a]pyridine core is a common feature in molecules targeting a diverse range of enzymes, including protein kinases, which are critical regulators of cellular signaling pathways.[6][9] Compounds bearing a similar imidazo[1,2-b]pyridazine core have shown potent inhibitory activity against kinases like Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and FMS-like tyrosine kinase 3 (FLT3).[10] Given this precedent, a logical starting point for our investigation is to hypothesize that 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine may also function as a kinase inhibitor.
Our primary objective is therefore to determine not only if this compound inhibits a specific kinase but also how selectively it does so compared to other kinases and unrelated enzymes. This selectivity profile is paramount in predicting the compound's therapeutic window and potential side effects.
A Strategic Workflow for Assessing Target Specificity
A systematic and multi-tiered approach is essential for a conclusive assessment of target specificity. The workflow should begin with a primary assay against the hypothesized target and expand to a broader panel of related and unrelated enzymes to map out the compound's interaction landscape.
Experimental Protocols: A Foundation of Scientific Integrity
The trustworthiness of any specificity assessment hinges on the quality and rigor of the underlying experimental protocols.[11] Each assay must be a self-validating system, incorporating appropriate controls to ensure the data is reliable and interpretable.
Protocol 1: Primary Target Enzymatic Assay (Hypothetical Target: Kinase A)
This protocol describes a common method for assessing kinase inhibition using a fluorescence-based assay. The principle relies on the detection of ADP, a product of the kinase-catalyzed phosphotransfer reaction.
Materials:
-
Recombinant human Kinase A (active)
-
Specific peptide substrate for Kinase A
-
Adenosine triphosphate (ATP)
-
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (Test Compound)
-
Known selective Kinase A inhibitor (Positive Control Inhibitor)
-
Known non-selective kinase inhibitor (Comparator Compound)
-
Dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection reagent kit (e.g., ADP-Glo™)
-
384-well white assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound, Positive Control Inhibitor, and Comparator Compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. This will allow for the generation of a full dose-response curve.[12]
-
Reaction Mixture Preparation: In the kinase assay buffer, prepare a solution containing the peptide substrate and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for Kinase A to ensure sensitive detection of competitive inhibitors.[12][13]
-
Assay Plate Setup:
-
Add 50 nL of the serially diluted compounds (or DMSO for no-inhibitor controls) to the wells of a 384-well plate.
-
Add 5 µL of the Kinase A enzyme solution (in assay buffer) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction: Add 5 µL of the reaction mixture (substrate + ATP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of product formation.
-
Reaction Termination and Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection reagent kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Self-Validating Controls:
-
No Inhibitor Control (0% Inhibition): Contains DMSO instead of the test compound. Represents the maximum enzyme activity.
-
No Enzyme Control (100% Inhibition): Contains all reaction components except the enzyme. Defines the background signal.
-
Positive Control Inhibitor: A known selective inhibitor for Kinase A, used to confirm assay performance and provide a benchmark for potency.
Protocol 2: Selectivity Profiling Panel
To assess specificity, the Test Compound should be screened against a panel of other enzymes. A good starting point is a panel of related kinases to check for family-wide inhibition, as well as a few unrelated enzymes (e.g., a protease, a phosphatase) to rule out non-specific mechanisms of inhibition.
Methodology:
-
The screening is initially performed at two fixed concentrations of the Test Compound, for example, 1 µM and 10 µM, using assay protocols specific to each enzyme in the panel.
-
The percent inhibition at these concentrations is calculated relative to DMSO controls.
-
For any enzyme that shows significant inhibition (e.g., >50% at 10 µM), a full 10-point dose-response curve is generated to determine the IC50 value, following a protocol similar to the one described for Kinase A.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, structured table to facilitate easy comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[13][14][15]
Table 1: Hypothetical Enzymatic Inhibition Profile
| Enzyme Target | 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (IC50, nM) | Selective Inhibitor (Compound S) (IC50, nM) | Non-Selective Inhibitor (Compound NS) (IC50, nM) |
| Kinase A (Primary Target) | 50 | 10 | 80 |
| Kinase B (Family Member) | 850 | >10,000 | 120 |
| Kinase C (Family Member) | 1,200 | >10,000 | 250 |
| Kinase D (Different Family) | >10,000 | >10,000 | 900 |
| Protease X (Unrelated) | >10,000 | >10,000 | >10,000 |
| Phosphatase Y (Unrelated) | >10,000 | >10,000 | >10,000 |
Interpreting the Results
-
Potency: 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine demonstrates potent inhibition of Kinase A with an IC50 of 50 nM.
-
Selectivity: The compound is significantly more potent against Kinase A than against other tested kinases. For example, it is 17-fold more selective for Kinase A over Kinase B (850 nM / 50 nM). This is a strong indicator of target specificity.
-
Comparison with Controls:
-
Compared to the Selective Inhibitor (Compound S) , our test compound is slightly less potent but still exhibits a good selectivity profile.
-
In contrast, the Non-Selective Inhibitor (Compound NS) shows activity against multiple kinases with similar potencies, highlighting the desired profile that our test compound avoids.
-
-
Absence of Non-Specific Inhibition: The lack of activity against unrelated enzymes like Protease X and Phosphatase Y suggests that the inhibitory mechanism is not due to non-specific effects like compound aggregation.
Visualizing the Biological Context: A Signaling Pathway
Understanding the biological context of the target is crucial. If Kinase A is part of a larger signaling cascade, inhibiting it will have downstream consequences. Visualizing this pathway helps in understanding the potential therapeutic effects and on-target toxicities.
This diagram illustrates how our test compound is designed to selectively inhibit Kinase A, thereby blocking the signal transduction to the transcription factor responsible for cell growth. The dashed inhibitory arrow to Kinase B represents the much weaker, off-target activity observed in our assays.
Conclusion
The assessment of target specificity is a cornerstone of preclinical drug development, transforming a promising chemical scaffold into a viable therapeutic candidate. For a novel molecule like 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a systematic investigation using robust, well-controlled enzymatic assays is indispensable. By combining primary target potency determination with broad selectivity profiling and benchmarking against known inhibitors, researchers can build a comprehensive and trustworthy profile of a compound's activity. The hypothetical data presented herein demonstrates a favorable outcome, suggesting that 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a potent and selective inhibitor of its primary target. This methodical approach provides the critical data needed to justify the continued investment and advancement of a compound toward clinical evaluation.
References
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available from: [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
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MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that groundbreaking research and development often involve novel chemical entities. While the focus is rightly on discovery, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides an in-depth, procedural framework for the proper disposal of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated heterocyclic compounds and align with regulatory guidelines.
Understanding the Hazard Profile: A Multi-Halogenated Heterocycle
Due to the absence of a specific Safety Data Sheet (SDS) for 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a comprehensive hazard assessment must be extrapolated from data on structurally similar compounds and general principles of organic chemistry. The presence of bromine, chlorine, and iodine on the imidazo[1,2-a]pyridine scaffold suggests several key hazard considerations:
-
Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. It is prudent to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Similar compounds are known to cause skin and eye irritation.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and may be harmful to aquatic life with long-lasting effects.
-
Reactivity: While generally stable, imidazo[1,2-a]pyridines can be reactive. This compound should be stored away from strong oxidizing agents.
Table 1: Inferred Hazard Profile of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
| Hazard Classification | Anticipated Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | Irritant | Wear appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | Irritant | Wear chemical safety goggles. |
| Aquatic Hazard (Acute & Chronic) | Harmful | Prevent release to the environment. |
| Chemical Reactivity | Incompatible with strong oxidizing agents | Store separately from oxidizing agents. |
The Disposal Pathway: Incineration as the Gold Standard
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts such as dioxins and furans that can occur with incomplete combustion.
Caption: Disposal workflow for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the safe disposal of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Personal Protective Equipment (PPE)
At all stages of handling and disposal, the following minimum PPE is mandatory:
-
Hand Protection: Nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.
-
Eye Protection: ANSI-approved chemical splash goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or during spill cleanup.
-
Body Protection: A fully buttoned laboratory coat. For larger quantities or spill response, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids." This container must be clearly labeled and kept separate from non-halogenated waste streams.
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible plastic container for waste collection. Metal containers are not recommended as halogenated compounds can degrade to form acidic byproducts that may corrode the container.
-
Waste Transfer: Carefully transfer the solid 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine into the designated waste container within a chemical fume hood. Avoid creating dust. If the compound is in solution, ensure the solvent is also a halogenated waste stream before adding it to the container.
Packaging and Labeling for Disposal
Adherence to regulatory labeling requirements is crucial for the safe transport and disposal of hazardous waste.
-
Secure Closure: Ensure the waste container is securely sealed to be vapor-tight and spill-proof.
-
EPA Hazardous Waste Label: Affix a completed EPA hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine"
-
The accumulation start date
-
The appropriate EPA hazardous waste number(s) (consult your institution's Environmental Health and Safety department for specific codes)
-
Your name, department, and contact information
-
-
DOT Labeling: For transport, additional Department of Transportation (DOT) labels may be required, including the proper shipping name and hazard class diamonds. Your institution's waste management provider will typically handle the final DOT labeling.
Storage and Pickup
Proper storage of the packaged waste is a critical final step before it is collected for disposal.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential to ensure safety.
Caption: Emergency spill response workflow.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If there is any risk of fire, control all ignition sources.
-
Attend to any individuals who may have been contaminated. Remove contaminated clothing and flush affected skin with water for at least 15 minutes. For eye contact, use an eyewash station for 15 minutes.
-
-
Spill Cleanup (for small, manageable spills by trained personnel only):
-
Don the appropriate PPE as outlined in section 3.1, including respiratory protection if there is a risk of airborne dust.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a designated halogenated waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as halogenated hazardous waste.
-
-
Large Spills: For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these detailed procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or the health of our planet. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Occupational Safety and Health Administration. (2023). Personal Protective Equipment (OSHA 3151-02R). Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]
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UNC Charlotte Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]
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- Carl ROTH. (2025, March 31).
Personal protective equipment for handling 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
As a Senior Application Scientist, this guide provides a comprehensive operational and safety plan for handling 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. The recommendations are rooted in a conservative risk assessment framework, treating the compound as a potent, biologically active substance, a common characteristic of complex halogenated heterocyclic molecules used in drug development.
Hazard Assessment & Risk Mitigation
Inferred Hazards:
-
High Potency/Toxicity: The complex, multi-halogenated structure suggests potential for significant biological activity and, consequently, high toxicity. It should be assumed to be toxic via inhalation, dermal contact, and ingestion.
-
Irritant: Assumed to be a skin, eye, and respiratory tract irritant.
-
Unknown Properties: The lack of data is itself a hazard. Long-term effects and specific organ toxicities have not been characterized.
The cornerstone of safe handling is the Hierarchy of Controls , which prioritizes safety measures. Personal Protective Equipment (PPE) is the final, essential barrier, used in conjunction with more effective preceding controls.
Caption: Hierarchy of Controls for Potent Compounds.
Engineering Controls: Your Primary Defense
Before any PPE is selected, robust engineering controls must be in place to minimize exposure. These are non-negotiable for handling this compound.
-
Chemical Fume Hood: All manipulations (solution preparation, transfers, reaction setup, work-up) must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Containment Ventilated Enclosure (CVE) or Glovebox: For handling the compound as a solid (weighing, aliquoting), a CVE (also known as a powder hood) or an isolator/glovebox is mandatory to prevent inhalation of fine particulates.[3][4] These systems provide a higher level of containment than a standard fume hood for powdered substances.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all laboratory operations involving 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine. This protocol assumes all work is being conducted within a fume hood or CVE as specified above.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (in CVE/Glovebox) | Chemical Splash Goggles & Full Face Shield | Double Nitrile Gloves | Disposable Coverall (e.g., Tyvek) | Not required if contained; PAPR on standby for breach |
| Solution Preparation (in Fume Hood) | Chemical Splash Goggles & Full Face Shield | Double Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Not required in hood; PAPR on standby for spills |
| Reaction & Work-up (in Fume Hood) | Chemical Splash Goggles | Double Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Not required in hood; PAPR on standby for spills |
| Small Spill Cleanup (in Fume Hood) | Chemical Splash Goggles & Full Face Shield | Double Nitrile Gloves | Disposable Coverall | Powered Air-Purifying Respirator (PAPR) with organic vapor/particulate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times to protect against splashes. A full-face shield is required when handling the solid or during procedures with a higher splash risk, as unknown compounds can cause severe, irreversible eye damage.
-
Hand Protection (Double-Gloving): Double-gloving provides critical protection against undetected pinholes and minimizes contamination during glove changes. The outer glove should be removed and replaced immediately upon known or suspected contact. Nitrile gloves are a suitable initial choice, but always check the manufacturer's compatibility charts for the solvents being used.
-
Body Protection: A standard lab coat is insufficient. A disposable coverall provides full-body protection against powders that may settle on clothing.[5] For liquid handling, a chemical-resistant apron over the lab coat protects your core from splashes.
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is recommended over a standard half-mask respirator because it offers a higher assigned protection factor (APF) and reduces user fatigue.[6] Its use is mandated for any situation where engineering controls could be compromised, such as a spill cleanup.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is required by your institution's Chemical Hygiene Plan.[1][7]
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill Inside Fume Hood:
-
Alert others in the lab.
-
Ensure spill is contained within the hood.
-
Wearing appropriate PPE (including PAPR), cover the spill with an absorbent material compatible with the solvent used.
-
Work from the outside in, collect absorbed material into a dedicated hazardous waste bag.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Place all contaminated materials in a sealed hazardous waste container.
-
Disposal Plan
This compound is a tri-halogenated organic molecule. All waste streams must be treated as hazardous.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste.[8][9][10] Co-mingling significantly increases disposal costs and environmental burden.[10]
-
Solid Waste: All contaminated disposable items (gloves, coveralls, paper towels, absorbent pads, vials, stir bars) must be collected in a clearly labeled, sealed container marked "Hazardous Waste: Halogenated Organic Solids ".
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and properly vented container marked "Hazardous Waste: Halogenated Organic Liquids ".[11] The container must be kept closed except when adding waste.[9][11]
Do not dispose of any material down the drain or in regular trash.[10] Follow all institutional and local regulations for hazardous waste pickup and disposal.
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- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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